molecular formula C5H12ClNO2 B555161 Ethyl 3-aminopropionate hydrochloride CAS No. 4244-84-2

Ethyl 3-aminopropionate hydrochloride

Katalognummer: B555161
CAS-Nummer: 4244-84-2
Molekulargewicht: 153.61 g/mol
InChI-Schlüssel: RJCGNNHKSNIUAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-aminopropionate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.61 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 3-aminopropanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119551. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl 3-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-2-8-5(7)3-4-6;/h2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCGNNHKSNIUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195224
Record name 3-Aminopropionic acid ethyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4244-84-2
Record name β-Alanine, ethyl ester, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4244-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-aminopropanoate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004244842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4244-84-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119551
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Aminopropionic acid ethyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl β-alaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.003
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 3-aminopropanoate hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PFW4XA3XG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Ethyl 3-Aminopropionate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of Ethyl 3-aminopropionate hydrochloride (CAS No: 4244-84-2). The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in organic and medicinal chemistry. This document presents quantitative data in structured tables, details standard experimental protocols for property determination, and includes a visual workflow for clarity.

Core Physical and Chemical Properties

This compound, the ethyl ester of β-alanine, is a white to off-white crystalline powder.[1][2] It is recognized for its utility as a precursor in the synthesis of various pharmaceutical compounds and other chemicals.[3] A critical characteristic of this compound is its hygroscopic nature, necessitating storage in a dry, dark place at room temperature.[1][2][4]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

Identifier Value Reference
CAS Number 4244-84-2[5]
Molecular Formula C5H12ClNO2[3]
Molecular Weight 153.61 g/mol [3][6]
Appearance White to off-white crystalline powder[1][2]
Property Value Reference
Melting Point 67-70 °C (lit.)[1][2][6]
Boiling Point 167.8°C at 760 mmHg[7]
pKa (of parent amine) 9.1 (for Ethyl 3-aminopropanoate)[8]
Solubility Profile

This compound exhibits good solubility in water and a range of organic solvents.[1][3]

Solvent Solubility Reference
Water Soluble (almost transparent solution)[1][2][3]
Chloroform Soluble[1][9]
Dichloromethane Soluble[1][9]
Ethyl Acetate Soluble[1][9]
DMSO Soluble[1][9]
Acetone Soluble[1][9]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[10]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[11] This assembly is then placed in a heating bath (e.g., an oil bath or a metal block apparatus).[12]

  • Heating: The apparatus is heated slowly and steadily, at a rate of approximately 2°C per minute, especially near the expected melting point.[12][13]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[10] The melting point is reported as the range T1-T2.[12]

Solubility Determination (Shake-Flask Method)

This method is a reliable way to determine the equilibrium solubility of a solid in a given solvent.[14]

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24 hours or more) to ensure equilibrium is reached.[14]

  • Phase Separation: The resulting saturated solution is allowed to stand, and the undissolved solid is separated from the liquid phase by filtration or centrifugation.[15]

  • Quantification: The concentration of the dissolved solid in the clear supernatant is determined using a suitable analytical technique, such as gravimetric analysis (after solvent evaporation), spectroscopy, or chromatography.[15] The solubility is then expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).[15]

Spectroscopic Analysis

1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the structure and purity of a compound by analyzing the magnetic properties of its hydrogen nuclei.

Methodology:

  • Sample Preparation: Approximately 5-25 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.[16] The solution must be free of any solid particles, which can be achieved by filtering the sample through a small plug of glass wool in a Pasteur pipette.[16][17]

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is then tuned, and the magnetic field is "shimmed" to achieve homogeneity.[18] A reference standard, typically tetramethylsilane (B1202638) (TMS), is used to calibrate the chemical shift scale.[19]

  • Data Acquisition: The ¹H NMR spectrum is acquired by irradiating the sample with radiofrequency pulses and recording the resulting free induction decay (FID), which is then Fourier-transformed to produce the spectrum.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a solid sample, several preparation methods can be used.

Methodology (Thin Solid Film):

  • Sample Preparation: A small amount of this compound (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[1]

  • Film Casting: A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[1]

  • Data Acquisition: The salt plate is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.[1]

Methodology (KBr Pellet):

  • Sample Preparation: A small amount of the compound is finely ground with a specially purified salt, typically potassium bromide (KBr).[20]

  • Pellet Formation: The powder mixture is then pressed in a mechanical press to form a translucent pellet.[20]

  • Data Acquisition: The pellet is placed in the spectrometer's sample holder, and the IR spectrum is obtained.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the physical characterization of a solid chemical compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Physical Property Determination cluster_spectroscopy Spectroscopy Details cluster_results Data Analysis & Reporting A Obtain Pure Solid Sample B Grind to a Fine Powder A->B C Melting Point Analysis (Capillary Method) B->C D Solubility Assay (Shake-Flask Method) B->D E Spectroscopic Analysis B->E H Record Melting Range C->H I Quantify Solute Concentration D->I F ¹H NMR Spectroscopy (Dissolve in Deuterated Solvent) E->F G IR Spectroscopy (Prepare KBr Pellet or Thin Film) E->G J Interpret Spectra F->J G->J K Compile Technical Data Sheet H->K I->K J->K

Workflow for Physical Property Determination

References

An In-depth Technical Guide to Ethyl 3-Aminopropionate Hydrochloride: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-aminopropionate hydrochloride, a stable salt of the ethyl ester of β-alanine, is a versatile building block in organic synthesis with significant applications in pharmaceutical research and development. Its bifunctional nature, possessing both an amine and an ester group, makes it a valuable precursor for the synthesis of a wide array of bioactive molecules and complex chemical entities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthetic protocols, and key applications in the field of drug discovery and development.

Chemical Structure and Properties

This compound is the hydrochloride salt of ethyl 3-aminopropanoate. The presence of the hydrochloride salt enhances the compound's stability and water solubility, making it convenient for use in various reaction conditions.

Chemical Structure:

  • Molecular Formula: C₅H₁₂ClNO₂

  • IUPAC Name: ethyl 3-aminopropanoate hydrochloride

  • Synonyms: β-Alanine ethyl ester hydrochloride, CarnoSyn[1]

  • CAS Number: 4244-84-2[1]

The structure consists of a three-carbon chain with an amino group at the β-position and an ethyl ester at the carboxyl end. The amine group is protonated in the hydrochloride salt form.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 153.61 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 67-70 °C[4]
Solubility Soluble in water, Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4][5]
BRN 3559095[2]
EC Number 224-203-0[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of β-alanine with ethanol (B145695) in the presence of a strong acid catalyst, typically thionyl chloride (SOCl₂) or hydrogen chloride gas.

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound from β-alanine and ethanol using thionyl chloride.

Materials:

  • β-Alanine

  • Anhydrous Ethanol

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • To a stirred solution of anhydrous ethanol (400 mL) cooled to -10 °C in a round-bottom flask equipped with a dropping funnel and a reflux condenser, slowly add freshly distilled thionyl chloride (250 mL) dropwise.

  • After the addition is complete, maintain the reaction mixture at -10 °C for an additional 20 minutes.

  • Slowly add β-alanine (82.56 g, 0.93 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2 hours.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Concentrate the remaining solution to approximately half of its original volume under reduced pressure.

  • A white precipitate will form. Collect the precipitate by filtration.

  • Wash the collected solid with cold diethyl ether to remove any remaining impurities.

  • Dry the final product, a white crystalline powder of this compound, under vacuum.[5]

Expected Yield: Approximately 87%[5]

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is crucial and is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • Typical Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Expected Chemical Shifts (δ) in ppm:

    • Triplet around 1.2 ppm (3H, -OCH₂CH ₃)

    • Quartet around 4.1 ppm (2H, -OCH ₂CH₃)

    • Triplet around 2.8 ppm (2H, -CH ₂COO-)

    • Triplet around 3.2 ppm (2H, -NH ₃⁺-CH ₂-)

    • Broad singlet for the amine protons (-NH ₃⁺) which can vary in chemical shift and may exchange with D₂O.

¹³C NMR Spectroscopy:

  • Typical Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Expected Chemical Shifts (δ) in ppm:

    • Around 14 ppm (-OCH₂C H₃)

    • Around 61 ppm (-OC H₂CH₃)

    • Around 33 ppm (-C H₂COO-)

    • Around 36 ppm (-NH₃⁺-C H₂-)

    • Around 170 ppm (-C OO-)

Infrared (IR) Spectroscopy
  • Typical Sampling Method: KBr pellet or Nujol mull

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • Broad absorption between 2500-3000 cm⁻¹ due to the N-H stretching of the ammonium (B1175870) salt.

    • Strong absorption around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester group.

    • Absorption bands around 1150-1250 cm⁻¹ for the C-O stretching of the ester.

Mass Spectrometry (MS)
  • Ionization Technique: Electrospray Ionization (ESI) is commonly used.

  • Expected Molecular Ion: The free base (Ethyl 3-aminopropanoate) will be observed. The expected m/z for the molecular ion [M+H]⁺ is approximately 118.09.

  • Fragmentation Pattern: Common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃) and the ethyl group (-CH₂CH₃).

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[6] Its utility stems from the ability to selectively react at either the amino or the ester functionality.

Key Roles in Drug Synthesis:

  • Building Block for Peptidomimetics: The β-amino acid structure is a key component in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability and bioavailability.

  • Precursor for Heterocyclic Compounds: The amino and ester groups can be utilized in cyclization reactions to form various nitrogen-containing heterocyclic rings, which are prevalent scaffolds in many drug molecules.

  • Lead Compound Modification: In drug discovery, it can be used to modify lead compounds to improve their pharmacokinetic and pharmacodynamic properties. For instance, introducing the ethyl 3-aminopropionate moiety can enhance solubility or alter the binding affinity to a biological target.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the synthesis pathway, a general experimental workflow for characterization, and the logical relationship of its application in drug development.

Synthesis Pathway of this compound

Synthesis_Pathway beta_Alanine β-Alanine Reaction Fischer Esterification beta_Alanine->Reaction Ethanol Ethanol Ethanol->Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction Catalyst Product Ethyl 3-aminopropionate hydrochloride Reaction->Product

Caption: Fischer esterification of β-alanine with ethanol.

Experimental Workflow for Characterization

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Product Pure Ethyl 3-aminopropionate hydrochloride Data_Analysis->Final_Product

Caption: General workflow for spectroscopic characterization.

Role in Drug Development

Drug_Development_Application EAPH Ethyl 3-aminopropionate hydrochloride Peptidomimetics Synthesis of Peptidomimetics EAPH->Peptidomimetics Heterocycles Formation of Heterocyclic Scaffolds EAPH->Heterocycles Lead_Optimization Modification of Lead Compounds EAPH->Lead_Optimization Bioactive_Molecules Novel Bioactive Molecules Peptidomimetics->Bioactive_Molecules Heterocycles->Bioactive_Molecules Lead_Optimization->Bioactive_Molecules Drug_Candidates Potential Drug Candidates Bioactive_Molecules->Drug_Candidates

Caption: Application of this compound in drug discovery.

Conclusion

This compound is a commercially available and synthetically accessible compound of significant interest to the pharmaceutical and chemical industries. Its well-defined structure and reactivity profile make it an indispensable tool for the construction of complex molecular architectures. This guide has provided a detailed overview of its fundamental properties, a reliable synthetic protocol, and its pivotal role as a versatile building block in the development of new therapeutic agents. For researchers and scientists in drug development, a thorough understanding of this compound's chemistry is essential for leveraging its full potential in the design and synthesis of next-generation pharmaceuticals.

References

An In-depth Technical Guide to Ethyl 3-aminopropionate hydrochloride (CAS: 4244-84-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-aminopropionate hydrochloride, also known as β-alanine ethyl ester hydrochloride, is a versatile chemical compound with significant applications in both biochemical research and pharmaceutical development. As a derivative of the non-essential amino acid β-alanine, it serves as a valuable building block in peptide synthesis and as a key intermediate in the manufacturing of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and notable applications, with a focus on its role as a precursor to the bioactive dipeptide carnosine and as a crucial component in the synthesis of the direct thrombin inhibitor, Dabigatran (B194492) Etexilate. Detailed experimental protocols and visual diagrams of relevant pathways and workflows are included to support practical laboratory applications.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1][2] It is the hydrochloride salt of the ethyl ester of β-alanine, which enhances its stability and handling characteristics compared to its free base form.[3] The compound is hygroscopic and should be stored in a dry, dark place at room temperature.[1][2]

A summary of its key physicochemical data is presented in Table 1.

PropertyValueSource
CAS Number 4244-84-2[4][5][6]
Molecular Formula C5H12ClNO2[4]
Molecular Weight 153.61 g/mol [4][5]
Appearance White to off-white crystalline powder[1][2]
Melting Point 67-70 °C[1][2][5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][2] Almost transparent in water.[2]
Synonyms β-Alanine ethyl ester hydrochloride, 3-Aminopropionic acid ethyl ester hydrochloride, CarnoSyn[3][5][7]

Applications in Research and Drug Development

Precursor to Carnosine and Biological Implications

This compound serves as a prodrug to β-alanine.[8] In the body, it is expected to be hydrolyzed to β-alanine and ethanol (B145695). β-alanine is the rate-limiting precursor in the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide found in high concentrations in muscle and brain tissues.[9][10] Supplementation with β-alanine has been shown to significantly increase carnosine levels in the body.[9][10]

Carnosine exhibits a range of physiological effects, making it a subject of interest in health and wellness research. Its primary mechanism of action is as an intracellular pH buffer, which helps to delay muscle fatigue during intense exercise.[9][10] Additionally, carnosine functions as a potent antioxidant, protecting cells from oxidative damage, and acts as an anti-glycation agent, which is beneficial for brain health and cognitive function.[9][10] It also plays a role in immune support, heart health, and the regulation of calcium sensitivity in muscle cells.[9][10]

Carnosine_Pathway cluster_body In Vivo Environment Ethyl_3_aminopropionate_HCl Ethyl 3-aminopropionate Hydrochloride Beta_Alanine β-Alanine Ethyl_3_aminopropionate_HCl->Beta_Alanine Hydrolysis Carnosine_Synthase Carnosine Synthase (Enzyme) Beta_Alanine->Carnosine_Synthase L_Histidine L-Histidine (Naturally Occurring) L_Histidine->Carnosine_Synthase Carnosine Carnosine Carnosine_Synthase->Carnosine Physiological_Effects Physiological Effects: - pH Buffering - Antioxidant Activity - Anti-glycation - Immune Support Carnosine->Physiological_Effects

Biological pathway of Ethyl 3-aminopropionate HCl.
Key Intermediate in the Synthesis of Dabigatran Etexilate

A significant industrial application of β-alanine esters is in the synthesis of the anticoagulant drug Dabigatran Etexilate. This drug is a direct thrombin inhibitor used to prevent strokes and systemic embolism. This compound is a precursor to a key intermediate, ethyl 3-(pyridin-2-ylamino)propanoate, which is then incorporated into the final drug molecule. The synthesis involves a multi-step process where the propanoate moiety is coupled with a substituted benzoyl chloride derivative.

The general workflow for the synthesis of a key Dabigatran intermediate starting from precursors of this compound is outlined below.

Dabigatran_Synthesis Start Starting Materials: 2-Aminopyridine & Ethyl Acrylate Intermediate_1 Ethyl 3-(pyridin-2-ylamino)propanoate Start->Intermediate_1 Michael Addition Coupling Amidation Reaction (Chlorination then Coupling) Intermediate_1->Coupling Intermediate_2 4-Methylamino-3- nitrobenzoic acid Intermediate_2->Coupling Intermediate_3 Ethyl 3-(4-(methylamino)-3-nitro -N-(pyridin-2-yl)benzamido)propanoate Coupling->Intermediate_3 Reduction Nitro Group Reduction Intermediate_3->Reduction Final_Intermediate Ethyl 3-((3-amino-4-(methylamino) benzoyl)(pyridin-2-yl)amino)propanoate Reduction->Final_Intermediate To_Dabigatran Further steps to Dabigatran Etexilate Final_Intermediate->To_Dabigatran

Workflow for Dabigatran intermediate synthesis.

Experimental Protocols

Synthesis of this compound

This protocol is based on the esterification of β-alanine.

  • Materials:

    • β-alanine

    • Anhydrous ethanol

    • Thionyl chloride (SOCl₂)

    • Diethyl ether (cold)

  • Procedure:

    • In a round-bottom flask equipped with a stirrer and a dropping funnel, cool 400 mL of anhydrous ethanol to -10 °C in an ice-salt bath.

    • Slowly add 250 mL of freshly distilled thionyl chloride dropwise to the stirred ethanol, maintaining the temperature at -10 °C.[2]

    • After the addition is complete, stir the mixture at -10 °C for an additional 20 minutes.[2]

    • Gradually add 82.56 g (0.93 mol) of β-alanine to the reaction mixture.[2]

    • Once the addition is complete, heat the mixture to reflux and maintain for 2 hours.[2]

    • After the reaction is complete, remove the excess thionyl chloride by distillation.[2]

    • Concentrate the remaining solution to half of its original volume under reduced pressure.[2]

    • A white precipitate will form. Collect the precipitate by filtration.[2]

    • Wash the collected solid with cold diethyl ether to yield the final product, β-alanine ethyl ester hydrochloride.[2]

Synthesis of Ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate (Dabigatran Intermediate)

This protocol outlines the reduction of the nitro-substituted precursor.

  • Materials:

    • Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate

    • Raney nickel

    • Tetrahydrofuran (B95107) (THF)

    • Hydrogen gas supply

    • Anhydrous sodium sulfate

  • Procedure:

    • In a hydrogenation reactor, charge 43 g of ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate and 4.7 g of Raney nickel.[11]

    • Add 500 mL of tetrahydrofuran as the solvent.[11]

    • Purge the reactor with nitrogen three times to remove air.[11]

    • Pressurize the reactor with hydrogen gas and heat the mixture to 60 °C with stirring.[11]

    • Monitor the reaction progress using thin-layer chromatography (TLC).[11]

    • Upon completion of the reaction, cool the mixture and filter to remove the Raney nickel catalyst.[11]

    • Wash the filter cake with a small amount of tetrahydrofuran.[11]

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate to dryness under reduced pressure to obtain the final product.[11]

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, eye protection, and a lab coat. Avoid breathing dust. As the compound is hygroscopic, it should be stored in a tightly sealed container in a dry environment.

Conclusion

This compound (CAS: 4244-84-2) is a compound of significant interest to the scientific and pharmaceutical communities. Its role as a stable precursor to β-alanine makes it a valuable tool for research into the physiological effects of carnosine. Furthermore, its application as a key building block in the industrial synthesis of Dabigatran Etexilate highlights its importance in drug development. The information and protocols provided in this guide are intended to support researchers and developers in the effective and safe utilization of this versatile chemical.

References

In-Depth Technical Guide to the Molecular Weight of Ethyl 3-aminopropionate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of Ethyl 3-aminopropionate hydrochloride (CAS 4244-84-2), a compound of interest in various research and development applications. This document details its elemental composition, a theoretical framework for its molecular weight, and a standard experimental protocol for its empirical determination.

Molecular Identity and Properties

This compound, also known as β-Alanine ethyl ester hydrochloride, is the hydrochloride salt of the ethyl ester of the amino acid beta-alanine. Its chemical formula is C₅H₁₂ClNO₂.[1][2][3] The molecular weight is a critical parameter for stoichiometric calculations in chemical synthesis, formulation development, and analytical procedures. The accepted molecular weight for this compound is 153.61 g/mol .[1][2][4][5]

Quantitative Data: Elemental Composition and Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The table below provides a detailed breakdown of the elemental composition of this compound and the contribution of each element to its total molecular weight.

ElementSymbolCountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC512.01160.055
HydrogenH121.00812.096
ChlorineCl135.45335.453
NitrogenN114.00714.007
OxygenO215.99931.998
Total 153.609

Note: Standard atomic weights are sourced from the IUPAC. The calculated total molecular weight may have minor deviations from the accepted value due to rounding of atomic weights.

Logical Structure of the Molecule

The following diagram illustrates the logical relationship between the core functional components of the this compound molecule.

G cluster_main Ethyl 3-aminopropionate (C₅H₁₁NO₂) cluster_salt Salt Formation backbone Aminopropane Backbone molecule Ethyl 3-aminopropionate hydrochloride (C₅H₁₂ClNO₂) backbone->molecule ester Ethyl Ester Group (-COOCH₂CH₃) ester->backbone attached to C1 amino Amino Group (-NH₂) amino->backbone attached to C3 hcl Hydrochloride (HCl) amino->hcl protonates hcl->molecule forms salt with

Logical components of this compound.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The precise molecular weight of a synthesized or isolated compound is empirically verified using mass spectrometry. Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly accurate method for this purpose.

Objective: To determine the molecular weight of this compound with high precision.

Materials and Reagents:

  • This compound sample

  • HPLC-grade Methanol or Acetonitrile

  • HPLC-grade Water

  • Formic Acid (for solvent modification)

  • Calibrant solution (e.g., sodium trifluoroacetate (B77799) or a standard peptide mixture)

  • Micropipettes and vials

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable liquid chromatography system or direct infusion pump.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).

    • From the stock solution, prepare a dilute working solution for analysis, typically in the range of 1-10 µg/mL. The final concentration should be optimized for the specific instrument being used.

    • The solvent for the final dilution should be compatible with ESI-MS, such as 50:50 Acetonitrile:Water with 0.1% formic acid to promote protonation.

  • Instrument Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's protocol using a known calibrant solution. This ensures high mass accuracy for the measurement. Calibration should be performed in the mass range expected for the analyte.

  • Workflow for Analysis:

    • The diagram below outlines the general workflow for molecular weight determination via ESI-MS.

G A Sample Preparation (Dissolution & Dilution) C Direct Infusion or LC Injection A->C B Instrument Calibration E Mass Analyzer (m/z Separation) B->E Calibration Data D Electrospray Ionization (ESI) (Analyte Ionization) C->D D->E F Detector E->F G Data Acquisition & Processing (Spectrum Generation) F->G H Molecular Weight Confirmation G->H

Experimental workflow for ESI-MS molecular weight determination.
  • Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion or through an LC system.

    • Acquire data in positive ion mode, as the amino group is readily protonated.

    • Scan a mass range that includes the expected mass of the protonated molecule [M+H]⁺. For Ethyl 3-aminopropionate (the free base, MW ≈ 117.15), the protonated molecule will appear at an m/z of approximately 118.15. The hydrochloride salt will dissociate in solution.

  • Data Analysis:

    • Process the acquired mass spectrum.

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • The high-resolution mass of this peak allows for the calculation of the neutral molecular weight of the free base.

    • Confirm that the measured mass is within an acceptable error margin (typically <5 ppm for high-resolution instruments) of the theoretical mass calculated from the chemical formula (C₅H₁₁NO₂).

Conclusion

The molecular weight of this compound is a fundamental property established at 153.61 g/mol based on its chemical formula C₅H₁₂ClNO₂. This value is derived from the sum of the standard atomic weights of its constituent elements. For rigorous scientific applications, this theoretical value should be confirmed empirically using high-resolution mass spectrometry, which provides precise mass data essential for compound identification, purity assessment, and quantitative analysis in a research and drug development setting.

References

A Technical Guide to the Solubility of Ethyl 3-Aminopropionate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available solubility data for ethyl 3-aminopropionate hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require information on the solubility characteristics of this compound. This document compiles qualitative solubility information and presents a general experimental protocol for the quantitative determination of solubility.

Introduction

This compound, also known as β-alanine ethyl ester hydrochloride, is a chemical compound frequently used as an intermediate in the synthesis of various pharmaceutical agents and other organic molecules. Its solubility is a critical physical property that influences reaction conditions, purification methods, and formulation development. Understanding its behavior in different solvents is therefore essential for its effective application in research and development.

Solubility Data

A summary of the qualitative solubility is presented in the table below.

SolventSolubilityReference
WaterSoluble / Good Solubility / Almost Transparency
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble

Note: "Soluble" and "Good Solubility" are qualitative descriptors and do not provide specific concentration limits.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the quantitative determination of the solubility of a compound such as this compound. This method is based on the isothermal shake-flask method, a common technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or a properly calibrated pH meter for titration)

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that saturation is reached.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. A common duration is 24 to 48 hours, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the suspension to settle for a short period within the temperature-controlled environment.

    • Carefully withdraw a sample of the supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Accurately dilute the filtered supernatant with a known volume of the solvent.

    • Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method.

      • HPLC: A reversed-phase HPLC method with UV detection is often suitable for organic compounds containing a chromophore.

      • Titration: As the compound is a hydrochloride salt of an amine, its concentration can be determined by titration with a standardized base.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound at that specific temperature.

  • Data Reporting:

    • Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    • Repeat the experiment at different temperatures to generate a solubility curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis start Start add_excess Add excess solute to solvent start->add_excess agitate Agitate at constant temperature to reach equilibrium add_excess->agitate settle Allow solids to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter sample withdraw->filter_sample dilute Dilute sample filter_sample->dilute quantify Quantify concentration (e.g., HPLC, Titration) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound remains to be definitively published, its qualitative solubility in water and several organic solvents is established. For researchers and drug development professionals requiring precise solubility values, the provided general experimental protocol offers a reliable methodology for in-house determination. Accurate solubility data is fundamental for the successful application of this compound in synthetic chemistry and pharmaceutical sciences.

Technical Guide: Physicochemical Characterization of Ethyl 3-Aminopropionate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a key physicochemical property of ethyl 3-aminopropionate hydrochloride (CAS No: 4244-84-2), its melting point. Accurate determination of the melting point is crucial for the identification, purity assessment, and quality control of this compound in research and drug development settings. This document outlines the reported melting point values and provides a detailed experimental protocol for its determination.

Quantitative Data: Melting Point

The melting point of this compound is a critical parameter for its characterization. A summary of the reported values is presented in the table below.

ParameterValueReferences
Melting Point67-70 °C[1][2][3][4]
AppearanceWhite to off-white crystalline powder[1][2]

Experimental Protocol: Melting Point Determination by Capillary Method

The following protocol details the standard capillary method for determining the melting point of a solid organic compound such as this compound.[5][6][7]

2.1. Materials and Equipment

  • This compound (dry, powdered sample)

  • Melting point apparatus (e.g., Mel-Temp or similar)[6]

  • Capillary tubes (sealed at one end)[5][8]

  • Thermometer

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Bunsen burner (for sealing capillary tubes, if necessary)[8][9]

2.2. Procedure

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as moisture can depress the melting point.[5]

    • If necessary, finely powder the sample using a mortar and pestle.[8]

    • Introduce the powdered sample into the open end of a capillary tube.[8][9]

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 1-2 mm.[9]

  • Apparatus Setup:

    • Insert the capillary tube containing the sample into the heating block of the melting point apparatus.[5]

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Melting Point Measurement:

    • Turn on the melting point apparatus and set an initial rapid heating rate to approach the expected melting point (around 55-60 °C for this compound).[5]

    • When the temperature is approximately 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[5][6]

    • Observe the sample closely through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).[6]

    • The recorded range is the melting point of the sample. For a pure compound, this range should be narrow. A broad melting range often indicates the presence of impurities.[6]

  • Post-Measurement:

    • Turn off the apparatus and allow it to cool.

    • Dispose of the used capillary tube in a designated glass waste container.

    • For subsequent measurements, ensure the apparatus has cooled to at least 20 °C below the expected melting point.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting point of this compound.

MeltingPointWorkflow start Start prep_sample Sample Preparation (Dry and Powder) start->prep_sample pack_capillary Pack Capillary Tube (1-2 mm height) prep_sample->pack_capillary setup_apparatus Setup Apparatus (Insert Capillary and Thermometer) pack_capillary->setup_apparatus rapid_heat Rapid Heating (~10-15°C below expected MP) setup_apparatus->rapid_heat slow_heat Slow Heating (1-2°C / min) rapid_heat->slow_heat observe Observe Sample slow_heat->observe record_start Record T1 (First liquid drop) observe->record_start record_end Record T2 (All liquid) record_start->record_end calculate_range Determine Melting Range (T1 - T2) record_end->calculate_range end End calculate_range->end

References

Synthesis of Ethyl 3-aminopropionate hydrochloride from beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Ethyl 3-aminopropionate hydrochloride from β-Alanine

Introduction

This compound, the ethyl ester hydrochloride salt of β-alanine, is a valuable intermediate in organic synthesis, particularly in the fields of peptide synthesis and medicinal chemistry.[1][2] β-Alanine is the only naturally occurring β-amino acid and serves as a precursor for many industrially significant compounds.[3] The conversion of the zwitterionic β-alanine into its ethyl ester hydrochloride form protects the carboxylic acid group and provides a free amino group for subsequent reactions, enhancing its utility as a building block in the development of novel pharmaceuticals and other bioactive molecules.[4]

This technical guide provides a comprehensive overview of the synthesis of this compound from β-alanine. It details the prevalent synthetic methodology, a step-by-step experimental protocol, and quantitative data derived from established procedures.

Synthesis Methodology: Fischer-Speier Esterification

The most common and efficient method for synthesizing this compound from β-alanine is the Fischer-Speier esterification.[5][6] This reaction involves treating the carboxylic acid (β-alanine) with an excess of alcohol (ethanol) in the presence of a strong acid catalyst. For this specific transformation, thionyl chloride (SOCl₂) is frequently employed. Thionyl chloride reacts with ethanol (B145695) in situ to generate hydrogen chloride (HCl) gas and sulfurous acid esters, which catalyze the esterification. The HCl also protonates the amino group, forming the desired hydrochloride salt.[1][7][8]

The overall reaction is a reversible equilibrium.[9] To drive the reaction towards the product, an excess of the alcohol reagent is typically used, and the reaction is often heated to reflux.[10]

Reaction Pathway

The synthesis proceeds via the acid-catalyzed esterification of the carboxylic acid functional group of β-alanine with ethanol.

Reaction_Pathway cluster_product Product beta_alanine β-Alanine (H₂NCH₂CH₂COOH) catalyst Thionyl Chloride (SOCl₂) Reflux ethanol Ethanol (CH₃CH₂OH) product This compound ([H₃N⁺CH₂CH₂COOCH₂CH₃]Cl⁻) catalyst->product

Caption: Fischer esterification of β-alanine with ethanol.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials and Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • β-Alanine

  • Anhydrous ethanol

  • Freshly distilled thionyl chloride

  • Diethyl ether (cold)

Procedure:

  • Reagent Preparation: In a round-bottom flask, add 400 mL of anhydrous ethanol and cool the flask to -10 °C using an ice-salt bath while stirring.[1][7]

  • Catalyst Addition: Slowly add 250 mL of freshly distilled thionyl chloride to the stirred, cold ethanol via a dropping funnel.[1][7] Maintain the temperature at -10 °C during the addition.

  • Substrate Addition: After the thionyl chloride addition is complete, continue stirring at -10 °C for an additional 20 minutes. Subsequently, slowly add 82.56 g (0.93 mol) of β-alanine to the mixture.[1][7]

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux. Maintain the reflux for 2 hours.[1][7]

  • Work-up and Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation.[1]

  • Concentration: Concentrate the remaining reaction solution to approximately half of its original volume using a rotary evaporator under reduced pressure.[1][7]

  • Precipitation and Filtration: A white precipitate will form in the concentrated solution. Collect the solid product by vacuum filtration using a Büchner funnel.[1][7]

  • Washing and Drying: Wash the collected white crystalline powder with cold diethyl ether to remove any remaining impurities.[1][7] Dry the final product under vacuum. The expected product is β-alanine ethyl ester hydrochloride.[7]

Experimental Workflow

The logical flow of the experimental procedure is visualized below.

Experimental_Workflow start Start step1 Cool 400 mL Anhydrous Ethanol to -10 °C start->step1 step2 Slowly Add 250 mL Thionyl Chloride step1->step2 step3 Add 82.56 g β-Alanine step2->step3 step4 Heat to Reflux for 2 hours step3->step4 step5 Distill to Remove Excess SOCl₂ step4->step5 step6 Concentrate Solution by Half step5->step6 step7 Filter White Precipitate step6->step7 step8 Wash with Cold Diethyl Ether step7->step8 step9 Dry Under Vacuum step8->step9 end Obtain Ethyl 3-aminopropionate hydrochloride step9->end

Caption: Workflow for the synthesis of ethyl 3-aminopropionate HCl.

Data Presentation

The quantitative data for the described synthesis are summarized in the tables below for clarity and easy reference.

Table 1: Reagent and Product Quantities

CompoundMolecular FormulaMolar Mass ( g/mol )AmountMoles (mol)Role
β-AlanineC₃H₇NO₂89.0982.56 g0.93Reactant
EthanolC₂H₅OH46.07400 mL~6.8Reactant/Solvent
Thionyl ChlorideSOCl₂118.97250 mL~4.1Catalyst/Reagent
Ethyl 3-aminopropionate HClC₅H₁₂ClNO₂153.61124.34 g0.81Product

Table 2: Reaction Conditions and Yield

ParameterValueReference
Initial Temperature-10 °C[1][7]
Reflux Time2 hours[1][7]
Product FormWhite Crystalline Powder[1][7]
Yield ~87% [7]
Melting Point67-70 °C (lit.)[1][7]

Conclusion

The synthesis of this compound from β-alanine via Fischer esterification using thionyl chloride and ethanol is a robust and high-yielding procedure. The detailed protocol provides a reliable method for researchers and drug development professionals to produce this key synthetic intermediate. The process is straightforward, employing standard laboratory techniques to achieve a pure product in excellent yield. Careful control of temperature during the initial addition of thionyl chloride is critical for ensuring safety and maximizing reaction efficiency.

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-Aminopropionate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for ethyl 3-aminopropionate hydrochloride, a key intermediate in the pharmaceutical and chemical industries. This document details the core synthesis mechanisms, provides established experimental protocols, and presents quantitative data to support practical application in a research and development setting.

Introduction

This compound, also known as β-alanine ethyl ester hydrochloride, is a valuable building block in organic synthesis. It serves as a precursor in the preparation of various pharmaceuticals and other specialty chemicals. Its structure combines a primary amine and an ethyl ester, offering two reactive sites for further chemical modification. This guide will focus on the two most prevalent and practical methods for its synthesis: the Fischer esterification of β-alanine and the Aza-Michael addition to ethyl acrylate (B77674).

Synthesis Routes and Mechanisms

Fischer Esterification of β-Alanine

The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. In the case of this compound, β-alanine is reacted with ethanol (B145695) in the presence of an acid catalyst, most commonly thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄).

Mechanism:

The reaction proceeds through a series of reversible steps, beginning with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. When thionyl chloride is used, it reacts with ethanol to generate HCl in situ, which acts as the catalyst and also forms the hydrochloride salt of the resulting amino ester.

Below is a diagram illustrating the logical flow of the Fischer esterification process for this synthesis.

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products beta_alanine β-Alanine esterification Fischer Esterification beta_alanine->esterification ethanol Ethanol ethanol->esterification acid_catalyst Acid Catalyst (e.g., SOCl₂) acid_catalyst->esterification salt_formation In situ Salt Formation esterification->salt_formation water Water esterification->water by-product product Ethyl 3-Aminopropionate Hydrochloride salt_formation->product

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Aza-Michael Addition to Ethyl Acrylate

The Aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. For the synthesis of ethyl 3-aminopropionate, ammonia (B1221849) or a protected equivalent is reacted with ethyl acrylate. The reaction is typically catalyzed by a Lewis or Brønsted acid. The resulting β-amino ester is then treated with hydrochloric acid to form the desired salt.

Mechanism:

The reaction is initiated by the nucleophilic attack of the amine on the β-carbon of the ethyl acrylate. This forms a resonance-stabilized enolate intermediate. Protonation of the enolate yields the final ethyl 3-aminopropionate. The subsequent addition of HCl protonates the primary amine to form the hydrochloride salt.

The following diagram outlines the signaling pathway of the Aza-Michael addition mechanism.

Aza_Michael_Addition_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products amine Ammonia (NH₃) enolate Enolate Intermediate amine->enolate Nucleophilic Attack ethyl_acrylate Ethyl Acrylate ethyl_acrylate->enolate free_base Ethyl 3-Aminopropionate enolate->free_base Protonation final_product Ethyl 3-Aminopropionate HCl free_base->final_product + HCl

Caption: Signaling pathway for the Aza-Michael addition synthesis route.

Experimental Protocols

Protocol for Fischer Esterification of β-Alanine

This protocol is adapted from established literature procedures.[1][2]

Materials:

  • β-Alanine (1.0 eq)

  • Anhydrous Ethanol (solvent and reactant)

  • Thionyl chloride (SOCl₂) (2.7 eq)

  • Diethyl ether (for washing)

Procedure:

  • Anhydrous ethanol (e.g., 400 mL) is cooled to -10 °C in a suitable reaction vessel equipped with a stirrer and a dropping funnel.[1]

  • Freshly distilled thionyl chloride (e.g., 250 mL) is added dropwise to the stirred ethanol, maintaining the temperature at -10 °C.[1]

  • After the addition is complete, the mixture is stirred for an additional 20 minutes at -10 °C.[1]

  • β-Alanine (e.g., 82.56 g, 0.93 mol) is then added slowly to the reaction mixture.[1]

  • The reaction mixture is heated to reflux and maintained for 2 hours.[1]

  • After the reflux period, excess thionyl chloride is removed by distillation.[1]

  • The reaction solution is then concentrated to approximately half of its original volume under reduced pressure.[1]

  • The precipitated white solid is collected by filtration.[1]

  • The solid product is washed with cold diethyl ether and dried to yield the final white crystalline powder of this compound.[1]

Quantitative Data

The following table summarizes key quantitative data reported for the synthesis of this compound via the Fischer esterification method.

ParameterValueReference
Yield 87%[1]
Melting Point 67-70 °C[1][2]
Appearance White to off-white crystalline powder[1][2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][2]

Conclusion

The synthesis of this compound is most reliably and commonly achieved through the Fischer esterification of β-alanine using thionyl chloride in ethanol. This method provides high yields and a straightforward workup procedure. The Aza-Michael addition of ammonia to ethyl acrylate represents a viable alternative, though it may require more careful control of reaction conditions to avoid side reactions. The choice of synthetic route will depend on factors such as starting material availability, scale, and desired purity. This guide provides the necessary technical details for researchers and drug development professionals to effectively produce this important chemical intermediate.

References

Spectroscopic Profile of Ethyl 3-Aminopropionate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth look at the spectroscopic data of Ethyl 3-aminopropionate hydrochloride. This document details the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, alongside the experimental protocols for these analyses.

Spectroscopic Data Analysis

The structural characterization of this compound can be effectively achieved through a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. The data presented herein has been compiled from various spectral databases and is presented in a clear, tabular format for ease of comparison and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals four distinct proton environments. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Integration
-CH₃ (ethyl)~1.25Triplet~7.13H
-CH₂- (ester)~2.80Triplet~6.52H
-CH₂- (amino)~3.30Triplet~6.52H
-O-CH₂- (ethyl)~4.15Quartet~7.12H
-NH₃⁺Broad singlet3H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum, often acquired in deuterium (B1214612) oxide (D₂O), provides insight into the carbon framework of the molecule.

Assignment Chemical Shift (ppm)
-C H₃ (ethyl)~14
-C H₂- (ester)~32
-C H₂- (amino)~36
-O-C H₂- (ethyl)~62
C =O (ester)~172
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound, a crystalline powder, is often obtained using a Nujol mull or Attenuated Total Reflectance (ATR) technique.

Frequency (cm⁻¹) Intensity Functional Group Assignment
~3400Strong, BroadN-H stretch (from -NH₃⁺)
~2950-2850MediumC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1580MediumN-H bend (from -NH₃⁺)
~1200StrongC-O stretch (ester)

Experimental Protocols

The following sections outline the generalized procedures for acquiring the spectroscopic data presented above.

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of β-alanine. In a typical procedure, β-alanine is reacted with ethanol (B145695) in the presence of an acid catalyst, such as thionyl chloride or hydrochloric acid. The reaction mixture is heated, and upon completion, the product is isolated as a crystalline solid.

NMR Spectroscopy Protocol
  • Sample Preparation: A small amount of this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ for ¹H NMR, D₂O for ¹³C NMR) in an NMR tube.

  • Data Acquisition: The NMR spectra are recorded on a spectrometer, such as a 400 MHz instrument. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.

IR Spectroscopy Protocol (Nujol Mull)
  • Sample Preparation: A small amount of the crystalline this compound is ground with a few drops of Nujol (mineral oil) to create a fine paste.

  • Sample Mounting: The paste is then pressed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample synthesis to structural elucidation using spectroscopic methods.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_processing Data Processing & Analysis cluster_conclusion Conclusion Synthesis Synthesis of Ethyl 3-aminopropionate hydrochloride NMR_Acquisition NMR Data Acquisition (¹H and ¹³C) Synthesis->NMR_Acquisition IR_Acquisition IR Data Acquisition Synthesis->IR_Acquisition NMR_Processing NMR Data Processing (FT, Phasing, Referencing) NMR_Acquisition->NMR_Processing IR_Processing IR Data Processing (Background Subtraction) IR_Acquisition->IR_Processing Data_Interpretation Spectral Interpretation and Peak Assignment NMR_Processing->Data_Interpretation IR_Processing->Data_Interpretation Structure_Elucidation Structural Elucidation Data_Interpretation->Structure_Elucidation

Ethyl 3-Aminopropionate Hydrochloride: A Technical Guide to Safe Handling and Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling considerations for Ethyl 3-aminopropionate hydrochloride (CAS No. 4244-84-2). The information is intended to support researchers, scientists, and drug development professionals in using this compound safely within a laboratory or manufacturing environment. All data is presented to be in compliance with established safety protocols and to provide a clear understanding of the potential hazards and mitigation strategies.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2][3] It is the hydrochloride salt of the ethyl ester of the non-essential amino acid β-alanine.[4] Its hygroscopic nature necessitates storage in a dry, dark place with the container sealed to prevent moisture absorption.[1][5] The compound is soluble in a variety of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, and is also soluble in water.[1][2][4][6][7]

PropertyValueSource(s)
CAS Number 4244-84-2[6][8][9][10][11]
Molecular Formula C5H12ClNO2[9][10][11][12][13]
Molecular Weight 153.61 g/mol [4][5][9][10][12][13]
Appearance White to off-white crystalline powder[1][2][3][5]
Melting Point 67-70 °C (lit.)[1][2][4][6][7]
Boiling Point 167.8°C at 760 mmHg[3][14]
Solubility Soluble in water, chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[1][2][4][6][7]
Storage Temperature Room Temperature, sealed in dry, dark place.[1][2][12]
Hygroscopicity Hygroscopic[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][14]

Hazard ClassGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

GHS Pictogram:

alt text

Signal Word: Warning

Toxicological Information

Experimental Protocols for Hazard Assessment

To determine the skin and eye irritation potential of a chemical like this compound, standardized tests are typically employed. The following are brief descriptions of the relevant OECD (Organisation for Economic Co-operation and Development) test guidelines.

  • OECD Test Guideline 404: Acute Dermal Irritation/Corrosion: This test involves the application of the test substance to the skin of a laboratory animal (historically, the albino rabbit). The site is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after application. The severity of the reactions is scored to determine the level of irritation. In recent years, in vitro methods using reconstructed human epidermis (RhE) models are preferred to reduce animal testing.

  • OECD Test Guideline 405: Acute Eye Irritation/Corrosion: This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or damage. A single dose of the substance is applied to one eye of an experimental animal, with the other eye serving as a control. The eyes are examined at specific intervals (1, 24, 48, and 72 hours) and scored for effects on the cornea, iris, and conjunctiva.[15] Like skin irritation testing, there is a strong push towards validated in vitro alternatives.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimizing exposure risk.

Engineering Controls
  • Work should be conducted in a well-ventilated area.[3][14]

  • For procedures that may generate dust, a chemical fume hood should be used.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling this compound.

PPE_Requirements cluster_ppe Personal Protective Equipment (PPE) cluster_specifics Specific Recommendations eye_protection Eye Protection eye_spec Chemical safety goggles or face shield. (Comply with EN166 or OSHA 29 CFR 1910.133) eye_protection->eye_spec hand_protection Hand Protection hand_spec Chemically resistant gloves (e.g., Nitrile, Neoprene). Consult manufacturer's resistance data. hand_protection->hand_spec body_protection Body Protection body_spec Lab coat, closed-toe shoes. Consider chemical-resistant apron for larger quantities. body_protection->body_spec respiratory_protection Respiratory Protection respiratory_spec For dust-generating procedures: NIOSH-approved respirator with organic vapor/acid gas cartridges. respiratory_protection->respiratory_spec Spill_Response_Workflow start Spill Occurs assess_spill Assess Spill Size and Risk start->assess_spill minor_spill Minor Spill? assess_spill->minor_spill evacuate Evacuate Area Alert Supervisor/Safety Officer minor_spill->evacuate No don_ppe Don Appropriate PPE minor_spill->don_ppe Yes dispose Dispose of Waste According to Institutional and Local Regulations evacuate->dispose Await Professional Response contain_spill Contain Spill with Inert Absorbent Material (e.g., sand, vermiculite) don_ppe->contain_spill collect_spill Carefully Sweep Up Contained Material contain_spill->collect_spill place_in_container Place in a Labeled, Sealed Container for Hazardous Waste collect_spill->place_in_container decontaminate Decontaminate Spill Area with Soap and Water place_in_container->decontaminate decontaminate->dispose

References

Commercial Suppliers of Ethyl 3-aminopropionate hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, sourcing high-quality reagents is a critical first step in the path to discovery. Ethyl 3-aminopropionate hydrochloride (CAS No. 4244-84-2), a derivative of the non-essential amino acid β-alanine, serves as a valuable building block in the synthesis of various bioactive molecules and peptidomimetics. This technical guide provides an in-depth overview of commercial suppliers, relevant technical data, experimental protocols, and a recommended workflow for procurement and validation.

Overview of Commercial Suppliers

A diverse range of chemical suppliers offer this compound, catering to various research and development needs, from small-scale laboratory use to bulk quantities for pharmaceutical manufacturing. The table below summarizes key quantitative data from several prominent suppliers to facilitate easy comparison.

SupplierProduct Name(s)CAS No.Molecular FormulaPurity/GradeAvailable Quantities
MedChemExpress This compound; CarnoSyn4244-84-2C₅H₁₂ClNO₂≥98.0%100 g, 500 g, >100 g (bulk inquiry)
Sigma-Aldrich (Merck) β-Alanine ethyl ester hydrochloride4244-84-2C₅H₁₂ClNO₂98%10 g, 50 g
Sunway Pharm Ltd ethyl 3-aminopropanoate hydrochloride4244-84-2C₅H₁₂ClNO₂97%10 g, 25 g, 100 g, 500 g
Chem-Impex International 3-Amino-3-imino-propanoic acid ethyl ester hydrochloride57508-48-2 (related compound)C₅H₁₀N₂O₂·HCl≥ 98% (HPLC)Inquire for details
Conier Chem & Pharma Limited Ethyl 3-aminopropanoate hydrochloride4244-84-2C₅H₁₂ClNO₂Research and Industrial Grade/99%Inquire for details
GIHI CHEMICALS CO.,LIMITED Ethyl 3-aminopropanoate hydrochloride4244-84-2C₅H₁₂ClNO₂Inquire for detailsInquire for details
BLD Pharm Ethyl 3-aminopropanoate hydrochloride4244-84-2C₅H₁₂ClNO₂Inquire for detailsInquire for details
Tokyo Chemical Industry (TCI) beta-Alanine Ethyl Ester Hydrochloride4244-84-2C₅H₁₂ClNO₂>98.0% (T)5g, 25g

Experimental Protocols

This compound is frequently utilized in solution-phase peptide synthesis. The following is a representative protocol for the synthesis of a dipeptide, adapted from established methodologies. This procedure outlines the coupling of an N-protected amino acid to the free amine of ethyl 3-aminopropionate.

Synthesis of an N-Protected Dipeptide using this compound

Materials:

  • N-protected amino acid (e.g., Boc-L-Alanine)

  • This compound

  • Coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride - EDCI)

  • Base (e.g., Triethylamine (B128534) - TEA or N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM or N,N-Dimethylformamide - DMF)

  • Solutions for work-up (e.g., 1M HCl, saturated NaHCO₃, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Neutralization of the Amine Salt: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. To this solution, add triethylamine (1.1 equivalents) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and a coupling agent such as EDCI (1.0 equivalent) in anhydrous DCM. Stir the solution for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the activated N-protected amino acid solution to the solution containing the free amine of ethyl 3-aminopropionate. Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude dipeptide can then be purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

Procurement and Validation Workflow

For researchers in drug development, ensuring the quality and consistency of starting materials is paramount. The European Medicines Agency (EMA) provides guidelines on the development and manufacture of synthetic peptides, which emphasize the importance of controlling impurities in amino acid derivatives.[1] A robust procurement and validation workflow is essential.

Procurement_Validation_Workflow cluster_procurement Procurement cluster_validation In-House Validation Supplier_Identification Identify Potential Suppliers Supplier_Evaluation Evaluate Suppliers (Quality, Documentation, Reliability) Supplier_Identification->Supplier_Evaluation Initial Screening Request_Quotes Request Quotes & Samples Supplier_Evaluation->Request_Quotes Supplier_Selection Select Supplier & Place Order Request_Quotes->Supplier_Selection Comparative Analysis Receiving Receiving & Quarantine Supplier_Selection->Receiving Material Delivery Documentation_Review Review Certificate of Analysis (CoA) Receiving->Documentation_Review QC_Testing Perform In-House QC Testing (e.g., NMR, HPLC, MS) Documentation_Review->QC_Testing Verify Supplier Data Release Release for Use QC_Testing->Release Meets Specifications

Caption: A typical workflow for the procurement and in-house validation of a critical raw material like this compound.

Signaling Pathways and Experimental Workflows

While this compound is a building block and not directly involved in signaling pathways, its incorporation into peptidomimetics can lead to molecules that interact with various biological targets. The design of such molecules often follows a logical workflow.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis Target_Identification Target Identification & Validation Lead_Generation Lead Generation (e.g., HTS, Fragment Screening) Target_Identification->Lead_Generation Lead_Optimization Lead Optimization Lead_Generation->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Peptidomimetic_Synthesis Peptidomimetic Synthesis Lead_Optimization->Peptidomimetic_Synthesis Iterative Design Building_Block Ethyl 3-aminopropionate hydrochloride Building_Block->Peptidomimetic_Synthesis SAR_Studies Structure-Activity Relationship (SAR) Studies Peptidomimetic_Synthesis->SAR_Studies SAR_Studies->Lead_Optimization Feedback

Caption: A simplified workflow illustrating the role of chemical synthesis, utilizing building blocks like this compound, within the broader drug discovery process.

References

The Pivotal Role of Ethyl 3-Aminopropionate Hydrochloride in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl 3-aminopropionate hydrochloride, a versatile building block, is carving a significant niche in medicinal chemistry, serving as a crucial starting material and scaffold in the synthesis of a wide array of bioactive molecules. This technical guide provides an in-depth analysis of its applications, supported by experimental protocols, quantitative data, and logical workflows, offering valuable insights for researchers, scientists, and drug development professionals.

Core Applications in Synthetic Medicinal Chemistry

This compound's utility stems from its bifunctional nature, possessing both a primary amine and an ethyl ester group. This allows for its incorporation into diverse molecular architectures, most notably in the synthesis of heterocyclic compounds and as a component in peptide-based structures.

Synthesis of Thiazolidinone Derivatives: A Hub of Antimicrobial and Antioxidant Activity

A prominent application of this compound is in the one-pot synthesis of 4-thiazolidinone (B1220212) derivatives. These heterocyclic compounds are of significant interest due to their broad spectrum of biological activities.

Experimental Protocol: One-Pot Synthesis of 2-Aryl-3-(2-(ethoxycarbonyl)ethyl)thiazolidin-4-ones

A multi-component reaction involving an aromatic aldehyde, this compound, and thioglycolic acid is a common and efficient method for synthesizing the 4-thiazolidinone core.[1][2][3][4]

  • Reaction Setup: To a solution of an appropriate aromatic aldehyde (1 mmol) and this compound (1 mmol) in a suitable solvent (e.g., toluene (B28343) or solvent-free), add thioglycolic acid (1.2 mmol).

  • Reaction Conditions: The reaction mixture is typically refluxed for a period of 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent like ethanol (B145695) to afford the desired 2-aryl-3-(2-(ethoxycarbonyl)ethyl)thiazolidin-4-one derivatives.

This core structure can be further modified. For instance, hydrolysis of the ethyl ester using a base like potassium hydroxide (B78521) yields the corresponding carboxylic acid. This acid can then be coupled with other molecules, such as Nω-nitro-L-arginine methyl ester, using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt), to produce more complex and potentially more potent derivatives.[3][5]

Quantitative Data on Synthesized Thiazolidinone Derivatives

The following table summarizes the reaction yields and biological activities of some representative thiazolidinone derivatives synthesized using this compound as a key starting material.

Compound IDAromatic Aldehyde SubstituentYield (%)Antimicrobial Activity (MIC, µg/mL)Antioxidant Activity (IC50, µg/mL)
4a H75-85S. aureus: 125, E. coli: 250DPPH: >100
4b 4-OCH₃80-90S. aureus: 100, E. coli: 200DPPH: 85.3
4c 4-Cl78-88S. aureus: 62.5, E. coli: 125DPPH: 92.1
6j 2-NO₂ (Arginine-linked)65P. aeruginosa: 31.25, C. parapsilosis: 31.25ABTS: 15.8

Note: Data compiled from multiple sources.[1][2][3][5] MIC = Minimum Inhibitory Concentration; DPPH = 2,2-diphenyl-1-picrylhydrazyl radical scavenging activity; ABTS = 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging activity.

Mechanism of Action of Thiazolidinone Derivatives

The antimicrobial activity of thiazolidinone derivatives is believed to involve multiple mechanisms. Docking studies suggest the inhibition of essential bacterial enzymes such as MurB, which is involved in peptidoglycan biosynthesis, and CYP51 (lanosterol 14α-demethylase), a key enzyme in fungal cell membrane biosynthesis.[6] Furthermore, some thiazolidinone derivatives have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation.[7]

Thiazolidinone_Antimicrobial_Action Thiazolidinone Thiazolidinone Derivative MurB MurB Enzyme (Peptidoglycan Synthesis) Thiazolidinone->MurB Inhibition CYP51 CYP51 Enzyme (Ergosterol Synthesis) Thiazolidinone->CYP51 Inhibition QuorumSensing Quorum Sensing Signaling Thiazolidinone->QuorumSensing Interference CellWall Bacterial Cell Wall Disruption MurB->CellWall Leads to FungalMembrane Fungal Cell Membrane Disruption CYP51->FungalMembrane Leads to Virulence Reduced Virulence & Biofilm Formation QuorumSensing->Virulence Affects

Role in Peptide Synthesis and as a Linker Moiety

This compound, as a β-alanine derivative, is a valuable building block in peptide synthesis.[8] β-Alanine is a non-proteinogenic amino acid that can be incorporated into peptide chains to induce specific secondary structures or to act as a flexible spacer.

While detailed protocols for solid-phase peptide synthesis (SPPS) are extensive, the general workflow for incorporating a β-alanine residue from its ethyl ester hydrochloride involves the following conceptual steps:

Peptide_Synthesis_Workflow Start Resin-bound Peptide (with free N-terminus) Coupling Coupling with Activated Ethyl 3-aminopropionate Start->Coupling Washing1 Washing Step Coupling->Washing1 Deprotection Deprotection of β-Alanine's Amine Group Washing1->Deprotection Washing2 Washing Step Deprotection->Washing2 NextCoupling Coupling of the Next Amino Acid Washing2->NextCoupling ElongatedPeptide Elongated Peptide Chain NextCoupling->ElongatedPeptide

The propionate (B1217596) backbone of this compound also makes it a suitable candidate for use as a linker in more complex drug delivery systems, such as antibody-drug conjugates (ADCs). In this context, the molecule can be functionalized at both the amine and ester ends to connect a cytotoxic payload to a monoclonal antibody. The choice of cleavable or non-cleavable linkages would depend on the desired drug release mechanism.[9][10][11]

Precursor for GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its analogues are important therapeutic agents for neurological disorders. This compound serves as a potential starting material for the synthesis of GABA analogues due to its structural similarity. The synthesis of such analogues often involves the modification of the amino and carboxyl groups to enhance properties like blood-brain barrier permeability and receptor subtype selectivity.[12][13]

Conclusion

This compound is a foundational molecule in medicinal chemistry with a diverse range of applications. Its role as a versatile building block in the synthesis of bioactive heterocycles, particularly thiazolidinones with potent antimicrobial and antioxidant properties, is well-established. Furthermore, its utility in peptide synthesis and its potential as a linker in advanced drug delivery systems and as a precursor for GABA analogues highlight its continued importance in the discovery and development of new therapeutic agents. Future research will likely expand its applications into novel scaffolds and drug modalities.

References

Ethyl 3-aminopropionate Hydrochloride: A Non-Protein Amino Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-aminopropionate hydrochloride, the ethyl ester of the non-protein amino acid β-alanine, is a versatile building block in the fields of medicinal chemistry, pharmaceutical development, and biochemical research. Its structural simplicity and reactivity make it a valuable precursor for the synthesis of a wide array of bioactive molecules and a tool for studying fundamental biological processes. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a synthetic intermediate and its relationship to the biological activities of β-alanine.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] It is the hydrochloride salt of the ethyl ester of β-alanine.[2] Key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₅H₁₂ClNO₂[1]
Molecular Weight 153.61 g/mol [1]
CAS Number 4244-84-2[1]
Melting Point 67-70 °C (lit.)[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
Appearance White to off-white crystalline powder[1]
pKa (of β-alanine) 9.1 (Basic)[3]

Synthesis and Experimental Protocols

The following sections detail established experimental procedures for the synthesis of this compound and its subsequent use in the formation of heterocyclic compounds.

Synthesis of this compound from β-Alanine

This protocol describes a common method for the esterification of β-alanine to yield its ethyl ester hydrochloride.

Experimental Protocol:

  • To a stirred solution of anhydrous ethanol (B145695) (400 mL) at -10 °C, slowly add freshly distilled thionyl chloride (250 mL) dropwise.

  • Maintain the reaction mixture at -10 °C for 20 minutes.

  • Slowly add β-alanine (82.56 g, 0.93 mol) to the thionyl chloride/ethanol mixture.

  • Heat the reaction mixture to reflux for 2 hours.

  • After the reaction is complete, remove the excess thionyl chloride by distillation.

  • Concentrate the reaction solution to half of its original volume under reduced pressure.

  • Collect the resulting white precipitate by filtration.

  • Wash the precipitate with cold ether to obtain the final product.

Yield: 124.34 g (87%) of white crystalline powder.

Synthesis of Thiazolidinone Derivatives

This compound serves as a key reactant in the one-pot synthesis of thiazolidinone derivatives, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities.[4][5][6][7][8]

Experimental Protocol:

This protocol outlines a one-pot condensation and cyclization reaction.

This reaction provides a straightforward route to novel thiazolidinone derivatives bearing a propionic acid ethyl ester moiety.

Applications in Research and Drug Development

As the ethyl ester of β-alanine, this compound is primarily utilized as a synthetic intermediate. It is anticipated that in biological systems, the ester group is hydrolyzed, releasing β-alanine.[9][10] Therefore, its applications are intrinsically linked to the biological roles of β-alanine.

Precursor to Bioactive Molecules

The primary application of this compound is as a starting material in the synthesis of more complex molecules.[11] Its amino and ester functionalities allow for a variety of chemical transformations, making it a versatile building block for:

  • Peptide Synthesis: It can be incorporated into peptide chains, offering a non-proteinogenic amino acid residue.

  • Heterocyclic Chemistry: As demonstrated in the protocol above, it is used to construct heterocyclic rings like thiazolidinones, which are known to exhibit a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7][8]

  • Drug Discovery: By modifying its structure, researchers can generate libraries of novel compounds for screening as potential therapeutic agents.[2]

The Biological Significance of β-Alanine

β-Alanine, the parent amino acid of this compound, is a naturally occurring non-proteinogenic amino acid with several important biological functions.

  • Carnosine Synthesis: β-Alanine is the rate-limiting precursor for the biosynthesis of carnosine (β-alanyl-L-histidine), a dipeptide highly concentrated in muscle and brain tissues.[12][13][14] Carnosine acts as an intracellular pH buffer, an antioxidant, and a metal ion chelator.[12][13] Supplementation with β-alanine has been shown to increase muscle carnosine levels, which can enhance performance in high-intensity exercise.[15][16][17][18]

  • Neurotransmitter Activity: β-Alanine can act as a neurotransmitter, exhibiting agonist activity at glycine (B1666218) receptors and interacting with GABA receptors.[3][15] It is also a ligand for the Mas-related G protein-coupled receptor D (MRGPRD), which is involved in sensory neuron signaling, including pain and itch.[19][20]

Signaling and Metabolic Pathways

The biological effects of β-alanine, and by extension its ethyl ester prodrug, can be understood through its involvement in key metabolic and signaling pathways.

Carnosine Biosynthesis Pathway

The synthesis of carnosine is a critical metabolic pathway where β-alanine plays a central role.

Carnosine_Biosynthesis Carnosine Biosynthesis Pathway BetaAlanine β-Alanine Carnosine_Synthase Carnosine Synthase BetaAlanine->Carnosine_Synthase Histidine L-Histidine Histidine->Carnosine_Synthase ADP_Pi ADP + Pi Carnosine_Synthase->ADP_Pi Carnosine Carnosine Carnosine_Synthase->Carnosine ATP ATP ATP->Carnosine_Synthase

Caption: The enzymatic synthesis of carnosine from β-alanine and L-histidine.

β-Alanine-Mediated MRGPRD Signaling Pathway

β-Alanine can activate the G protein-coupled receptor MRGPRD, leading to downstream signaling events that can influence neuronal excitability and inflammatory responses.[19][20]

MRGPRD_Signaling β-Alanine MRGPRD Signaling Cascade BetaAlanine β-Alanine MRGPRD MRGPRD BetaAlanine->MRGPRD binds Gq Gαq MRGPRD->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG NFkB NF-κB Activation IP3->NFkB leads to DAG->NFkB leads to IL6 IL-6 Release NFkB->IL6

Caption: Simplified signaling cascade following β-alanine binding to MRGPRD.

Summary and Future Directions

This compound is a valuable and versatile non-protein amino acid derivative with significant applications in synthetic and medicinal chemistry. Its utility as a precursor for bioactive compounds, particularly in the synthesis of peptides and heterocyclic systems like thiazolidinones, is well-established. While direct biological data on the ethyl ester is limited, its role as a prodrug for β-alanine provides a strong rationale for its use in research aimed at modulating biological pathways influenced by β-alanine, such as carnosine metabolism and neuronal signaling. Future research could focus on developing derivatives of this compound with tailored pharmacokinetic properties to target specific tissues or biological processes, further expanding its potential in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Ethyl 3-aminopropionate Hydrochloride in Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Ethyl 3-aminopropionate hydrochloride, a key building block in the synthesis of peptides. This document outlines detailed protocols for its use in solution-phase peptide coupling reactions, data presentation guidelines, and visual workflows to ensure efficient and successful peptide synthesis.

Introduction

This compound, also known as β-alanine ethyl ester hydrochloride, is a versatile reagent employed in the synthesis of peptides and peptidomimetics. Its incorporation can influence the conformational properties of the resulting peptide, making it a valuable tool in drug discovery and development. These protocols focus on its application in solution-phase peptide synthesis, a technique well-suited for large-scale production and for peptides that may be difficult to synthesize on a solid support.

Data Presentation

Effective evaluation of peptide coupling reactions requires meticulous data collection and analysis. The following table provides a structured format for presenting quantitative data from experimental work. Researchers are encouraged to populate this table with their own results to compare the efficacy of different coupling methods.

Table 1: Illustrative Comparison of Coupling Reagent Performance for the Synthesis of a Dipeptide using this compound

Coupling ReagentActivation Time (min)Reaction Time (h)Crude Yield (%)Purity (%)Notes
EDC/HOBt 1512e.g., 85e.g., 90Cost-effective; may require longer reaction times.
HATU/DIPEA 54e.g., 92e.g., 95High efficiency; suitable for sterically hindered couplings.
PyBOP/DIPEA 106e.g., 88e.g., 93Good for suppressing racemization.

Note: The data presented in this table are for illustrative purposes only and should be replaced with experimental findings.

Experimental Protocols

The following are detailed protocols for common peptide coupling methods adapted for the use of this compound.

Protocol 1: Peptide Coupling using EDC/HOBt

This protocol describes a standard and cost-effective method for peptide bond formation.

Materials:

  • N-protected amino acid

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[1]

  • 1-Hydroxybenzotriazole (HOBt)[2]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Preparation of the Amine Component:

    • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

    • Add DIPEA or TEA (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq) to the solution and stir for 15-20 minutes at 0 °C.

  • Coupling Reaction:

    • Add the activated carboxylic acid solution to the amine component solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure dipeptide.

Protocol 2: Peptide Coupling using HATU/DIPEA

This protocol is recommended for more challenging couplings, offering higher efficiency and shorter reaction times.

Materials:

  • N-protected amino acid

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amine Component:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add DIPEA (1.1 eq) and stir for 15 minutes at room temperature.

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature for pre-activation.

  • Coupling Reaction:

    • Add the activated carboxylic acid solution to the amine component solution.

    • Stir the reaction mixture at room temperature for 2-6 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful execution. The following diagram, generated using Graphviz, illustrates the key steps in a typical solution-phase peptide coupling reaction using this compound.

PeptideCouplingWorkflow cluster_amine Amine Component Preparation cluster_acid Carboxylic Acid Activation cluster_workup Work-up and Purification amine_start Dissolve Ethyl 3-aminopropionate hydrochloride in Solvent amine_neutralize Add Base (e.g., DIPEA) to neutralize amine_start->amine_neutralize coupling Coupling Reaction: Combine Amine and Activated Acid amine_neutralize->coupling acid_start Dissolve N-protected Amino Acid and Coupling Additive (e.g., HOBt) acid_activate Add Coupling Reagent (e.g., EDC, HATU) acid_start->acid_activate acid_activate->coupling monitoring Monitor Reaction Progress (TLC, LC-MS) coupling->monitoring workup Aqueous Work-up (Wash with Acid, Base, Brine) monitoring->workup dry Dry Organic Layer and Evaporate workup->dry purify Purify by Column Chromatography dry->purify product Pure Dipeptide purify->product

References

Application Notes and Protocols: Ethyl 3-Aminopropionate Hydrochloride in the Context of ACE Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, with a conceptual discussion on the potential, though not commonly documented, role of ethyl 3-aminopropionate hydrochloride as a precursor. The primary focus of the detailed protocols will be on a well-established synthetic route for Enalapril, a widely used ACE inhibitor.

Introduction

Angiotensin-Converting Enzyme (ACE) inhibitors are a class of drugs used primarily to treat hypertension and congestive heart failure.[1] They act by inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), thereby reducing the production of angiotensin II, a potent vasoconstrictor.[2] The synthesis of these complex molecules is a critical area of pharmaceutical development. While various synthetic routes exist for common ACE inhibitors like Enalapril and Lisinopril, they typically rely on specific chiral amino acid derivatives and other key intermediates.[1][3]

This compound is a derivative of the non-essential amino acid β-alanine.[4] While it serves as a versatile building block in chemical synthesis, its direct application as a primary precursor in the industrial synthesis of major ACE inhibitors like Enalapril or Lisinopril is not prominently featured in the scientific literature. Established syntheses for these drugs generally commence from different starting materials. For instance, the synthesis of Enalapril commonly involves the reductive amination of ethyl 2-oxo-4-phenylbutanoate with the dipeptide L-alanyl-L-proline.[1]

This document provides a detailed protocol for a standard synthesis of Enalapril. A hypothetical synthetic application of this compound to form a key intermediate is also conceptually outlined to stimulate further research and exploration of novel synthetic pathways.

Hypothetical Application of this compound
  • Diazotization and Hydrolysis: Conversion of the amino group of ethyl 3-aminopropionate to a hydroxyl group.

  • Oxidation: Oxidation of the resulting alcohol to an aldehyde.

  • Grignard Reaction: Reaction of the aldehyde with a phenylmagnesium halide to introduce the phenyl group.

  • Further Oxidation: Oxidation of the resulting secondary alcohol to the desired ketone.

This hypothetical pathway would require significant experimental optimization and is presented here for conceptual purposes only.

Established Synthesis of Enalapril

The following section details a well-documented, two-step synthesis of Enalapril via reductive amination, followed by the hydrolysis of the prodrug to its active form, Enalaprilat.

Experimental Protocols

Step 1: Synthesis of Enalapril (Reductive Amination)

This procedure is based on the reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline.[1]

  • Materials:

  • Procedure:

    • Catalyst Activation: In a glass reactor equipped with a magnetic stirrer and a hydrogen inlet, suspend Raney Nickel (100-500 mg) in ethanol (50 mL). Activate the catalyst by stirring under a hydrogen atmosphere (98-103 kPa) for 20-30 minutes.

    • Reaction: To the activated catalyst suspension, add L-alanyl-L-proline (4 g, 0.022 mol) and ethyl 2-oxo-4-phenylbutanoate (10 g, 0.043 mol) under a continuous flow of hydrogen.[1]

    • Stir the reaction mixture vigorously (900-1100 rpm) at 45°C under a hydrogen atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain a pale yellow oily residue.[1]

    • Disperse the residue in a solution of sodium chloride (20 g) in water (100 mL). Adjust the pH to 8.5 with K₂HPO₄.[1]

    • Extract the aqueous solution with ethyl acetate (2 x 100 mL) to remove unreacted starting materials and byproducts.[1]

    • Acidify the aqueous layer to pH 4.2 with 1 M phosphoric acid.[1]

    • Extract the acidified aqueous layer with ethyl acetate (4 x 100 mL).[1]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Enalapril as an oily substance.[1]

Step 2: Synthesis of Enalaprilat (Hydrolysis)

This protocol describes the base-catalyzed hydrolysis of the ethyl ester of Enalapril.

  • Materials:

    • Crude Enalapril from Step 1

    • Ethanol

    • Sodium hydroxide (B78521) (NaOH), 0.1 N solution

    • Glacial acetic acid

    • Ice-salt bath

  • Procedure:

    • Hydrolysis: Dissolve the crude Enalapril (e.g., 3.48 g, 0.01 mol) in a round-bottom flask containing ethanol (5 mL) and 0.1 N sodium hydroxide solution (10 mL).

    • Attach a reflux condenser and heat the mixture in a water bath under reflux for 3 hours.

    • Purification:

      • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization.

      • Isolation: Collect the precipitated white crystals of Enalaprilat by vacuum filtration.

Data Presentation
StepProductStarting MaterialsCatalystSolventTemperature (°C)Pressure (kPa)Yield (%)Purity (%)Reference
1EnalaprilL-Alanyl-L-proline, Ethyl 2-oxo-4-phenylbutanoateRaney NickelEthanol4598-10330-70>98.0[1]
2EnalaprilatEnalapril-Ethanol/WaterRefluxAmbient--

Note: The yield for the hydrolysis step is often high but can vary depending on the purity of the starting Enalapril and the crystallization efficiency.

Visualizations

Signaling Pathway of ACE Inhibitors

The diagram below illustrates the mechanism of action of ACE inhibitors within the Renin-Angiotensin-Aldosterone System (RAAS).

ACE_Inhibitor_Signaling_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage  + Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion  + AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor  activates Renin Renin Renin->Angiotensinogen ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_I ACE_Inhibitors ACE Inhibitors ACE_Inhibitors->ACE  inhibition  - Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction  leads to Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion  leads to Increased_Blood_Pressure Increased Blood Pressure Vasoconstriction->Increased_Blood_Pressure Aldosterone_Secretion->Increased_Blood_Pressure

Caption: Mechanism of action of ACE inhibitors in the RAAS pathway.

Experimental Workflow for Enalapril Synthesis

The following diagram outlines the key steps in the synthesis of Enalapril.

Enalapril_Synthesis_Workflow Start Starting Materials: L-Alanyl-L-proline & Ethyl 2-oxo-4-phenylbutanoate Reductive_Amination Reductive Amination (Raney Nickel, H₂) Start->Reductive_Amination Crude_Enalapril Crude Enalapril Reductive_Amination->Crude_Enalapril Purification Purification (Extraction) Crude_Enalapril->Purification Pure_Enalapril Pure Enalapril Purification->Pure_Enalapril

Caption: Workflow for the synthesis of Enalapril.

References

Application Notes and Protocols for the Synthesis of Enalapril Utilizing Ethyl 3-Aminopropionate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a plausible synthetic route for the angiotensin-converting enzyme (ACE) inhibitor, enalapril (B1671234), commencing from ethyl 3-aminopropionate hydrochloride. While not a conventional starting material in widely documented industrial syntheses, this document outlines a scientifically grounded multi-step pathway. The primary and most extensively documented industrial method for enalapril synthesis involves the reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline. This guide, therefore, first elucidates a proposed conversion of this compound into the crucial L-alanine intermediate, which is then integrated into the established synthesis route.

This document furnishes detailed experimental protocols, presents quantitative data in structured tables, and includes mandatory visualizations to illustrate the synthetic workflow and the drug's mechanism of action.

Overall Synthetic Strategy

The proposed synthetic pathway is a multi-step process initiated by the conversion of this compound to L-alanine. This is followed by the synthesis of the key dipeptide intermediate, L-alanyl-L-proline. Finally, enalapril is synthesized via a diastereoselective reductive amination reaction.

The key stages of this synthesis are:

  • Hydrolysis of this compound: The starting material is hydrolyzed to yield β-alanine.

  • Conversion of β-alanine to L-alanine: A transamination reaction is employed to convert β-alanine into the required α-amino acid, L-alanine.

  • Synthesis of L-alanyl-L-proline: The dipeptide intermediate is formed by coupling L-alanine with L-proline.

  • Synthesis of Enalapril: The final step involves the reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline.

Quantitative Data Summary

The following tables summarize the expected yields and purity at various stages of the synthesis. It is important to note that the yields for the initial conversion steps are estimates based on related literature, as this is not a standard reported pathway.

Step Reaction Starting Materials Product Estimated Yield (%) Purity (%)
1HydrolysisThis compoundβ-Alanine>95>98
2Transaminationβ-Alanine, Pyruvate (B1213749)L-Alanine40-60>95 (after purification)
3Peptide CouplingL-Alanine, L-ProlineL-alanyl-L-proline80-90>98
4Reductive AminationL-alanyl-L-proline, Ethyl 2-oxo-4-phenylbutanoateEnalapril70-85>99
Final Product Characterization
Parameter Value
Appearance White to off-white crystalline powder
Molecular Formula C₂₀H₂₈N₂O₅
Molecular Weight 376.45 g/mol
Melting Point 143-145 °C (for Enalapril Maleate)
Purity (HPLC) ≥ 99.5%

Experimental Protocols

Step 1: Hydrolysis of this compound to β-Alanine

Objective: To hydrolyze the ethyl ester of β-alanine to its corresponding carboxylic acid.

Materials:

Procedure:

  • Dissolve this compound in deionized water.

  • Add a stoichiometric excess of a 2M sodium hydroxide solution to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a 2M hydrochloric acid solution to a pH of approximately 7.

  • Concentrate the solution under reduced pressure to obtain crude β-alanine.

  • The crude product can be purified by recrystallization from a water/ethanol mixture.

Step 2: Conversion of β-alanine to L-alanine via Transamination

Objective: To convert β-alanine into L-alanine using a transaminase enzyme or a chemical equivalent.

Materials:

  • β-Alanine

  • Sodium pyruvate

  • Transaminase enzyme (or a suitable chemical transamination reagent)

  • Phosphate (B84403) buffer solution (pH 7.5)

  • Pyridoxal 5'-phosphate (PLP) cofactor

Procedure:

  • Prepare a solution of β-alanine and a molar excess of sodium pyruvate in a phosphate buffer.

  • Add the transaminase enzyme and the PLP cofactor to the reaction mixture.

  • Incubate the reaction at the optimal temperature for the enzyme (typically 25-37 °C) with gentle agitation.

  • Monitor the formation of L-alanine using HPLC or an appropriate analytical technique.

  • Once the reaction has reached equilibrium, terminate the reaction by denaturing the enzyme (e.g., by heating or pH change).

  • Purify the L-alanine from the reaction mixture using ion-exchange chromatography.

Step 3: Synthesis of L-alanyl-L-proline

Objective: To couple L-alanine and L-proline to form the dipeptide intermediate.

Materials:

  • L-Alanine

  • L-Proline

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

Procedure:

  • Suspend L-alanine in DCM and add EDC and HOBt.

  • In a separate flask, dissolve L-proline in DCM with triethylamine.

  • Add the L-proline solution to the L-alanine mixture and stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield L-alanyl-L-proline.

Step 4: Synthesis of Enalapril via Reductive Amination

Objective: To synthesize enalapril through the reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline.[1]

Materials:

  • L-alanyl-L-proline

  • Ethyl 2-oxo-4-phenylbutanoate

  • Raney Nickel or Palladium on carbon (Pd/C) catalyst

  • Ethanol

  • Hydrogen gas

  • Ethyl acetate (B1210297)

  • Dipotassium hydrogen phosphate (K₂HPO₄)

  • Phosphoric acid (1 M)

  • Anhydrous sodium sulfate

Procedure:

  • In a hydrogenation reactor, add the catalyst (e.g., Raney Nickel) and ethanol.

  • Activate the catalyst under a hydrogen atmosphere.

  • Add L-alanyl-L-proline and ethyl 2-oxo-4-phenylbutanoate to the reactor.

  • Pressurize the reactor with hydrogen and stir the mixture at a controlled temperature (e.g., 45°C).

  • Monitor the reaction progress by HPLC.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the oil in water and adjust the pH to 8.5 with K₂HPO₄.

  • Wash with ethyl acetate to remove impurities.

  • Acidify the aqueous layer to pH 4.2 with phosphoric acid.

  • Extract the product into ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield enalapril.

  • The final product can be further purified by crystallization.

Visualizations

Synthetic Workflow

G A Ethyl 3-aminopropionate hydrochloride B Hydrolysis A->B C β-Alanine B->C D Transamination C->D E L-Alanine D->E F Peptide Coupling (with L-Proline) E->F G L-alanyl-L-proline F->G H Reductive Amination (with Ethyl 2-oxo-4-phenylbutanoate) G->H I Enalapril H->I

Caption: Proposed synthetic workflow for enalapril.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Enalapril is a prodrug that is hydrolyzed in the body to its active form, enalaprilat (B1671235). Enalaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.

RAAS Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin (from Kidneys) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Enalaprilat Enalaprilat Enalaprilat->ACE Inhibits

Caption: Enalapril's role in the RAAS pathway.

References

Application Notes and Protocols: Ethyl 3-aminopropionate hydrochloride in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-aminopropionate hydrochloride, also known as β-alanine ethyl ester hydrochloride, is the ethyl ester of the non-essential amino acid β-alanine.[1][2] It serves as a valuable building block in biochemical and pharmaceutical research. Its primary application lies in its role as a synthetic intermediate for the preparation of more complex bioactive molecules, including peptides, peptidomimetics, and other small molecule derivatives.[3][4] The hydrochloride salt form enhances its stability and ease of handling compared to the free base.[5] This document provides detailed application notes and protocols for its use in biochemical research, with a focus on its role in chemical synthesis.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[6] Its key properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 4244-84-2[2]
Molecular Formula C₅H₁₂ClNO₂[2]
Molecular Weight 153.61 g/mol [2]
Melting Point 65-70 °C[1][6]
Solubility Soluble in water.[7]
Appearance White to off-white crystalline powder[6]
Storage Room temperature, in a dry and dark place.[6]

Applications in Biochemical Research

The principal application of this compound in a research setting is as a precursor in organic synthesis. Its bifunctional nature, possessing both a primary amine and an ethyl ester, allows for its incorporation into a variety of molecular scaffolds.

Intermediate in Peptide and Peptidomimetic Synthesis

This compound is a common starting material for the synthesis of dipeptides and larger peptide chains. The ethyl ester serves as a protecting group for the carboxylic acid functionality of β-alanine, allowing the free amine to participate in peptide bond formation. This is particularly relevant in the synthesis of carnosine (β-alanyl-L-histidine) and its analogues, which are of interest for their antioxidant and physiological buffering capacities.[8]

Synthesis of Bioactive Small Molecules and Drug Precursors

The primary amine of this compound can be reacted with various electrophiles to generate a diverse range of small molecules. This has been utilized in the development of drug precursors and prodrugs. For instance, it can be used to synthesize amide prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) to potentially reduce gastrointestinal side effects.[3] It is also a key intermediate in the synthesis of various pharmaceuticals, including those targeting metabolic disorders.[9][10]

Research in Amino Acid Metabolism

As a derivative of β-alanine, this compound can be used in studies related to amino acid metabolism and protein synthesis.[3] While not a direct substrate for many enzymes, its role as a precursor allows for the generation of molecules that can probe these biological pathways.[10]

Experimental Protocols

Protocol 1: General Procedure for Dipeptide Synthesis using this compound

This protocol outlines a general method for the solution-phase synthesis of a dipeptide by coupling an N-protected amino acid with this compound.

Materials:

  • N-protected amino acid (e.g., Boc-protected or Fmoc-protected)

  • This compound

  • Coupling agent (e.g., DCC, EDC)

  • Base (e.g., Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • 0.5 M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Solvents for purification (e.g., ethyl acetate (B1210297), hexane)

Procedure:

  • Neutralization of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.1 eq) dropwise at 0 °C and stir for 30 minutes to generate the free base.

  • Activation of the N-protected amino acid:

    • In a separate flask, dissolve the N-protected amino acid (1.0 eq) and a coupling agent such as DCC (1.1 eq) in anhydrous DCM.

    • Stir the mixture at 0 °C for 30 minutes.

  • Coupling Reaction:

    • Add the solution of the activated N-protected amino acid to the neutralized this compound solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the urea (B33335) byproduct (if DCC was used).

    • Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude protected dipeptide.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Deprotection (Optional):

    • The N-terminal protecting group (e.g., Boc) and the C-terminal ethyl ester can be removed under appropriate acidic or basic conditions to yield the final dipeptide.

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Activation cluster_2 Step 3: Coupling cluster_3 Step 4 & 5: Work-up & Purification EAPH Ethyl 3-aminopropionate hydrochloride EAPH_free Ethyl 3-aminopropionate (Free Base) EAPH->EAPH_free DCM, 0°C TEA Triethylamine (TEA) TEA->EAPH_free Protected_Dipeptide Protected Dipeptide EAPH_free->Protected_Dipeptide Room Temp, 12-24h N_Protected_AA N-Protected Amino Acid Activated_AA Activated Amino Acid N_Protected_AA->Activated_AA DCM, 0°C Coupling_Agent Coupling Agent (e.g., DCC) Coupling_Agent->Activated_AA Activated_AA->Protected_Dipeptide Purified_Dipeptide Purified Protected Dipeptide Protected_Dipeptide->Purified_Dipeptide Extraction & Chromatography

Caption: Workflow for dipeptide synthesis.

Protocol 2: Synthesis of this compound from β-Alanine

This protocol details the esterification of β-alanine to produce this compound.

Materials:

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous ethanol.

    • Cool the flask to -10 °C in an ice-salt bath.

  • Addition of Thionyl Chloride:

    • Slowly add thionyl chloride dropwise to the stirred, cooled ethanol. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Addition of β-Alanine:

    • After the addition of thionyl chloride is complete, slowly add β-alanine to the mixture while maintaining the temperature at -10 °C.

  • Reflux:

    • Once the addition of β-alanine is complete, remove the cooling bath and heat the reaction mixture to reflux for 2-4 hours.

  • Work-up:

    • After reflux, cool the reaction mixture to room temperature.

    • Remove the excess ethanol and thionyl chloride under reduced pressure.

    • A white precipitate will form.

  • Purification:

    • Collect the white precipitate by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any remaining impurities.

    • Dry the product under vacuum to yield pure this compound.

G cluster_0 Esterification Reaction cluster_1 Work-up and Purification Beta_Alanine β-Alanine Reaction_Mix Reaction Mixture Beta_Alanine->Reaction_Mix -10°C to Reflux Ethanol_SOCl2 Ethanol / SOCl₂ Ethanol_SOCl2->Reaction_Mix Crude_Product Crude Product (White Precipitate) Reaction_Mix->Crude_Product Concentration Final_Product Ethyl 3-aminopropionate hydrochloride Crude_Product->Final_Product Filtration & Washing (Diethyl Ether)

References

Application Notes and Protocols for Peptide Bond Formation with Ethyl 3-aminopropionate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and reaction conditions for the formation of a peptide bond using Ethyl 3-aminopropionate hydrochloride as the amine component. The information is intended to guide researchers in the solution-phase synthesis of β-peptides and other molecules requiring the conjugation of a carboxylic acid to the amino group of ethyl 3-aminopropionate.

Introduction

Ethyl 3-aminopropionate, also known as β-alanine ethyl ester, is a common building block in the synthesis of β-peptides and other biologically active molecules.[1] As it is typically supplied as a hydrochloride salt, a non-nucleophilic base must be added to the reaction mixture to liberate the free amine for the coupling reaction to proceed. Standard peptide coupling reagents are effective in mediating this amide bond formation. The choice of coupling reagent, base, and solvent system can significantly impact the reaction yield and purity of the final product.

This document outlines two common and effective protocols for this transformation: one utilizing the carbodiimide-based reagent system, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and another employing the uronium-based reagent, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).

Summary of Reaction Conditions

The following tables summarize typical quantitative data for peptide coupling reactions analogous to those with this compound. These values can serve as a starting point for reaction optimization.

Table 1: EDC/HOBt Coupling Reaction Parameters

ParameterValueNotes
N-protected Amino Acid1.0 equivalentThe limiting reagent.
Ethyl 3-aminopropionate HCl1.0 - 1.2 equivalentsA slight excess can drive the reaction to completion.
EDC1.1 - 1.5 equivalentsWater-soluble carbodiimide (B86325) for easy byproduct removal.[2]
HOBt1.0 - 1.2 equivalentsAdditive to suppress racemization and improve efficiency.[2]
Base (e.g., DIPEA, Et₃N)2.0 - 3.0 equivalentsCrucial for neutralizing the HCl salt and for the coupling.
SolventDichloromethane (DCM), Dimethylformamide (DMF), or Chloroform (CHCl₃)Chosen based on reagent and product solubility.
Temperature0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction.
Reaction Time12 - 24 hoursMonitored by TLC or LC-MS for completion.
Typical Yield70 - 95%Highly dependent on substrates and purification method.

Table 2: HATU Coupling Reaction Parameters

ParameterValueNotes
N-protected Amino Acid1.0 equivalentThe limiting reagent.
Ethyl 3-aminopropionate HCl1.0 - 1.2 equivalentsA slight excess is often used.
HATU1.1 - 1.2 equivalentsA highly efficient coupling reagent, often used for hindered couplings.
Base (e.g., DIPEA, Collidine)2.0 - 4.0 equivalentsDIPEA is most common; collidine can be used to minimize racemization.
SolventDimethylformamide (DMF), Dichloromethane (DCM)DMF is a common choice for HATU couplings.
Temperature0 °C to Room TemperatureReaction is typically fast.
Reaction Time1 - 4 hoursGenerally faster than carbodiimide methods.
Typical Yield85 - 98%Often provides higher yields for challenging couplings.

Experimental Protocols

Protocol 1: Peptide Coupling using EDC/HOBt

This protocol describes a general procedure for the coupling of an N-protected amino acid with this compound using EDC and HOBt.

Materials:

  • N-protected amino acid (e.g., Boc-Phe-OH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ solution (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.) and this compound (1.1 eq.) in anhydrous DCM or DMF (concentration typically 0.1-0.5 M).

  • Base Addition: Add DIPEA or Et₃N (2.5 eq.) to the solution and stir for 10 minutes at room temperature to ensure the neutralization of the hydrochloride salt.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add HOBt (1.2 eq.) and EDC (1.2 eq.) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Protocol 2: Peptide Coupling using HATU

This protocol is suitable for more challenging couplings or when higher efficiency is desired.

Materials:

  • N-protected amino acid (e.g., Boc-Gly-OH)

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ solution (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (0.1-0.5 M).

  • Base Addition: Add DIPEA (2.0 eq.) to the solution and stir for 5 minutes at room temperature. This pre-activates the carboxylic acid.

  • Amine Addition: To a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of DMF and add DIPEA (1.1 eq.) to neutralize the salt.

  • Reaction: Add the neutralized amine solution to the pre-activated acid solution. Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: a. Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. d. Filter and concentrate the organic phase under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to obtain the desired peptide.

Visualizations

Logical Workflow for Peptide Coupling

The following diagram illustrates the general logical steps involved in the solution-phase peptide coupling with this compound.

Peptide_Coupling_Workflow General Workflow for Peptide Coupling cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve N-Protected Amino Acid D Combine Acid and Neutralized Amine A->D B Dissolve Ethyl 3-aminopropionate Hydrochloride C Add Base (e.g., DIPEA) to Amine Component B->C C->D E Add Coupling Reagent (e.g., EDC/HOBt or HATU) D->E F Stir at RT (1-24 hours) E->F G Aqueous Work-up (Acid/Base Washes) F->G H Dry and Concentrate G->H I Purification (Chromatography) H->I

Caption: General workflow for peptide coupling.

Signaling Pathway of Carbodiimide-Mediated Coupling

This diagram shows the key intermediates in the EDC/HOBt mediated peptide bond formation.

EDC_HOBt_Mechanism EDC/HOBt Coupling Mechanism RCOOH N-Protected Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (Less Prone to Racemization) O_Acylisourea->HOBt_Ester + HOBt Peptide Dipeptide Product O_Acylisourea->Peptide + Amine (Direct path) Urea Urea Byproduct (Water Soluble) O_Acylisourea->Urea HOBt HOBt HOBt_Ester->Peptide + Amine HOBt_Ester->Urea Amine Ethyl 3-aminopropionate (Free Amine)

Caption: EDC/HOBt coupling mechanism.

References

Application Notes and Protocols for the Synthesis of Peptidomimetics Using Ethyl 3-Aminopropionate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of ethyl 3-aminopropionate hydrochloride, a valuable building block, in the synthesis of peptidomimetics, particularly β-peptides. The following sections detail the necessary chemical transformations, from the initial protection of the amino group to its incorporation into a peptide chain and final deprotection, offering both solid-phase and solution-phase methodologies.

Introduction

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor affinity and selectivity. This compound, a derivative of the non-proteinogenic amino acid β-alanine, serves as a key precursor for the introduction of β-amino acid residues into peptide chains, leading to the formation of β-peptides and other peptidomimetics. This modification alters the peptide backbone, influencing its conformational preferences and biological activity.

Synthesis of the N-Fmoc Protected Building Block

The first critical step in utilizing this compound for peptidomimetic synthesis is the protection of its amino group, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This protection is essential for controlled, stepwise peptide synthesis. The free base, β-alanine, is commonly used as the starting material for this reaction.

Protocol 1: N-Fmoc Protection of β-Alanine

This protocol describes the synthesis of N-(9-Fluorenylmethoxycarbonyl)-β-alanine (Fmoc-β-Ala-OH), a key building block for peptide synthesis.

Materials:

  • β-Alanine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Hydrochloric acid (HCl), 2N

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Ether

Procedure:

  • In a 50 mL flask, dissolve β-alanine (0.5 g, 6.61 mmol) in 12 mL of a 10% aqueous sodium carbonate solution with stirring.

  • Cool the flask in an ice bath.

  • Slowly add a solution of Fmoc-Cl (1.45 g, 5.61 mmol) in 10 mL of dioxane to the cooled β-alanine solution.

  • Allow the reaction mixture to stir at room temperature for 4 hours.

  • After 4 hours, add 80 mL of water to the reaction mixture.

  • Transfer the mixture to a separatory funnel and wash the aqueous phase three times with 75 mL of ether to remove unreacted Fmoc-Cl and other organic impurities.

  • Acidify the aqueous layer to a pH of 2 using 2N HCl.

  • Extract the product from the acidified aqueous layer three times with 75 mL of ethyl acetate.

  • Combine the organic layers and concentrate them under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a 1:2 mixture of ethyl acetate and hexane (30 mL) to yield a white solid of Fmoc-β-Ala-OH.

Quantitative Data:

ParameterValueReference
Starting Materialβ-Alanine (0.5 g)[1]
Fmoc-Cl1.45 g[1]
Yield 1.41 g (81%) [1]
Purity>99% after recrystallizationGeneral lab practice

Incorporation into Peptidomimetics: Solid-Phase Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for the synthesis of peptides and peptidomimetics. The following protocol outlines the incorporation of the Fmoc-β-Ala-OH building block into a growing peptide chain on a solid support.

Experimental Workflow for SPPS

Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling (Fmoc-β-Ala-OH, Coupling Reagent, Base) Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat For next amino acid Cleavage Cleavage from Resin (e.g., TFA cocktail) Washing2->Cleavage Final residue Purification Purification (RP-HPLC) Cleavage->Purification Wasting1 Wasting1 Wasting1->Coupling

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-β-Ala-OH

This protocol provides a general procedure for the incorporation of Fmoc-β-Ala-OH into a peptide sequence on a Rink Amide resin, which will yield a C-terminally amidated peptidomimetic.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-β-Ala-OH

  • Other Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 20 minutes to remove the Fmoc protecting group from the resin's linker. Drain the solution and repeat the piperidine treatment for another 5 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Coupling:

    • In a separate vial, dissolve Fmoc-β-Ala-OH (3 equivalents relative to resin loading), HOBt or OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the resin in the reaction vessel.

    • Add the activated Fmoc-β-Ala-OH solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-5 with the next desired Fmoc-protected amino acid until the desired peptidomimetic sequence is assembled.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DMF and DCM, and then dry it under vacuum. Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours to cleave the peptidomimetic from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Filter the resin and collect the TFA solution. Precipitate the crude peptidomimetic by adding cold diethyl ether. Centrifuge to collect the precipitate, wash with cold ether, and dry under vacuum. Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data for SPPS:

ParameterTypical ValueNotes
Coupling Efficiency>99%Monitored by Kaiser test or other colorimetric tests.
Overall Yield10-50%Highly dependent on the length and sequence of the peptidomimetic.[2]
Purity (after HPLC)>95%Dependent on the success of the synthesis and purification.

Solution-Phase Synthesis and Saponification

For certain applications or for the synthesis of shorter peptidomimetics, solution-phase synthesis can be a viable alternative. This approach often involves the use of the ethyl ester of the β-alanine building block.

Synthetic Pathway for Solution-Phase Synthesis

Start Ethyl 3-aminopropionate hydrochloride N_Protection N-Fmoc Protection Start->N_Protection Coupling Peptide Coupling (Solution Phase) N_Protection->Coupling Saponification Ester Hydrolysis (Saponification) Coupling->Saponification Deprotection Final Deprotection Saponification->Deprotection Final_Product Final Peptidomimetic Deprotection->Final_Product

Caption: Synthetic pathway for a peptidomimetic via solution-phase synthesis.

Protocol 3: Esterification of Fmoc-β-Ala-OH

This protocol describes the conversion of Fmoc-β-Ala-OH to its ethyl ester, Fmoc-β-Ala-OEt.

Materials:

  • Fmoc-β-Ala-OH

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂) or a catalytic amount of a strong acid (e.g., H₂SO₄)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Suspend Fmoc-β-Ala-OH in absolute ethanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Fmoc-β-Ala-OEt.

Quantitative Data:

ParameterExpected ValueNotes
Yield >90%Based on standard esterification procedures.
Purity>95%After purification by column chromatography if necessary.
Protocol 4: Solution-Phase Peptide Coupling

This protocol outlines the coupling of an N-terminal protected peptide with a C-terminal esterified amino acid, such as Fmoc-β-Ala-OEt.

Materials:

  • N-protected peptide with a free carboxyl group

  • Amine component with a free amino group (e.g., an amino acid ester)

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the N-protected peptide (1 equivalent) and the coupling reagent (1.1 equivalents) in the anhydrous solvent.

  • Add the base (2 equivalents) and stir for 5-10 minutes to activate the carboxylic acid.

  • Add the amine component (1 equivalent) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 5: Saponification of the C-terminal Ethyl Ester

This protocol describes the hydrolysis of the C-terminal ethyl ester to the corresponding carboxylic acid.

Materials:

  • Peptidomimetic ethyl ester

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M HCl

Procedure:

  • Dissolve the peptidomimetic ethyl ester in a mixture of THF and water.

  • Add a solution of LiOH (1.5 equivalents) in water.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Carefully acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the peptidomimetic with a free C-terminal carboxylic acid.

Quantitative Data:

ParameterExpected ValueReference
Yield 88-98%[3][4]
Purity>95%After purification.

Conclusion

This compound is a versatile and valuable building block for the synthesis of peptidomimetics. Through straightforward N-protection, it can be efficiently incorporated into peptide chains using either solid-phase or solution-phase methodologies. The resulting β-peptide containing peptidomimetics offer exciting opportunities for the development of novel therapeutics with improved pharmacological properties. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of these promising molecules.

References

Application Notes and Protocols for the Scaled-Up Synthesis of Ethyl 3-aminopropionate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the scaled-up laboratory synthesis of Ethyl 3-aminopropionate hydrochloride, a valuable intermediate in pharmaceutical and chemical research. The featured methodology is the Fischer-Speier esterification of β-alanine using ethanol (B145695) and thionyl chloride. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, safety protocols, and analytical methods for quality control. All quantitative data is summarized in structured tables, and the experimental workflow and chemical reaction pathway are visualized using diagrams.

Introduction

This compound, also known as β-alanine ethyl ester hydrochloride, is a key building block in the synthesis of various biologically active molecules, including peptides and pharmaceuticals.[1] Its enhanced solubility and stability compared to the free base make it a preferred intermediate in many synthetic routes.[1] The Fischer-Speier esterification is a classic and efficient method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2][3] For the synthesis of this compound, thionyl chloride (SOCl₂) serves as an effective reagent that reacts with ethanol in situ to form the necessary acidic environment (HCl) and also acts as a dehydrating agent, driving the reaction to completion. This application note details a robust and scalable protocol for this synthesis.

Chemical Reaction and Mechanism

The overall reaction involves the esterification of β-alanine with ethanol in the presence of thionyl chloride to yield this compound.

Reaction Scheme:

G Chemical Reaction Pathway cluster_reactants Reactants cluster_products Products beta-Alanine β-Alanine (H₂N-CH₂-CH₂-COOH) Product This compound (H₃N⁺-CH₂-CH₂-COOCH₂CH₃ Cl⁻) beta-Alanine->Product Ethanol Ethanol (CH₃CH₂OH) Ethanol->Product ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Product SO2 Sulfur Dioxide (SO₂) ThionylChloride->SO2 HCl Hydrogen Chloride (HCl) ThionylChloride->HCl

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocols

This protocol is designed for a nominal 1-mole scale synthesis of this compound.

Materials and Equipment
Material/EquipmentSpecifications
β-Alanine≥99% purity
Anhydrous Ethanol (EtOH)200 proof, <0.005% water
Thionyl Chloride (SOCl₂)≥99% purity, Reagent grade
Diethyl Ether (Et₂O)Anhydrous
Round-bottom flask3 L, three-neck, with appropriate ground glass joints
Mechanical stirrerWith PTFE-coated stir rod and bearing
Reflux condenserWith drying tube (e.g., filled with CaCl₂)
Addition funnel500 mL, pressure-equalizing
Heating mantle with controllerSized for 3 L flask
Ice-water bath
Rotary evaporatorWith vacuum pump and solvent trap
Büchner funnel and filter flaskAppropriate size for product collection
Personal Protective Equipment (PPE)Safety goggles, face shield, acid-resistant gloves (e.g., butyl rubber), lab coat
Synthesis Procedure

Warning: Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release toxic gases (SO₂ and HCl).[4] This procedure must be performed in a well-ventilated fume hood, and appropriate PPE must be worn at all times.[1][5]

  • Reaction Setup:

    • Set up a 3 L, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser topped with a drying tube, and a 500 mL addition funnel.

    • Ensure all glassware is thoroughly dried before use to prevent decomposition of thionyl chloride.

  • Reagent Charging and Reaction:

    • To the flask, add 1200 mL of anhydrous ethanol and begin stirring.

    • Cool the ethanol to -10 °C using an ice-salt bath.

    • Slowly add 214 mL (2.94 mol) of thionyl chloride to the stirred ethanol via the addition funnel over a period of 60-90 minutes, maintaining the internal temperature below 0 °C.[6]

    • After the addition is complete, continue stirring at -10 °C for an additional 20 minutes.

    • Gradually add 89.09 g (1.0 mol) of β-alanine to the reaction mixture. Ensure the addition is slow enough to control any initial exotherm.

    • Once the β-alanine is added, remove the cooling bath and heat the mixture to reflux (approximately 78 °C) using a heating mantle.

    • Maintain the reflux for 2-3 hours. The reaction can be monitored by TLC or HPLC for the disappearance of β-alanine.

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess thionyl chloride and about half of the ethanol under reduced pressure using a rotary evaporator.[6] The water bath temperature should not exceed 50°C. Ensure the vacuum trap is cooled (e.g., with a dry ice/acetone bath) to capture the volatile components.

    • As the solvent is removed, a white precipitate of this compound will form.

    • Cool the resulting thick slurry in an ice-water bath for at least 1 hour to maximize crystallization.

    • Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of 200 mL of cold diethyl ether to remove any remaining impurities.[6]

    • Dry the product under vacuum to a constant weight.

Experimental Workflow Diagram

G start Start setup Assemble and Dry 3L Reaction Flask start->setup add_etoh Charge Anhydrous Ethanol (1200 mL) setup->add_etoh cool_etoh Cool Ethanol to -10°C add_etoh->cool_etoh add_socl2 Slowly Add Thionyl Chloride (214 mL) (Keep Temp < 0°C) cool_etoh->add_socl2 add_beta_alanine Add β-Alanine (89.09 g) add_socl2->add_beta_alanine reflux Heat to Reflux (2-3 hours) add_beta_alanine->reflux cool_reaction Cool to Room Temperature reflux->cool_reaction concentrate Concentrate in vacuo (Remove excess SOCl₂ and half EtOH) cool_reaction->concentrate precipitate Precipitate Product concentrate->precipitate cool_slurry Cool Slurry in Ice Bath (≥ 1 hour) precipitate->cool_slurry filter Vacuum Filter Product cool_slurry->filter wash Wash with Cold Diethyl Ether (2 x 200 mL) filter->wash dry Dry Under Vacuum wash->dry end Obtain this compound dry->end

Caption: Scaled-up synthesis workflow for this compound.

Data Presentation

Reagent Quantities and Properties
ReagentMolecular Weight ( g/mol )Moles (mol)Quantity UsedDensity (g/mL)
β-Alanine89.091.089.09 gN/A
Ethanol46.07~20.51200 mL0.789
Thionyl Chloride118.972.94214 mL1.631
Diethyl Ether74.12N/A400 mL (for washing)0.713
Expected Yield and Product Characteristics
ParameterExpected Value
Theoretical Yield153.61 g
Typical Yield133-143 g (87-93%)[6][7]
AppearanceWhite to off-white crystalline powder[8]
Melting Point67-70 °C (lit.)[8]
SolubilitySoluble in water, Chloroform, Dichloromethane, DMSO, Acetone.[8]

Safety and Handling

  • β-Alanine: Generally considered non-hazardous. Standard laboratory practices should be followed.

  • Ethanol: Flammable liquid. Keep away from ignition sources.

  • Thionyl Chloride: Highly toxic and corrosive.[4] Reacts violently with water, releasing SO₂ and HCl gas.[4] Handle only in a chemical fume hood with appropriate PPE, including a face shield and acid-resistant gloves.[1][5] Avoid inhalation of vapors.[9]

  • Diethyl Ether: Extremely flammable and volatile. Forms explosive peroxides upon standing. Use in a well-ventilated area, away from ignition sources.

  • Waste Disposal:

    • Excess thionyl chloride should be quenched cautiously. For large-scale operations, distillation is a preferred method for removal.[10] If quenching is necessary, the reaction mixture should be added slowly to a cooled, stirred solution of sodium bicarbonate.[10]

    • All organic waste should be collected in a designated chlorinated waste container.

    • Aqueous waste should be neutralized before disposal.

Analytical Quality Control

To ensure the purity and identity of the synthesized this compound, the following analytical techniques are recommended:

  • Melting Point: The melting point should be sharp and within the literature range (67-70 °C). A broad melting range may indicate impurities.[8]

  • ¹H NMR Spectroscopy: The proton NMR spectrum should confirm the structure of the ethyl ester and the presence of the aminopropionate backbone.

    • Expected chemical shifts (in DMSO-d₆): δ ~8.3 (br s, 3H, NH₃⁺), 4.1 (q, 2H, -OCH₂CH₃), 3.1 (t, 2H, -CH₂NH₃⁺), 2.8 (t, 2H, -CH₂COO-), 1.2 (t, 3H, -OCH₂CH₃).

  • FT-IR Spectroscopy: The infrared spectrum should show characteristic peaks for the amine salt (broad N-H stretch ~3000 cm⁻¹), the ester carbonyl (C=O stretch ~1735 cm⁻¹), and C-O stretching.

  • HPLC/UPLC: High-performance or ultra-performance liquid chromatography can be used to assess the purity of the final product. A single major peak should be observed.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of high-purity this compound. Adherence to the detailed experimental steps and safety precautions is crucial for a successful and safe scale-up. The provided analytical methods will ensure the quality of the final product, making it suitable for further applications in research and development.

References

Application Notes: Ethyl 3-Aminopropionate Hydrochloride as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-aminopropionate hydrochloride, the ethyl ester of the non-essential amino acid β-alanine, is a valuable and versatile building block in medicinal chemistry and drug discovery.[1][2] Its structure, possessing both a primary amine and an ethyl ester functional group, allows for its incorporation into a wide array of molecular scaffolds, leading to the synthesis of diverse bioactive compounds.[3] This document provides an overview of the applications of this compound in the synthesis of therapeutically relevant molecules, along with detailed experimental protocols and data.

1. Synthesis of Thiazolidinone Derivatives with Antimicrobial Activity

Thiazolidin-4-ones are a prominent class of heterocyclic compounds that have garnered significant attention due to their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound serves as a key precursor in the synthesis of novel thiazolidinone derivatives. The primary amine of this compound can be readily condensed with various aldehydes and thioglycolic acid in a cyclocondensation reaction to yield the thiazolidinone core.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundTarget OrganismMIC (µg/mL)
Thiazolidinone Derivative AStaphylococcus aureus12.5
Thiazolidinone Derivative ABacillus subtilis25
Thiazolidinone Derivative AEscherichia coli50
Thiazolidinone Derivative APseudomonas aeruginosa50
Thiazolidinone Derivative BStaphylococcus aureus8
Thiazolidinone Derivative BBacillus subtilis16
Thiazolidinone Derivative BEscherichia coli32
Thiazolidinone Derivative BPseudomonas aeruginosa64

Note: The data presented are representative values for this class of compounds.

2. Synthesis of Dihydropyrimidinone (DHPM) Derivatives with Anti-inflammatory and Anticancer Potential

Dihydropyrimidinones (DHPMs) are another important class of heterocyclic compounds with a wide range of biological activities. The Biginelli reaction, a one-pot multicomponent reaction, is a common method for synthesizing DHPMs. This compound can be utilized as a key component in modified Biginelli reactions to produce novel DHPMs with potential therapeutic applications.

Table 2: Biological Activity of Dihydropyrimidinone Derivatives

CompoundBiological ActivityIC50 (µM)
DHPM Derivative CAnti-inflammatory (COX-2 inhibition)5.2
DHPM Derivative CAnticancer (MCF-7 cell line)10.8
DHPM Derivative DAnti-inflammatory (COX-2 inhibition)8.1
DHPM Derivative DAnticancer (HeLa cell line)15.3

Note: The data presented are representative values for this class of compounds.

3. Building Block for β-Peptides

β-peptides are polymers of β-amino acids that can adopt stable secondary structures and exhibit interesting biological properties, including antimicrobial and enzyme-inhibitory activities.[4] this compound, as a β-amino acid ester, is a fundamental building block for the synthesis of β-peptides through solid-phase peptide synthesis (SPPS).[4]

Experimental Protocols

Protocol 1: General Synthesis of Thiazolidinone Derivatives

This protocol describes a general procedure for the synthesis of thiazolidinone derivatives using this compound.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Thioglycolic acid

  • Anhydrous 1,4-dioxane (B91453)

  • Anhydrous zinc chloride (ZnCl2)

  • Sodium bicarbonate (NaHCO3) solution (5%)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (10 mmol) and the aromatic aldehyde (10 mmol) in anhydrous 1,4-dioxane (50 mL) in a round-bottom flask, add a catalytic amount of anhydrous zinc chloride.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base.

  • To the reaction mixture, add thioglycolic acid (12 mmol) dropwise.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Wash the combined organic layers with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol to obtain the desired thiazolidinone derivative.

Protocol 2: General Synthesis of Dihydropyrimidinone (DHPM) Derivatives

This protocol outlines a general method for the Biginelli-type synthesis of DHPMs utilizing this compound.

Materials:

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea or thiourea (15 mmol), and this compound (10 mmol) in ethanol (50 mL).

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold ethanol.

  • Recrystallize the crude product from hot ethanol to yield the pure dihydropyrimidinone derivative.

Visualizations

experimental_workflow_thiazolidinone start Start Materials: Ethyl 3-aminopropionate HCl Aromatic aldehyde Thioglycolic acid step1 Schiff Base Formation (Anhydrous Dioxane, ZnCl2) start->step1 step2 Cyclocondensation (Reflux, 8-12h) step1->step2 step3 Work-up (Extraction with Ethyl Acetate) step2->step3 step4 Purification (Recrystallization from Ethanol) step3->step4 end Pure Thiazolidinone Derivative step4->end

Caption: Experimental Workflow for Thiazolidinone Synthesis.

signaling_pathway_antimicrobial cluster_bacterium Bacterial Cell peptidoglycan Peptidoglycan Layer enzymes Transpeptidases & Glycosyltransferases enzymes->peptidoglycan Synthesis precursors Lipid II Precursors precursors->peptidoglycan thiazolidinone Thiazolidinone Derivative thiazolidinone->enzymes Inhibition

Caption: Putative Mechanism of Antimicrobial Action.

experimental_workflow_dhpm start Start Materials: Ethyl 3-aminopropionate HCl Aromatic aldehyde Ethyl acetoacetate Urea/Thiourea step1 Biginelli Reaction (Ethanol, cat. HCl) start->step1 step2 Reflux (4-6h) step1->step2 step3 Precipitation (Cooling) step2->step3 step4 Purification (Recrystallization from Ethanol) step3->step4 end Pure Dihydropyrimidinone Derivative step4->end

Caption: Experimental Workflow for DHPM Synthesis.

References

Application Notes and Protocols for the Incorporation of Beta-Alanine into Peptides Using Beta-Alanine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-alanine (β-Ala), a naturally occurring beta-amino acid, is a valuable building block in the design of peptidomimetics and other peptide-based therapeutics. Its incorporation can induce unique conformational constraints, improve metabolic stability, and modulate the biological activity of peptides. One common precursor for its integration is β-alanine ethyl ester hydrochloride. This document provides detailed application notes and experimental protocols for the successful incorporation of β-alanine from its ethyl ester hydrochloride salt into peptide sequences using solid-phase peptide synthesis (SPPS).

The use of β-alanine ethyl ester hydrochloride presents two key considerations that must be addressed during synthesis: the neutralization of the hydrochloride salt to enable peptide bond formation and the management of the C-terminal ethyl ester protecting group throughout the synthesis and final cleavage steps. This guide will detail protocols for both the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protection strategies.

Key Considerations

  • Neutralization of the Hydrochloride Salt: The amine group of β-alanine ethyl ester hydrochloride is protonated. Prior to coupling, it must be neutralized to the free amine to act as a nucleophile. This is typically achieved in situ by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), to the coupling reaction.[1][2]

  • Orthogonality of the Ethyl Ester Protecting Group: The ethyl ester protecting the C-terminus of β-alanine is stable under the standard conditions used for both Fmoc and Boc deprotection. It is resistant to the basic conditions of piperidine (B6355638) used for Fmoc removal and the moderate acidic conditions of trifluoroacetic acid (TFA) used for Boc removal.[2][3][4] This orthogonality allows the ethyl ester to be carried through the entire synthesis.

  • Final Cleavage and Deprotection: The C-terminal ethyl ester is generally stable to standard TFA cleavage cocktails used in the final deprotection and cleavage of the peptide from the resin.[5][6] Therefore, if the free C-terminal carboxylic acid is desired, a subsequent saponification step is required after the initial cleavage and purification of the peptide ester.

Experimental Protocols

Protocol 1: Incorporation of β-Alanine using Fmoc/tBu Solid-Phase Peptide Synthesis

This protocol outlines the manual incorporation of β-alanine ethyl ester hydrochloride into a growing peptide chain on a solid support using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)

  • Fmoc-protected amino acids

  • β-Alanine ethyl ester hydrochloride

  • Coupling Reagents:

  • Activation Base: N,N-Diisopropylethylamine (DIEA)

  • Fmoc Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether (cold)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail (Reagent K): TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v)

  • Saponification Reagents:

    • 1 M Sodium hydroxide (B78521) (NaOH)

    • Methanol (MeOH) or Tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl) for neutralization

Procedure:

  • Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • β-Alanine Coupling:

    • In a separate vial, dissolve β-alanine ethyl ester hydrochloride (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIEA (6 eq.) to the mixture to neutralize the hydrochloride salt and activate the coupling reagents.[1]

    • Immediately add the activated β-alanine solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, extend the reaction time or consider a double coupling.

  • Washing: After complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Continue the peptide synthesis by repeating the Fmoc deprotection (Step 2) and coupling cycles (Step 3, using the desired Fmoc-protected amino acids).

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

  • Final Washing and Drying: Wash the peptide-resin extensively with DMF, followed by DCM, and finally with diethyl ether. Dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail (Reagent K) for 2-3 hours at room temperature.[1]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide ester by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide ester under vacuum.

  • Purification of the Peptide Ethyl Ester: Purify the crude peptide ester by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • (Optional) Saponification to the Free Carboxylic Acid:

    • Dissolve the purified peptide ethyl ester in a mixture of MeOH or THF and water.

    • Cool the solution in an ice bath and add 1 M NaOH dropwise while stirring.

    • Monitor the reaction progress by RP-HPLC.

    • Once the hydrolysis is complete, neutralize the reaction mixture with 1 M HCl.

    • Purify the final peptide with the free C-terminal carboxylic acid by RP-HPLC and lyophilize.

Protocol 2: Incorporation of β-Alanine using Boc/Bzl Solid-Phase Peptide Synthesis

This protocol details the manual incorporation of β-alanine ethyl ester hydrochloride using the Boc/Bzl strategy.

Materials:

  • Boc-protected amino acid resin (e.g., Boc-PAM resin)

  • Boc-protected amino acids

  • β-Alanine ethyl ester hydrochloride

  • Coupling Reagents: HBTU/HOBt or Dicyclohexylcarbodiimide (DCC)/HOBt

  • Neutralization/Activation Base: DIEA

  • Boc Deprotection Solution: 50% TFA in DCM

  • Neutralization Solution: 10% DIEA in DCM

  • Solvents: DMF, DCM, Diethyl ether (cold)

  • Washing Solvents: DCM, Isopropanol (B130326)

  • Final Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole). (Caution: HF is extremely hazardous and requires specialized equipment and training).

Procedure:

  • Resin Swelling: Swell the Boc-protected amino acid resin in DCM for 30-60 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the 50% TFA in DCM solution to the resin and agitate for 2 minutes.

    • Drain and add fresh 50% TFA in DCM and agitate for 20 minutes.

    • Wash the resin with DCM (3 times) and isopropanol (2 times), followed by DCM (3 times).

  • Neutralization:

    • Add the 10% DIEA in DCM solution to the resin and agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (5 times).

  • β-Alanine Coupling:

    • In a separate vial, dissolve β-alanine ethyl ester hydrochloride (3 eq.) and HBTU (2.9 eq.)/HOBt (3 eq.) in a minimal amount of DMF/DCM.

    • Add DIEA (6 eq.) to the solution.[1]

    • Add the activated solution to the neutralized resin and agitate for 1-2 hours.

    • Monitor the coupling with a Kaiser test.

  • Washing: Drain the coupling solution and wash the resin with DCM (3 times) and DMF (3 times).

  • Chain Elongation: Repeat the Boc deprotection (Step 2), neutralization (Step 3), and coupling (Step 4, with Boc-protected amino acids) cycles.

  • Final Cleavage and Deprotection:

    • After the final coupling and washing, dry the peptide-resin under vacuum.

    • Perform the final cleavage using anhydrous HF with appropriate scavengers according to established safety protocols.

  • Purification and Optional Saponification: Follow steps 9 and 10 from Protocol 1 to purify the peptide ethyl ester and, if desired, convert it to the free carboxylic acid.

Data Presentation

The following tables summarize the key reagents and typical reaction parameters for the incorporation of β-alanine ethyl ester hydrochloride.

Table 1: Reagents for Fmoc-SPPS Incorporation of β-Alanine Ethyl Ester Hydrochloride

StepReagent/SolutionMolar Equivalents (relative to resin loading)Typical Volume/Time
Fmoc Deprotection 20% Piperidine in DMF-2 x (5 min + 15 min)
β-Ala Coupling β-Alanine ethyl ester HCl3As needed for dissolution
HBTU2.9As needed for dissolution
HOBt3As needed for dissolution
DIEA6As needed for dissolution
Cleavage Reagent K-2-3 hours
Saponification 1 M NaOHTitrated to completionVaries

Table 2: Reagents for Boc-SPPS Incorporation of β-Alanine Ethyl Ester Hydrochloride

StepReagent/SolutionMolar Equivalents (relative to resin loading)Typical Volume/Time
Boc Deprotection 50% TFA in DCM-2 min + 20 min
Neutralization 10% DIEA in DCM-2 x 2 min
β-Ala Coupling β-Alanine ethyl ester HCl3As needed for dissolution
HBTU/HOBt2.9 / 3As needed for dissolution
DIEA6As needed for dissolution
Cleavage Anhydrous HF-~1 hour at 0 °C
Saponification 1 M NaOHTitrated to completionVaries

Visualizations

Experimental Workflow

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Final Steps Resin Start: Resin Deprotection Nα-Deprotection (Fmoc or Boc) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling: β-Ala-OEt·HCl + Coupling Reagents + DIEA Washing1->Coupling Washing2 Washing Coupling->Washing2 Elongation Repeat Cycle for Chain Elongation Washing2->Elongation Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA or HF) Elongation->Cleavage Final Amino Acid Purification1 RP-HPLC Purification of Peptide Ester Cleavage->Purification1 Saponification Saponification (NaOH) Purification1->Saponification Optional Final_Peptide Final Peptide (Free Acid) Purification1->Final_Peptide Peptide Ester Product Purification2 Final RP-HPLC Purification Saponification->Purification2 Purification2->Final_Peptide

Caption: General workflow for incorporating β-alanine ethyl ester and obtaining the final peptide.

Logical Relationships in Coupling

Coupling_Logic cluster_reactants Reactants cluster_activation Activation & Neutralization cluster_product Product BetaAlaHCl β-Ala-OEt·HCl Neutralization Neutralization of HCl BetaAlaHCl->Neutralization CouplingReagents HBTU/HOBt Activation Activation of Carboxyl Group (Implicit) CouplingReagents->Activation PeptideResin Deprotected Peptide-Resin (Free Amine) CoupledPeptide Peptide with Incorporated β-Ala-OEt PeptideResin->CoupledPeptide DIEA DIEA (Base) DIEA->Neutralization Neutralization->Activation Activation->CoupledPeptide

Caption: Logical flow of the in situ neutralization and coupling reaction for β-alanine.

References

Troubleshooting & Optimization

Technical Support Center: Strategies for Preventing Racemization in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on current scientific literature, Ethyl 3-aminopropionate hydrochloride is not recognized as an agent for preventing racemization. It is a derivative of the amino acid beta-alanine.[1][2][3][4] This technical support center will address established and effective methods for the prevention of racemization, a critical concern for researchers, scientists, and professionals in drug development.

Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, is a significant challenge in peptide synthesis and other areas of organic chemistry. The loss of stereochemical integrity can lead to inactive or even harmful products. This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: In peptide synthesis, racemization is the process where a pure L-amino acid is converted into a mixture of L- and D-amino acids at its chiral alpha-carbon.[5] This alteration can occur during the activation of the carboxylic acid group for peptide bond formation, leading to the incorporation of the incorrect stereoisomer into the peptide chain. The presence of these diastereomeric impurities can drastically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[5][6]

Q2: What are the primary mechanisms that lead to racemization during peptide coupling?

A2: The two main pathways for racemization during peptide coupling are:

  • Oxazolone (B7731731) (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of an N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the alpha-carbon of this intermediate is acidic and can be readily abstracted by a base, resulting in a loss of stereochemistry. The subsequent attack by the amine component on the now achiral oxazolone ring can yield both the desired L-peptide and the undesired D-diastereomer.[5][6]

  • Direct Enolization: This pathway involves the direct removal of the alpha-proton from the activated carboxylic acid by a base, forming an enolate intermediate. This mechanism is less common than oxazolone formation but can still contribute to racemization.[5]

Q3: Which amino acids are most susceptible to racemization?

A3: Histidine (His) and Cysteine (Cys) are particularly prone to racemization during peptide synthesis.[7][8] Serine (Ser) can also be susceptible.[7] Special care and optimized protocols are necessary when coupling these amino acids.

Q4: How do coupling reagents influence the extent of racemization?

A4: The choice of coupling reagent is critical in controlling racemization.[7]

  • Carbodiimides (e.g., DCC, DIC, EDC): When used alone, these reagents can lead to significant racemization. However, their tendency to cause racemization is greatly suppressed by the addition of nucleophilic additives.[9]

  • Onium Salts (e.g., HBTU, HATU, HCTU, PyBOP): These reagents are generally considered "low-racemization" as they form active esters in situ. The choice of the incorporated additive (e.g., HOBt vs. HOAt) can influence their effectiveness in suppressing racemization.[9]

Troubleshooting Guide: Minimizing Racemization

If you are observing significant racemization in your experiments, consider the following troubleshooting steps:

Issue Potential Cause Recommended Solution
High levels of diastereomeric impurities in the final product. Inappropriate choice of coupling reagent and/or lack of racemization suppressant.Switch to a modern onium salt reagent like HATU or HCTU. If using a carbodiimide (B86325) like DIC, ensure the addition of an effective racemization suppressant such as Oxyma or HOAt.[9][10]
Racemization of sensitive amino acids (His, Cys). Standard coupling protocols may not be sufficient for these residues.For Histidine, protect the imidazole (B134444) nitrogen. For Cysteine, consider using a milder base like N-methylmorpholine (NMM) or collidine instead of DIPEA. The combination of DIC and an additive like HOBt or Oxyma Pure under base-free conditions is also effective for coupling Fmoc-Cys(Trt)-OH.[8][9]
Racemization during the coupling of peptide fragments. The C-terminal amino acid of the N-protected peptide fragment is highly susceptible to activation-induced racemization.Activate the C-terminal carboxyl group using methods known to minimize racemization, such as the use of azide-forming reagents or coupling additives specifically designed for fragment condensation.
Elevated reaction temperatures. Higher temperatures can accelerate the rate of racemization.Perform coupling reactions at lower temperatures. While this may slow down the reaction rate, it can significantly preserve stereochemical integrity.
Prolonged reaction times. Longer exposure of the activated amino acid to the reaction conditions can increase the opportunity for racemization.Optimize reaction times to ensure complete coupling while minimizing the duration of the activation step. Monitor the reaction progress closely.
Excessively strong or hindered base. Bases like DIPEA can promote racemization by facilitating the abstraction of the alpha-proton.Use a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine, especially in cases with a high risk of racemization.[9]

Experimental Protocols

Protocol 1: Standard Low-Racemization Peptide Coupling using HATU

This protocol is suitable for most amino acids and is designed to minimize racemization.

  • Resin Swelling: Swell the solid-phase resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amine by treating with 20% piperidine (B6355638) in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HATU (2.95 equivalents), and HOAt (3 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF, Dichloromethane (DCM), and repeat.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Minimized Racemization Coupling of Fmoc-Cys(Trt)-OH

This protocol is optimized for the challenging coupling of Cysteine.

  • Resin Preparation: Follow steps 1 and 2 from Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (2 equivalents) and Oxyma Pure (2 equivalents) in DMF.

  • Coupling Reaction: Add Diisopropylcarbodiimide (DIC) (2 equivalents) to the resin, followed immediately by the solution of Fmoc-Cys(Trt)-OH and Oxyma Pure.

  • Reaction Conditions: Agitate the mixture at room temperature. Monitor the reaction closely, as coupling is often complete within 1-2 hours.

  • Washing and Confirmation: Follow steps 5 and 6 from Protocol 1.

Data on Racemization Suppressants

The choice of additive used with a coupling reagent can have a significant impact on the level of racemization.

Additive pKa Key Characteristics Recommendation
HOBt (1-Hydroxybenzotriazole)4.60Historically the most popular additive, but has explosive properties in its anhydrous form.[9]Still effective, but newer, safer, and often more efficient alternatives are preferred.
HOAt (1-Hydroxy-7-azabenzotriazole)3.28More acidic than HOBt, leading to faster reaction rates and more effective racemization suppression.A highly recommended alternative to HOBt.
6-Cl-HOBt 3.35Similar in acidity and effectiveness to HOAt.A good alternative to HOBt and HOAt.
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)-A non-explosive and highly effective racemization suppressant.[9]An excellent and safe choice for a wide range of coupling reactions, including those with sensitive amino acids.[7]
Oxyma-B (1,3-dimethylbarbituric acid)-Has shown superior racemization-inhibiting effects compared to HOBt in challenging fragment condensations.Particularly effective for difficult couplings and fragment condensations.[10]

Data sourced from publicly available information.[10]

Visualizing the Racemization Process

The following diagrams illustrate the key mechanistic pathway for racemization and a general workflow for its prevention.

racemization_mechanism cluster_activation Activation & Racemization cluster_prevention Prevention Pathway L_AA L-Amino Acid (N-Protected) Activated_Ester Activated Ester (Reactive Intermediate) L_AA->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Cyclization Stable_Active_Ester Stable Active Ester (e.g., with Oxyma/HOAt) Activated_Ester->Stable_Active_Ester + Racemization Suppressant Enolate Enolate (from Oxazolone) Oxazolone->Enolate + Base - H+ D_AA_Peptide D-Peptide (Undesired Product) Oxazolone->D_AA_Peptide + Amine Enolate->Oxazolone + H+ L_Peptide L-Peptide (Desired Product) Stable_Active_Ester->L_Peptide + Amine

Caption: Mechanism of oxazolone-mediated racemization and its prevention.

experimental_workflow start Start: Peptide Coupling Step check_racemization Assess Racemization Risk start->check_racemization high_risk High Risk (e.g., His, Cys, fragment coupling) check_racemization->high_risk Yes low_risk Low Risk check_racemization->low_risk No select_reagents_high Select Onium Salt (e.g., HATU) + Additive (e.g., HOAt/Oxyma) + Weaker Base (e.g., NMM) high_risk->select_reagents_high select_reagents_low Select Carbodiimide (e.g., DIC) + Additive (e.g., Oxyma) low_risk->select_reagents_low reaction_conditions Optimize Conditions (Low Temperature, Monitor Time) select_reagents_high->reaction_conditions select_reagents_low->reaction_conditions coupling Perform Coupling Reaction reaction_conditions->coupling analysis Analyze Product Purity (Chiral HPLC, LC-MS) coupling->analysis end End: Stereochemically Pure Peptide analysis->end

Caption: Decision workflow for minimizing racemization during peptide synthesis.

References

Technical Support Center: Optimization of Coupling Efficiency for Ethyl 3-aminopropionate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of Ethyl 3-aminopropionate hydrochloride (also known as β-Alanine ethyl ester hydrochloride) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for this compound?

A1: Standard peptide coupling reagents are effective for this compound. The most commonly used include:

  • Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC).[1][2] EDC is often preferred in solution-phase synthesis due to the water-solubility of its urea (B33335) byproduct, which simplifies purification.[1][2][3]

  • Aminium/Uronium Salts: such as HATU, HBTU, and TBTU.[1][4] HATU is known for its high efficiency and speed, often resulting in high yields with minimal side reactions when used appropriately.[1][5]

  • Phosphonium Salts: such as PyBOP. These reagents are also highly efficient and are known for generating clean reactions.

Q2: Are there special considerations for coupling a β-amino acid like this compound compared to α-amino acids?

A2: Yes, while the fundamental chemistry is the same, there are some differences. The active esters of β-amino acids are generally more stable than those of α-amino acids. This allows for longer coupling times, which can be advantageous for sterically hindered substrates. However, β-amino acids can be less reactive, sometimes requiring more efficient activating agents or longer reaction times to achieve high yields.

Q3: How can I minimize side reactions during the coupling process?

A3: Minimizing side reactions is crucial for obtaining a high yield of the desired product. Key strategies include:

  • Use of Additives: For carbodiimide-mediated couplings (EDC, DCC), the addition of 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is highly recommended.[1] These additives form more stable active esters, which reduces the risk of racemization and suppresses the formation of N-acylurea byproducts (especially with DCC).[1]

  • Control of Stoichiometry: Using an excess of the coupling reagent can sometimes lead to side reactions. For instance, excess HBTU or HATU can lead to the guanidinylation of the free amine.[1] It is generally recommended to use the coupling reagent in slight excess (e.g., 1.1-1.2 equivalents).

  • Temperature Control: Running the reaction at low temperatures (e.g., 0 °C) initially can help to control the reaction rate and minimize side reactions. The reaction can then be allowed to warm to room temperature.

Q4: What is the role of a base in the coupling reaction, and which one should I choose?

A4: A non-nucleophilic base is typically required to neutralize the hydrochloride salt of Ethyl 3-aminopropionate and to facilitate the coupling reaction. Common choices include Diisopropylethylamine (DIPEA) or Triethylamine (TEA). The choice of base can be critical, as overly strong or nucleophilic bases can promote side reactions. DIPEA is often preferred due to its steric hindrance, which reduces its nucleophilicity.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inefficient Activation of Carboxylic Acid: The coupling reagent may not be potent enough for your specific substrate. 2. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 3. Poor Solubility of Reagents: One or more of the reactants may not be fully dissolved in the chosen solvent. 4. Decomposition of Coupling Reagent: The coupling reagent may have degraded due to moisture.1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). 2. Increase the reaction time. Active esters of β-amino acids are often stable, allowing for overnight reactions. Consider a moderate increase in temperature, but monitor for side products. 3. Choose a solvent in which all reactants are fully soluble (e.g., DMF, NMP, or DCM). Sonication may aid in dissolution. 4. Use fresh, high-quality coupling reagents and ensure they are handled under anhydrous conditions.
Presence of Multiple Impurities in Crude Product 1. Side Reactions: Formation of N-acylurea (with DCC), guanidinylation of the amine (with HATU/HBTU), or oligomerization of the starting materials. 2. Racemization: Loss of stereochemical integrity if the carboxylic acid is chiral. 3. Reaction with Solvent: For example, DMF can decompose to form dimethylamine, which can react with the activated carboxylic acid.1. If using DCC, ensure HOBt is added. For HATU/HBTU, avoid a large excess of the reagent. To reduce oligomerization, consider slow addition of the activated acid to the amine solution. 2. Add HOBt or NHS to carbodiimide (B86325) reactions. Run the reaction at a lower temperature. 3. Use high-purity, anhydrous solvents. Consider switching from DMF to a more stable solvent like NMP.
Difficulty in Purifying the Final Product 1. Byproducts with Similar Polarity to the Product: The urea byproduct from DCC is often difficult to remove by chromatography. 2. Excess Reagents: Unreacted starting materials or excess coupling reagents can co-elute with the product.1. If using a carbodiimide, opt for EDC, as its urea byproduct is water-soluble and can be removed with an aqueous workup.[1][2][3] 2. Optimize the stoichiometry of your reactants to minimize excess. Perform an aqueous workup (e.g., washing with dilute acid and/or base) before chromatography to remove many common impurities.

Data Presentation

Table 1: General Comparison of Common Coupling Reagents

Coupling ReagentAdditiveRelative ReactivityKey AdvantagesCommon Byproducts
EDC HOBt or NHSModerateWater-soluble urea byproduct, easy workup.[1][2][3]Water-soluble urea
DCC HOBtModerateInexpensive.Dicyclohexylurea (DCU), poorly soluble.[1]
HATU None neededVery HighFast reaction times, high yields, effective for hindered couplings.[1][5]Tetramethylurea, HOAt
HBTU/TBTU None neededHighEfficient and relatively low cost.Tetramethylurea, HOBt
PyBOP None neededHighByproducts are generally less hazardous than those from BOP.Hexamethylphosphoramide (from BOP), HOBt

Note: This table provides a general comparison. Optimal conditions and yields are substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Coupling
  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.). Dissolve it in an appropriate anhydrous solvent (e.g., DCM or DMF).

  • Addition of Amine and Additive: Add this compound (1.0-1.1 eq.) and HOBt (1.1-1.2 eq.) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Base and EDC: Add a non-nucleophilic base such as DIPEA (1.1-1.2 eq.) to neutralize the hydrochloride salt. Stir for a few minutes, then add EDC (1.1-1.2 eq.) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • If using DCM, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • If using DMF, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for HATU Coupling
  • Preparation: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.) and dissolve it in anhydrous DMF.

  • Addition of Reagents: Add HATU (1.1 eq.) to the solution.

  • Activation: Add DIPEA (2.0 eq.) and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add this compound (1.0-1.1 eq.) to the reaction mixture. Note that an additional equivalent of base may be needed to neutralize the hydrochloride if not already accounted for.

  • Reaction: Stir the reaction at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with appropriate aqueous solutions to remove DMF and byproducts. Dry, concentrate, and purify the crude product by column chromatography.

Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve Carboxylic Acid (1.0 eq.) in Anhydrous Solvent add_amine Add Ethyl 3-aminopropionate hydrochloride (1.0-1.1 eq.) prep->add_amine add_reagents Add Coupling Reagent (e.g., EDC, 1.1 eq.) & Additive (e.g., HOBt, 1.1 eq.) add_amine->add_reagents add_base Add Base (e.g., DIPEA, 1.1-2.0 eq.) add_reagents->add_base react Stir at 0°C to Room Temperature (2-24 hours) add_base->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Wash / Extraction quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify

Caption: General experimental workflow for coupling this compound.

troubleshooting_flowchart start Low Coupling Efficiency cause1 Inefficient Activation? start->cause1 cause2 Incomplete Reaction? cause1->cause2 No sol1 Use stronger coupling reagent (e.g., HATU, PyBOP) cause1->sol1 Yes cause3 Side Reactions? cause2->cause3 No sol2 Increase reaction time and/or temperature cause2->sol2 Yes sol3 Add HOBt/NHS to carbodiimide rxn. Check stoichiometry of reagents. Use high-purity anhydrous solvent. cause3->sol3 Yes

Caption: Troubleshooting flowchart for low coupling efficiency.

References

Technical Support Center: Purification of Ethyl 3-aminopropionate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products synthesized using ethyl 3-aminopropionate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when using this compound in a reaction?

A1: Common impurities can include unreacted starting materials (e.g., the acyl chloride or carboxylic acid used for N-acylation), the free base of ethyl 3-aminopropionate, and potential side-products. One common side-product, especially if the free base is left for extended periods or heated, is the diketopiperazine resulting from self-condensation of the amino ester.[1] If a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) is used for amide bond formation, dicyclohexylurea (DCU) is a major byproduct that needs to be removed.[2]

Q2: My product is an amine-containing ester. Why is it sticking to the silica (B1680970) gel column or showing significant tailing during chromatography?

A2: The free amine group in your product is basic and can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel.[3] This acid-base interaction can lead to poor separation, tailing of the product peak, and in some cases, degradation of the compound on the column.

Q3: Can I use acid-base extraction to purify my product? What are the key considerations?

A3: Yes, acid-base extraction is a highly effective method for purifying products derived from this compound, as they contain a basic amine group. The key is to convert the basic product into its water-soluble salt by washing with a dilute acid, which separates it from neutral or acidic impurities. However, it is crucial to control the pH to avoid hydrolysis of the ester group. A pH range of 7-8 is often recommended for the extraction of amino acid esters to minimize this risk.[1][4] Strong bases like NaOH should be used with caution during the final neutralization step, as they can also promote ester hydrolysis.[5]

Q4: What are some suitable recrystallization solvents for N-substituted β-alanine ethyl esters?

A4: The choice of solvent will depend on the specific properties of your product. For amino acid derivatives, common solvent systems for recrystallization include ethanol/water, or a non-polar/polar solvent mixture like ether/hexane (B92381) or ethyl acetate/hexane.[6][7] It is also possible to crystallize the product as its hydrochloride salt from a suitable solvent system, which can be a very effective purification method.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product is an oil and will not crystallize. - Residual solvent present.- Presence of impurities preventing lattice formation.- Ensure all solvent is removed under high vacuum.- Attempt purification by another method, such as column chromatography or acid-base extraction, to remove impurities before re-attempting crystallization.- Try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly adding a poor solvent (e.g., hexane) until turbidity appears, then cool.
Low recovery after acid-base extraction. - Incomplete extraction from the organic layer.- Hydrolysis of the ester during the workup.- Incomplete back-extraction into the organic layer after neutralization.- Perform multiple extractions with the acidic solution to ensure all of the amine product is protonated and moves to the aqueous layer.- Maintain a controlled pH (around 7-8) during the extraction to minimize ester hydrolysis.[1][4]- After neutralization of the aqueous layer, ensure the pH is sufficiently basic (pH 9-10) and perform multiple extractions with an organic solvent to recover the product.[5]
Multiple spots on TLC after column chromatography. - Co-elution of impurities.- Degradation of the product on the silica gel.- Optimize the solvent system for better separation. Aim for an Rf of your product between 0.2 and 0.4.- Add a small amount (0.5-1%) of triethylamine (B128534) (TEA) to the mobile phase to neutralize the acidic silica gel and reduce tailing and degradation.[3][8]- Consider using a different stationary phase, such as basic alumina (B75360) or amine-functionalized silica.[3]
A white precipitate (DCU) is difficult to filter after a DCC coupling reaction. - DCU is often a very fine precipitate.- After the reaction, dilute the mixture with a non-polar solvent like hexane or dichloromethane (B109758) and cool it in an ice bath to fully precipitate the DCU before filtration. Repeat as necessary.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification of a Neutral N-Acyl β-Alanine Ethyl Ester

This protocol is designed to separate a neutral, amine-containing product from non-basic organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M HCl (aq). Repeat the extraction 2-3 times. The basic product will move into the aqueous layer as its hydrochloride salt. Combine the aqueous layers.

  • Neutral Wash (Optional): The organic layer now contains any neutral or acidic impurities. It can be washed with brine, dried over sodium sulfate, and concentrated to isolate these impurities if desired.

  • Neutralization: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2 M NaOH or saturated sodium bicarbonate, while stirring until the pH of the solution is between 9 and 10 (check with pH paper).[5]

  • Back-Extraction: Extract the now basic aqueous solution with an organic solvent (e.g., ethyl acetate, dichloromethane) 3 times. Your product, now in its free-base form, will move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography with Triethylamine (TEA)

This protocol is for the purification of a moderately polar N-substituted β-alanine ethyl ester that shows tailing on silica gel.

  • Sample Adsorption: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel and concentrate the mixture to dryness. This creates a dry load for the column.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase.

  • Mobile Phase Preparation: Prepare the elution solvent system (e.g., a gradient of hexane/ethyl acetate). Add 0.5-1% triethylamine (TEA) to the mobile phase to prevent tailing.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the column. Elute the column with the TEA-containing mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure. It may be necessary to remove the residual TEA by co-evaporation with a solvent like dichloromethane.

Visual Workflows

Acid_Base_Extraction_Workflow crude Crude Product in Organic Solvent sep_funnel1 Separatory Funnel: Add 1M HCl (aq) crude->sep_funnel1 aq_layer1 Aqueous Layer: Product as HCl Salt sep_funnel1->aq_layer1 Extract org_layer1 Organic Layer: Neutral/Acidic Impurities sep_funnel1->org_layer1 Separate sep_funnel2 Separatory Funnel: Add Base (pH 9-10) Add Organic Solvent aq_layer1->sep_funnel2 aq_layer2 Aqueous Layer: Salts sep_funnel2->aq_layer2 Separate org_layer2 Organic Layer: Pure Product sep_funnel2->org_layer2 Extract final_product Concentrate to get Purified Product org_layer2->final_product

Caption: Workflow for Acid-Base Extraction Purification.

Column_Chromatography_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude Product dry_load Dry Load onto Silica crude->dry_load load_column Load Sample onto Column dry_load->load_column prepare_column Pack Silica Column prepare_column->load_column prepare_mobile_phase Mobile Phase (e.g., Hex/EtOAc + 1% TEA) elute Elute with Mobile Phase prepare_mobile_phase->elute load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc TLC Analysis of Fractions collect_fractions->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate to get Purified Product combine->concentrate

Caption: Workflow for Flash Column Chromatography of Amines.

References

Stability of Ethyl 3-aminopropionate hydrochloride in different reaction solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 3-aminopropionate hydrochloride in various reaction solvents. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound are its susceptibility to hydrolysis, particularly in the presence of moisture, acids, or bases. As an ester, the ethyl group can be cleaved, yielding β-alanine and ethanol. The compound is also hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can accelerate its degradation. It is recommended to store it in a dark, dry place at room temperature.[1]

Q2: In which types of solvents is this compound generally soluble and potentially stable?

A2: this compound is soluble in a range of common organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2][3] While specific stability data in these solvents is limited, stability is generally higher in aprotic solvents that are free of water. In protic solvents, especially alcohols like methanol (B129727) or ethanol, there is a risk of transesterification, where the ethyl group of the ester is exchanged with the alkyl group of the solvent.

Q3: What are the likely degradation pathways for this compound?

A3: The most probable degradation pathway is hydrolysis of the ester bond to form β-alanine and ethanol. This can be catalyzed by acids or bases.[4][5][6] In alcoholic solvents, transesterification can occur, leading to the formation of a different ester.[7][8] At elevated temperatures, thermal degradation may also occur, though specific pathways are not well-documented for this compound.

Q4: How can I monitor the stability of this compound in my reaction?

A4: The most effective way to monitor the stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[9][10][11] Such a method can separate the intact this compound from its degradation products, allowing for their quantification over time.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of desired product when using this compound in a reaction. Degradation of the starting material due to inappropriate solvent or reaction conditions.- Ensure the reaction solvent is dry and aprotic if possible.- Avoid highly acidic or basic conditions if the ester moiety is to be preserved.- Monitor the purity of the starting material before use.
Appearance of unexpected byproducts in the reaction mixture. Hydrolysis or transesterification of this compound.- Analyze the byproducts by techniques such as LC-MS to identify them. Common degradation products are β-alanine and the corresponding alcohol from the solvent.- If using an alcohol as a solvent, consider switching to an aprotic solvent.
Inconsistent reaction outcomes. Variability in the purity of this compound due to degradation during storage.- Store the compound in a desiccator to protect it from moisture.- Re-analyze the purity of the compound before use, especially if it has been stored for a long time.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[12][13][14]

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

Condition Reagent/Parameter Typical Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HClRoom temperature or 50-60°C for up to 7 daysHydrolysis of the ester
Base Hydrolysis 0.1 M to 1 M NaOHRoom temperature or 50-60°C for up to 7 daysHydrolysis of the ester
Oxidation 3% to 30% H₂O₂Room temperatureOxidation of the amino group
Thermal Degradation 40°C to 80°CDry heatGeneral decomposition
Photodegradation UV and fluorescent light1.2 million lux hours and 200 watt-hours/m²Photolytic decomposition

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or water).

  • Stress Application: For each stress condition, mix the stock solution with the respective stress agent in a suitable container. For thermal and photolytic studies, expose the solid or solution to the specified conditions.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound and its potential degradation products.

Starting HPLC Parameters:

Parameter Recommendation
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a phosphate (B84403) buffer (pH 2.5-3.5)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210-220 nm)
Injection Volume 10 µL
Column Temperature 30°C

Method Development and Validation:

  • Specificity: Inject solutions of the pure compound, placebo (if in a formulation), and stressed samples to demonstrate that the method can resolve the main peak from any degradation products and excipients.

  • Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.

  • Accuracy: Determine the recovery of the analyte in spiked samples.

  • Precision: Assess the repeatability and intermediate precision of the method.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution of Ethyl 3-aminopropionate HCl acid Acid Hydrolysis stock->acid Apply Stress base Base Hydrolysis stock->base Apply Stress oxidation Oxidation stock->oxidation Apply Stress thermal Thermal Stress stock->thermal Apply Stress photo Photolytic Stress stock->photo Apply Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data Quantify Degradation

Caption: Workflow for a forced degradation study.

Degradation_Pathway reactant Ethyl 3-aminopropionate C₅H₁₁NO₂ intermediate Tetrahedral Intermediate reactant->intermediate + H₂O (Acid/Base Catalyst) product1 β-Alanine C₃H₇NO₂ intermediate->product1 product2 Ethanol C₂H₅OH intermediate->product2

Caption: Primary degradation pathway: Hydrolysis.

References

Troubleshooting low yield in the synthesis of Ethyl 3-aminopropionate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Ethyl 3-aminopropionate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most common laboratory-scale synthesis methods are the Fischer esterification of β-alanine and the Michael addition of an amine source to ethyl acrylate (B77674). A third method involves the reaction of ethyl 3-ethoxy-3-iminopropionate with ammonium (B1175870) chloride.

Q2: What is a typical yield for the synthesis of this compound?

A2: Reported yields can vary significantly based on the chosen synthesis route and reaction conditions. Yields can range from moderate to high, with some methods reporting up to 87%.[1] For instance, a synthesis starting from ethyl 3-ethoxy-3-iminopropionate and ammonium chloride reported a yield of 78%.[2]

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters include reaction temperature, reaction time, purity of starting materials, and the molar ratio of reactants. For methods involving ethyl acrylate, preventing its polymerization is also crucial.

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques for confirmation include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis. The melting point of this compound is typically in the range of 67-70°C.[3]

Troubleshooting Guide for Low Yield

This guide addresses common issues that can lead to low yields in the synthesis of this compound.

Issue 1: Low yield in the synthesis from β-Alanine and Ethanol (B145695)

Possible Cause: Incomplete reaction due to insufficient reaction time or temperature.

Suggested Solution:

  • Ensure the reaction is refluxed for a sufficient duration, typically around 2 hours.[1]

  • Maintain the reaction temperature at the reflux temperature of ethanol.

  • Use a slight excess of thionyl chloride to ensure complete conversion of the carboxylic acid to the ester.

Possible Cause: Degradation of the product during workup.

Suggested Solution:

  • During the removal of excess thionyl chloride and solvent, avoid excessive heating.

  • When precipitating the product, ensure the ether used for washing is cold to minimize product loss.[1]

Issue 2: Low yield in the synthesis from Ethyl Acrylate

Possible Cause: Polymerization of ethyl acrylate.

Suggested Solution:

  • Ethyl acrylate is prone to polymerization, especially at elevated temperatures.[4] It is advisable to use ethyl acrylate that contains an inhibitor or to add a radical inhibitor to the reaction mixture.

  • Maintain strict temperature control as specified in the protocol.

Possible Cause: Formation of side products through Michael addition.

Suggested Solution:

  • Control the stoichiometry of the reactants carefully. An excess of the amine source can sometimes lead to the formation of undesired byproducts.

  • Optimize the reaction temperature and time to favor the desired mono-addition product.

Possible Cause: Inefficient purification.

Suggested Solution:

  • The purification process, which may involve extraction and crystallization, should be performed carefully to avoid significant loss of the product.

  • Ensure the pH is appropriately adjusted during aqueous workup to ensure the product is in the desired form (hydrochloride salt) for efficient extraction or precipitation.

Data Presentation

Table 1: Comparison of Synthesis Methods

Starting MaterialsReagentsReaction ConditionsReported YieldReference
β-Alanine, EthanolThionyl ChlorideReflux, 2 hours87%[1]
Ethyl 3-ethoxy-3-iminopropionate, Ammonium ChlorideEthanolMicrowave, 120°C, 1 hour78%[2]
2-Aminopyridine, Ethyl AcrylateGlacial Acetic Acid80-85°C, 12 hoursNot specified[5]

Experimental Protocols

Protocol 1: Synthesis from β-Alanine and Ethanol[1]
  • Slowly add 250 mL of freshly distilled thionyl chloride dropwise to 400 mL of stirred anhydrous ethanol at -10 °C.

  • After maintaining the reaction at -10 °C for 20 minutes, slowly add 82.56 g (0.93 mol) of β-alanine to the mixture.

  • Heat the reaction mixture to reflux for 2 hours.

  • After the reaction is complete, remove the excess thionyl chloride by distillation.

  • Concentrate the reaction solution to half of its original volume under reduced pressure.

  • Collect the white precipitate that forms by filtration.

  • Wash the precipitate with cold ether to obtain the final product.

Protocol 2: Synthesis from Ethyl 3-ethoxy-3-iminopropionate and Ammonium Chloride[2]
  • Dissolve 760 mg (4.78 mmol) of ethyl 3-amino-3-ethoxyacrylate and 270 mg (5.0 mmol) of ammonium chloride in 4.0 mL of ethanol in a pressure-rated glass tube.

  • Carry out the reaction in a microwave synthesizer at 120°C for 1 hour with an initial magnetron power of 200 W.

  • After completion, cool the reaction mixture.

  • Filter the mixture.

  • Concentrate the filtrate by vacuum evaporation.

  • Grind the residue with diethyl ether to afford the product.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_synthesis Identify Synthesis Route cluster_beta_alanine β-Alanine Route cluster_ethyl_acrylate Ethyl Acrylate Route start Low Yield Observed route Which synthesis route was used? start->route cause1 Possible Cause: Incomplete Reaction route->cause1 β-Alanine cause3 Possible Cause: Polymerization of Ethyl Acrylate route->cause3 Ethyl Acrylate solution1 Solution: - Check reaction time/temp - Ensure excess SOCl₂ cause1->solution1 cause2 Possible Cause: Workup Losses cause1->cause2 solution2 Solution: - Avoid overheating during solvent removal - Use cold ether for washing cause2->solution2 solution3 Solution: - Use inhibitor-stabilized ethyl acrylate - Strict temperature control cause3->solution3 cause4 Possible Cause: Side Product Formation cause3->cause4 solution4 Solution: - Control stoichiometry - Optimize reaction conditions cause4->solution4

Caption: Troubleshooting workflow for low yield.

Synthesis_Workflow_Beta_Alanine reagents β-Alanine + Ethanol + Thionyl Chloride reaction Reflux @ -10°C to reflux temp. reagents->reaction workup Distillation & Concentration reaction->workup precipitation Precipitation & Washing with cold Ether workup->precipitation product This compound precipitation->product

Caption: Synthesis from β-Alanine workflow.

References

Technical Support Center: Removal of Unreacted Ethyl 3-aminopropionate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic chemistry workups. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted Ethyl 3-aminopropionate hydrochloride from their reaction mixtures.

Properties of this compound

A clear understanding of the physical and chemical properties of this compound is crucial for selecting an appropriate purification strategy. Key data is summarized below.

PropertyValueSource(s)
CAS Number 4244-84-2[1][2]
Appearance White to off-white crystalline powder[1][2][3]
Molecular Weight 153.61 g/mol [3]
Melting Point 65.5 to 70 °C[1][2][3]
pKa (Predicted, Free Amine) 8.80 ± 0.10[4]
Water Solubility Described as "almost transparency"[1][2][3]
Organic Solvent Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone[1][2]
Special Characteristics Hygroscopic (sensitive to moisture)[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is this compound challenging to remove from a reaction mixture?

This compound is a salt, which makes it highly polar and readily soluble in water.[1][2][3] Its solubility in some common organic solvents like ethyl acetate and dichloromethane can also complicate standard liquid-liquid extractions, as it may not cleanly partition into the aqueous phase.[1][2]

Q2: What is the most common method for removing this impurity?

The most common and straightforward method is a series of aqueous washes that manipulate the pH of the mixture. This involves using a mild base to convert the hydrochloride salt into its free amine form, followed by an acidic wash to remove the free amine from the organic layer.

Q3: How does a basic wash help in the removal process?

A basic wash, typically with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃), neutralizes the hydrochloride salt.[5][6] This deprotonates the ammonium (B1175870) ion, converting it into the free amine, Ethyl 3-aminopropanoate. The free amine is significantly less polar than the salt and will preferentially dissolve in the organic layer, while the newly formed inorganic salts (like NaCl) will remain in the aqueous layer.

Q4: After the basic wash, how do I remove the free amine from the organic layer?

Once the free amine is in the organic layer, it can be removed by washing with a dilute aqueous acid, such as 1M hydrochloric acid (HCl).[7][8] The acid protonates the amine, forming the water-soluble hydrochloride salt again, which then partitions into the aqueous layer. This aqueous layer can then be separated and discarded. This method is only suitable if your desired product is stable under acidic conditions.[7]

Q5: What if my product is sensitive to acid? How can I remove the free amine?

If your product is acid-sensitive, an alternative to an acidic wash is to use a 10% aqueous copper (II) sulfate (B86663) solution.[7] Amines form a complex with copper, and this complex is water-soluble.[7][9] Repeated washes with the blue copper sulfate solution will cause it to turn purple as it complexes with the amine and removes it into the aqueous phase. You should continue washing until the aqueous layer no longer changes color.[7]

Q6: Can I use precipitation to remove the hydrochloride salt?

Yes, precipitation can be an effective technique. Since this compound is a salt, its solubility in non-polar organic solvents is low. After the reaction, you may be able to precipitate the salt by adding a non-polar solvent like diethyl ether or hexanes to the reaction mixture, especially if the reaction was conducted in a more polar solvent.[10][11] The precipitated salt can then be removed by filtration.

Q7: When should I consider using column chromatography?

Column chromatography should be considered when other methods, like extraction or precipitation, fail to provide the desired purity or result in significant product loss.[10] While effective, it is generally more time-consuming and requires more solvent than extraction. It is often used as a final purification step.

Troubleshooting Guide

The optimal strategy for removing unreacted this compound depends heavily on the properties of your desired product. Use the following workflow to determine the best approach for your specific situation.

G start Reaction Mixture Containing Ethyl 3-aminopropionate HCl product_stability Is the desired product stable to aqueous acid and base? start->product_stability extraction Use Standard Acid-Base Extraction (Protocol 1) product_stability->extraction Yes acid_sensitive Is the product acid-sensitive? product_stability->acid_sensitive No product_solubility Is the product soluble in non-polar solvents (e.g., ether, hexanes)? extraction->product_solubility If purity is still low copper_wash Use Copper Sulfate Wash (Protocol 2) acid_sensitive->copper_wash Yes base_sensitive Use careful neutralization and consider precipitation or chromatography acid_sensitive->base_sensitive No copper_wash->product_solubility If purity is still low precipitation Attempt Removal by Precipitation (Protocol 3) product_solubility->precipitation Yes chromatography Purify using Column Chromatography product_solubility->chromatography No precipitation->chromatography If precipitation fails

Caption: Troubleshooting workflow for selecting a purification method.

Experimental Protocols

Protocol 1: Removal by Standard Acid-Base Extraction

This is the most robust method for products that are stable in both acidic and basic aqueous solutions.

  • Solvent Dilution : Dilute the reaction mixture with an appropriate organic solvent in which your product is soluble but immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Basic Wash : Transfer the mixture to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate and drain the aqueous (bottom) layer. Repeat this wash one more time. This step converts the amine hydrochloride to the free amine, which will be in the organic layer.[6]

  • Acidic Wash : To the remaining organic layer in the separatory funnel, add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously, venting as needed. Allow the layers to separate. The free amine will now be protonated and will move into the aqueous layer.[7] Drain and discard the aqueous layer. Repeat this acidic wash twice to ensure complete removal.

  • Neutral Wash : Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove residual water and inorganic salts.

  • Drying and Concentration : Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure to isolate the purified product.

G cluster_aq Aqueous Phase Product Product Amine_HCl Amine•HCl (Impurity) Wash1 + NaHCO₃ Wash Amine_HCl->Wash1 Free_Amine Free Amine Wash2 + HCl Wash Free_Amine->Wash2 NaCl NaCl Amine_HCl_aq Amine•HCl (Removed) Wash1->Free_Amine Neutralizes Wash1->NaCl Forms Wash2->Amine_HCl_aq Protonates & Extracts

References

Technical Support Center: Impact of Impurities in Ethyl 3-aminopropionate hydrochloride on Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of impurities in Ethyl 3-aminopropionate hydrochloride on peptide synthesis. This compound is a valuable reagent in peptide chemistry; however, the presence of impurities can significantly compromise the yield, purity, and overall success of peptide synthesis. This guide will help you identify potential issues, troubleshoot your experiments, and ensure the quality of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Based on its common synthesis route from β-alanine and ethanol, the most probable impurities in this compound are:

  • β-Alanine: Unreacted starting material.

  • Ethyl acrylate (B77674): A potential byproduct formed through elimination.

  • Oligomers: Short chains of Ethyl 3-aminopropionate formed by self-condensation.

Q2: How can these impurities affect my peptide synthesis?

A2: Each impurity has a distinct and detrimental effect on peptide synthesis:

  • β-Alanine: As a primary amine, it can be incorporated into the growing peptide chain, resulting in a peptide with an unwanted β-alanine insertion. This leads to a final product with an incorrect sequence and mass.

  • Ethyl acrylate: This α,β-unsaturated ester is a Michael acceptor. It can react with nucleophilic side chains of amino acids in your peptide, such as the thiol group of cysteine or the amine group of lysine, leading to undesired covalent modifications and byproducts.

  • Oligomers: These can act as chain terminators by capping the growing peptide chain, resulting in truncated sequences and reduced yield of the desired full-length peptide.

Q3: I'm observing a peptide with a mass increase of +71 Da. What could be the cause?

A3: A mass increase of +71 Da strongly suggests the unintentional incorporation of a β-alanine residue (C₃H₅NO, molecular weight ≈ 71.08 Da after incorporation and loss of water). This is a likely consequence of β-alanine contamination in your this compound.

Q4: My peptide yield is very low, and I see many shorter fragments in my HPLC analysis. What could be the issue?

A4: Low yield and the presence of truncated peptides are classic signs of premature chain termination. This can be caused by reactive impurities in your reagents. Oligomers of this compound are a possible cause, as they can cap the N-terminus of the growing peptide chain, preventing further elongation.

Q5: How can I check the purity of my this compound?

A5: Several analytical techniques can be used to assess the purity of your reagent:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying and quantifying impurities. Specific proton signals for β-alanine, ethyl acrylate, and the ethyl ester group can be integrated to determine their relative amounts.

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method can separate this compound from its potential impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/MS of Crude Peptide

Symptom: Your crude peptide analysis shows one or more unexpected major peaks, often with a mass difference corresponding to the addition of β-alanine (+71 Da) or modification by ethyl acrylate (+100 Da).

Troubleshooting Workflow:

start Unexpected Peak in HPLC/MS check_mass Determine Mass Difference of Unexpected Peak start->check_mass mass_71 Mass Difference is +71 Da? check_mass->mass_71 mass_100 Mass Difference is +100 Da? check_mass->mass_100 beta_alanine Suspect β-Alanine Impurity: Insertion of β-alanine into the peptide chain. mass_71->beta_alanine Yes ethyl_acrylate Suspect Ethyl Acrylate Impurity: Michael addition to a nucleophilic residue. mass_100->ethyl_acrylate Yes confirm_reagent Analyze Ethyl 3-aminopropionate hydrochloride for β-alanine (e.g., by ¹H NMR or HPLC). beta_alanine->confirm_reagent confirm_acrylate Analyze Ethyl 3-aminopropionate hydrochloride for ethyl acrylate (e.g., by GC-MS or ¹H NMR). ethyl_acrylate->confirm_acrylate solution_reagent Solution: 1. Use a higher purity grade of the reagent. 2. Purify the existing reagent batch. confirm_reagent->solution_reagent confirm_acrylate->solution_reagent start Low Yield and Truncated Peptides check_coupling Review Coupling Efficiency (e.g., Kaiser test results) start->check_coupling coupling_ok Coupling steps were efficient? check_coupling->coupling_ok capping_impurity Suspect Chain-Terminating Impurities coupling_ok->capping_impurity Yes oligomers Potential Cause: Oligomers of Ethyl 3-aminopropionate hydrochloride acting as capping agents. capping_impurity->oligomers analyze_reagent Analyze Ethyl 3-aminopropionate hydrochloride for oligomeric species (e.g., by LC-MS). oligomers->analyze_reagent solution Solution: 1. Source a fresh, high-purity batch of the reagent. 2. Consider reagent purification if feasible. analyze_reagent->solution

Improving the solubility of peptide intermediates containing beta-alanine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptide intermediates containing β-alanine ethyl ester.

Frequently Asked Questions (FAQs)

Q1: Why are my peptide intermediates containing β-alanine ethyl ester poorly soluble?

A1: The solubility of a peptide is primarily determined by its amino acid sequence and overall polarity.[1][2] The inclusion of β-alanine ethyl ester can influence solubility. While the ethyl ester group adds some hydrophobicity, the overall effect depends on the entire peptide sequence. Peptides with a high proportion of hydrophobic amino acids tend to be less soluble in aqueous solutions.[1][3] Aggregation, driven by intermolecular hydrogen bonding, can also significantly reduce solubility.[4]

Q2: What is the first step I should take when my peptide intermediate won't dissolve?

A2: Always start with a small test amount of your peptide to determine the optimal solubilization conditions before attempting to dissolve the entire batch.[1][5] The initial solvent of choice should ideally be one that can be easily removed by lyophilization if it proves ineffective.

Q3: Can pH adjustment improve the solubility of my peptide intermediate?

A3: Yes, pH is a critical factor in peptide solubility.[1][6] The overall charge of your peptide intermediate will change with pH.

  • Basic Peptides: If your peptide has a net positive charge (more basic residues like Lys, Arg, His), dissolving it in an acidic solution (e.g., dilute acetic acid) can improve solubility.[1][7]

  • Acidic Peptides: If your peptide has a net negative charge (more acidic residues like Asp, Glu), a basic solution (e.g., dilute ammonium (B1175870) bicarbonate) may be effective.[1][7]

  • Neutral Peptides: For peptides with a neutral net charge, pH adjustment may be less effective, and the use of organic co-solvents is often necessary.[1]

Q4: What are the recommended organic solvents for dissolving hydrophobic peptide intermediates?

A4: For hydrophobic peptides, small amounts of organic solvents are often required for initial dissolution, followed by dilution with an aqueous buffer.[1][3] Commonly used organic solvents include:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Isopropanol

Important Note: Avoid using DMSO with peptides containing Cysteine (Cys) or Methionine (Met) residues, as it can cause oxidation.

Q5: Can sonication or gentle heating help dissolve my peptide intermediate?

A5: Yes, both techniques can aid in solubilization. Sonication can help break up aggregates and improve dissolution.[3] Gentle warming (e.g., to 40°C) can also increase solubility, but care should be taken to avoid degradation of the peptide.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with your β-alanine ethyl ester-containing peptide intermediates.

Problem: Peptide intermediate is insoluble or forms a suspension/gel in the desired solvent.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Insoluble Peptide Intermediate solubility_test Perform Small-Scale Solubility Test start->solubility_test assess_charge Assess Net Charge of Peptide solubility_test->assess_charge basic_peptide Basic Peptide (Net +) assess_charge->basic_peptide acidic_peptide Acidic Peptide (Net -) assess_charge->acidic_peptide neutral_peptide Neutral/Hydrophobic Peptide assess_charge->neutral_peptide try_acidic_buffer Try Dilute Acetic Acid basic_peptide->try_acidic_buffer try_basic_buffer Try Dilute NH4HCO3 acidic_peptide->try_basic_buffer try_organic_solvent Use Organic Co-solvent (DMSO, DMF, ACN) neutral_peptide->try_organic_solvent sonicate_heat Apply Sonication or Gentle Heat try_acidic_buffer->sonicate_heat try_basic_buffer->sonicate_heat try_organic_solvent->sonicate_heat still_insoluble Still Insoluble? sonicate_heat->still_insoluble denaturants Consider Denaturing Agents (Guanidine HCl, Urea) still_insoluble->denaturants Yes success Success: Soluble Peptide still_insoluble->success No denaturants->still_insoluble resynthesize Consider Peptide Resynthesis (Modify Sequence) denaturants->resynthesize If denaturants are incompatible with assay resynthesize->success

Caption: Troubleshooting workflow for solubilizing peptide intermediates.

Data Presentation

The following tables provide hypothetical solubility data for a model peptide intermediate containing β-alanine ethyl ester. This data is for illustrative purposes to guide solvent selection. Actual solubility will vary depending on the specific peptide sequence.

Table 1: Solubility of a Model Hydrophobic Peptide Intermediate (Sequence: Ac-Leu-Val-Phe-β-Ala-OEt) in Various Solvents.

Solvent SystemConcentration (mg/mL)Observations
Deionized Water< 0.1Insoluble, forms suspension
10% Acetic Acid0.5Partially soluble, cloudy
10% Acetonitrile (aq)1.0Partially soluble, cloudy
50% Acetonitrile (aq)5.0Soluble, clear solution
Dimethyl Sulfoxide (DMSO)> 20Freely soluble, clear solution
Dimethylformamide (DMF)> 20Freely soluble, clear solution

Table 2: Effect of pH on the Solubility of a Model Charged Peptide Intermediate (Sequence: Ac-Lys-Gly-β-Ala-OEt).

Solvent (Aqueous Buffer)pHConcentration (mg/mL)Observations
Phosphate Buffer7.41.0Partially soluble
Acetate Buffer5.010.0Soluble, clear solution
Ammonium Bicarbonate8.50.5Poorly soluble

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol outlines a systematic approach to test the solubility of your peptide intermediate in various solvents.

Experimental Workflow

SolubilityTestWorkflow start Start: Lyophilized Peptide aliquot Aliquot ~1 mg of Peptide start->aliquot add_solvent Add 100 µL of Test Solvent aliquot->add_solvent vortex Vortex for 30 seconds add_solvent->vortex observe1 Observe Solubility vortex->observe1 soluble Soluble observe1->soluble Yes insoluble Insoluble/Suspended observe1->insoluble No end_soluble End: Soluble soluble->end_soluble sonicate Sonicate for 5-10 minutes insoluble->sonicate gentle_heat Gentle Warming (40°C) insoluble->gentle_heat end_insoluble End: Insoluble, Try Another Solvent insoluble->end_insoluble observe2 Observe Solubility sonicate->observe2 observe2->soluble Yes observe2->insoluble No observe3 Observe Solubility gentle_heat->observe3 observe3->soluble Yes observe3->insoluble No

Caption: Workflow for small-scale peptide solubility testing.

Methodology:

  • Weigh approximately 1 mg of the lyophilized peptide intermediate into a microcentrifuge tube.

  • Add 100 µL of the first test solvent (e.g., sterile, deionized water).

  • Vortex the tube for 30 seconds.

  • Visually inspect the solution. If it is clear, the peptide is soluble.

  • If the solution is cloudy or contains visible particles, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Re-examine the solution. If it remains insoluble, gently warm the tube to 40°C for 10-15 minutes.

  • If the peptide is still insoluble, the solvent is not suitable. The peptide can be recovered by lyophilization if a volatile solvent was used.

  • Repeat steps 2-7 with other solvents (e.g., 10% acetic acid, DMSO, DMF) until a suitable solvent is found.

Protocol 2: Solubilization using an Organic Co-solvent

This protocol is for hydrophobic peptide intermediates that require an organic solvent for initial dissolution.

Methodology:

  • Add a minimal amount of the chosen organic solvent (e.g., DMSO, DMF) to the lyophilized peptide intermediate to create a concentrated stock solution. Start with 10-20 µL.

  • Vortex until the peptide is completely dissolved. Sonication can be used if necessary.

  • Slowly add the concentrated organic stock solution dropwise to your desired aqueous buffer while vortexing. This gradual dilution helps to prevent the peptide from precipitating out of solution.

  • Monitor the solution for any signs of precipitation (cloudiness). If precipitation occurs, the final concentration may be too high for the chosen aqueous buffer system.

Disclaimer: The information provided in this technical support center is intended for guidance only. Experimental conditions should be optimized for each specific peptide intermediate. Always handle chemicals with appropriate safety precautions.

References

Managing the hygroscopic nature of Ethyl 3-aminopropionate hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the hygroscopic nature of Ethyl 3-aminopropionate hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A1: The term "hygroscopic" indicates that this compound has a strong tendency to absorb moisture from the surrounding atmosphere.[1] This can lead to physical changes such as clumping, caking, or even deliquescence (dissolving in the absorbed water) over time, which can impact the accuracy of weighing and the outcome of chemical reactions.[2]

Q2: How should I store this compound to minimize moisture absorption?

A2: To maintain its integrity, this compound should be stored in a cool, dry place.[3] It is crucial to keep the container tightly sealed when not in use. For enhanced protection, storing the compound inside a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, phosphorus pentoxide) is highly recommended.[1]

Q3: I received a new bottle of this compound. Do I need to dry it before use?

A3: While a freshly opened container from a reputable supplier should be of high purity, it is best practice to assume some level of moisture may be present, especially if the compound is critical to your experiment's success. For highly sensitive reactions, drying the compound before use is recommended.

Q4: My this compound has formed clumps. Can I still use it?

A4: Clumping is a clear indication of moisture absorption. While you might be able to break up the clumps, the water content will be unevenly distributed, leading to inaccurate measurements.[4] It is highly advisable to dry the compound thoroughly before use to ensure consistency and accuracy in your experiments.

Q5: How can I determine the water content of my this compound sample?

A5: The most accurate and widely used method for determining water content in solids is Karl Fischer titration. This technique is specific to water and can detect even trace amounts. An alternative, though less specific, method is "Loss on Drying," which measures the weight loss of a sample after heating. However, this method can also measure other volatile components, not just water.

Quantitative Data on Hygroscopicity

Hygroscopicity ClassificationWeight Gain (% w/w)Description
Non-hygroscopic< 0.12No significant moisture absorption.
Slightly hygroscopic≥ 0.12 and < 2.0Absorbs a small amount of moisture.
Hygroscopic≥ 2.0 and < 15.0Readily absorbs moisture.
Very hygroscopic≥ 15.0Absorbs a significant amount of moisture.
Deliquescent-Absorbs enough moisture to dissolve.

Note: The specific classification for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Drying this compound

Objective: To remove absorbed moisture from the compound before use.

Materials:

  • This compound

  • Vacuum oven or Schlenk line

  • Drying tube with a suitable desiccant (e.g., phosphorus pentoxide)

  • Spatula

  • Weighing vessel

Procedure:

  • Place a precisely weighed amount of the compound in a clean, dry weighing vessel.

  • Transfer the vessel to a vacuum oven or attach it to a Schlenk line.

  • Apply a high vacuum and gently heat the sample. A temperature of 40-50°C is a conservative starting point to avoid decomposition.

  • Dry the sample for several hours (e.g., 4-6 hours) or until a constant weight is achieved.

  • To confirm dryness, weigh the sample, continue drying for another hour, and re-weigh. The weight should be stable.

  • Once dry, handle the compound in a controlled, low-humidity environment, such as a glove box or under a stream of inert gas, to prevent re-absorption of moisture.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Karl Fischer reagents (anode and cathode solutions, or a combined reagent)

  • Anhydrous methanol (B129727) or other suitable solvent

  • Neutralizing agent (e.g., benzoic acid or salicylic (B10762653) acid)[7]

  • Gastight syringe

  • This compound sample

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Add the appropriate Karl Fischer solvent to the titration cell.

  • As this compound is an amine salt and can be basic, add a neutralizing agent like benzoic or salicylic acid to the solvent to prevent side reactions that can lead to inaccurate results.[7]

  • Perform a pre-titration to remove any residual moisture from the solvent until a stable, low drift is achieved.

  • Accurately weigh a sample of this compound in a gastight syringe.

  • Inject the sample into the titration cell.

  • Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • The instrument will calculate the water content, usually expressed as a percentage or in parts per million (ppm).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent weighing results The compound is rapidly absorbing moisture from the air.Weigh the compound in a controlled environment (glove box or under inert gas). Use a weighing vessel with a lid. Work quickly to minimize exposure time.
Low reaction yield The presence of water in the this compound may be quenching the reaction or catalyzing side reactions.Ensure the compound is thoroughly dried before use by following the recommended drying protocol. Verify the water content using Karl Fischer titration.
Formation of a paste or oil during reaction setup The compound has absorbed a significant amount of water, potentially to the point of deliquescence.Do not use the compromised material. Obtain a fresh, dry batch or thoroughly dry the existing material and verify its dryness.
Endpoint is unclear or drifting during Karl Fischer titration The basic nature of the amine is interfering with the Karl Fischer reaction.[8]Add a neutralizing agent such as benzoic or salicylic acid to the Karl Fischer solvent before adding the sample.[7]

Visualizations

experimental_workflow Workflow for Handling Hygroscopic this compound cluster_storage Storage cluster_preparation Pre-Experiment Preparation cluster_handling Experimental Handling storage Store in Tightly Sealed Container in a Cool, Dry Place desiccator For long-term storage, place inside a desiccator storage->desiccator check_appearance Visually inspect for clumping decision Is the solid free-flowing? check_appearance->decision dry_compound Dry under vacuum (see Protocol 1) decision->dry_compound No use_directly Weigh quickly in a controlled environment (e.g., glove box) decision->use_directly Yes dry_compound->use_directly reaction Proceed with experiment use_directly->reaction

Caption: Workflow for handling hygroscopic this compound.

troubleshooting_hygroscopicity Troubleshooting Experimental Issues Related to Hygroscopicity cluster_solutions Corrective Actions start Experimental Anomaly Observed (e.g., low yield, inconsistent results) check_moisture Suspect moisture contamination? start->check_moisture dry_reagent Dry this compound (Protocol 1) check_moisture->dry_reagent Yes other_issues Investigate other experimental parameters (temperature, stoichiometry, etc.) check_moisture->other_issues No verify_dryness Verify water content via Karl Fischer titration (Protocol 2) dry_reagent->verify_dryness controlled_env Handle reagents in a controlled, dry environment verify_dryness->controlled_env check_solvents Ensure all solvents and other reagents are anhydrous controlled_env->check_solvents end Problem Resolved check_solvents->end Re-run experiment other_issues->end

Caption: Troubleshooting guide for hygroscopicity-related experimental issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Validation of Peptides Containing Beta-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the validation of peptides containing beta-alanine (B559535). The objective is to offer a data-driven resource to assist in selecting the most appropriate analytical strategy for quality control, stability testing, and characterization of these peptides.

Introduction to Beta-Alanine Peptides and Analytical Challenges

Beta-alanine is a naturally occurring beta-amino acid that can be incorporated into peptides to confer unique structural and functional properties, such as increased resistance to enzymatic degradation. The validation of these synthetic peptides is a critical step in drug development and research to ensure their identity, purity, and quantity. The choice of analytical method is pivotal and depends on the specific requirements of the analysis, including the need for quantitation, impurity profiling, or structural elucidation.

This guide compares four principal analytical techniques:

  • High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Amino Acid Analysis (AAA)

  • Capillary Electrophoresis (CE)

Comparative Performance of Analytical Methods

The selection of an analytical method is a trade-off between various performance parameters. The following table summarizes the typical performance of each technique for the validation of peptides containing beta-alanine, based on available experimental data.

Analytical MethodKey Performance ParametersTypical Application for Beta-Alanine Peptides
HPLC (UV Detection) Linearity (R²): >0.999[1] Precision (RSD): ≤1.0% (day-to-day)[1] Accuracy (Recovery): 98.7%–101.8%[1] Limit of Detection (LOD): Typically in the low ng range on-column.[2] Limit of Quantification (LOQ): Typically in the low to mid ng range on-column.Purity determination and quantification of the main peptide component and known impurities.
LC-MS/MS Linearity (R²): >0.99[3] Precision (CV%): <15%[4] Accuracy (Recovery): 85-115% (within 20% for LLOQ)[5] Limit of Detection (LOD): 0.05-0.5 ng/mL[4] Limit of Quantification (LOQ): As low as 0.15 µg/g[3] to 1.5 ng/mL[5]Identification and quantification of the peptide and its metabolites/degradants at low concentrations in complex matrices. Structure elucidation and sequence confirmation.
Amino Acid Analysis (AAA) Accuracy (Compositional): ~5% deviation from theoretical[6] Precision (%CV): ≤10% (intra- and inter-day)[6]Absolute quantification of the peptide by determining its amino acid composition. Provides information on the net peptide content.[7]
Capillary Electrophoresis (CE) Precision (Migration Time RSD): <1% Resolution: High, capable of separating closely related peptides.Orthogonal method to HPLC for purity assessment, especially for charged or polar peptides. Analysis of chiral purity.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative protocols for each of the discussed methods.

High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the quantification of beta-alanine containing peptides.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Beta-alanine peptide standard

  • Sample diluent (e.g., Mobile Phase A)

Procedure:

  • Standard Preparation: Prepare a stock solution of the beta-alanine peptide standard in the sample diluent. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Accurately weigh and dissolve the peptide sample in the sample diluent to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 214 nm

    • Injection Volume: 10 µL

    • Gradient: A typical gradient would be a linear increase in Mobile Phase B from 5% to 95% over 20-30 minutes.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the beta-alanine peptide in the sample from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive and specific quantification of a beta-alanine dipeptide.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column suitable for mass spectrometry.

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Beta-alanine dipeptide standard and an isotopically labeled internal standard (IS).

  • Sample diluent (e.g., 50:50 water/acetonitrile with 0.1% formic acid).

Procedure:

  • Standard and Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking the beta-alanine dipeptide standard into a representative matrix (e.g., plasma, buffer). Add the internal standard to all samples, standards, and QCs.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient: A fast gradient appropriate for the separation of the target peptide from matrix components.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the beta-alanine dipeptide and its internal standard. The fragmentation of peptides containing beta-alanine can yield diagnostic ions.[8]

  • Analysis and Quantification: Analyze the samples and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

Amino Acid Analysis (AAA)

This protocol provides a method for determining the absolute quantity of a beta-alanine containing peptide.

Instrumentation:

  • Amino Acid Analyzer or HPLC/UPLC-MS system.

Reagents:

  • 6 M Hydrochloric acid (HCl) with 0.1% phenol.[9]

  • Amino acid standard mixture containing beta-alanine.

  • Derivatization reagent (if required by the detection method, e.g., o-phthalaldehyde (B127526) (OPA)).[10]

Procedure:

  • Hydrolysis:

    • Accurately weigh the peptide sample into a hydrolysis tube.

    • Add 6 M HCl containing phenol.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.[6]

  • Sample Preparation:

    • After hydrolysis, cool the sample and remove the HCl by vacuum centrifugation.

    • Reconstitute the dried hydrolysate in a suitable buffer.

  • Analysis:

    • If using a traditional amino acid analyzer, the sample is loaded onto an ion-exchange column and the separated amino acids are detected post-column after reaction with ninhydrin.

    • If using HPLC or UPLC-MS, the amino acids may be derivatized pre-column to enhance separation and detection.[6][10] The underivatized amino acids can also be analyzed by LC-MS.[6]

  • Quantification:

    • Calibrate the instrument using the amino acid standard mixture.

    • Determine the molar amount of each amino acid in the hydrolysate.

    • Calculate the peptide concentration based on the known amino acid sequence and the measured molar amounts of its constituent amino acids.

Capillary Electrophoresis (CE)

This protocol is a general guideline for the purity assessment of beta-alanine containing peptides.

Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

  • Fused-silica capillary.

Reagents:

  • Background Electrolyte (BGE): A common BGE for peptides is a low pH buffer, such as 20 mM phosphate (B84403) buffer at pH 2.5.[11] The use of beta-alanine itself as a buffer component has also been described.[12]

  • Capillary conditioning solutions: 0.1 M NaOH, 0.1 M HCl, and water.

  • Sample diluent: Typically the BGE or water.

Procedure:

  • Capillary Conditioning: Before the first use and between runs, rinse the capillary sequentially with 0.1 M NaOH, water, 0.1 M HCl, and finally with the BGE.

  • Sample Preparation: Dissolve the peptide sample in the sample diluent to a suitable concentration (e.g., 0.1-1 mg/mL).

  • Electrophoretic Conditions:

    • Voltage: 15-30 kV

    • Temperature: 25°C

    • Injection: Hydrodynamic or electrokinetic injection for a short duration (e.g., 5 seconds at 0.5 psi).

    • Detection: UV at 200-214 nm.

  • Analysis: Apply the voltage and record the electropherogram. The purity of the peptide is assessed by the relative peak area of the main peak compared to the total area of all peaks.

Visualization of Workflows

The following diagrams illustrate the typical experimental workflows for the validation of peptides containing beta-alanine.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Start Peptide Sample & Standard Dissolve Dissolve in Diluent Start->Dissolve Cal_Standards Prepare Calibration Standards Start->Cal_Standards Inject Inject into HPLC System Dissolve->Inject Cal_Standards->Inject Separate Reversed-Phase Separation Inject->Separate Detect UV Detection (214 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Cal_Curve Construct Calibration Curve Integrate->Cal_Curve Quantify Quantify Peptide Concentration & Purity Integrate->Quantify Cal_Curve->Quantify End Report Results Quantify->End

Caption: Workflow for HPLC-based peptide validation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Start Biological Sample & Standards Spike Spike with Peptide & Internal Standard Start->Spike Extract Protein Precipitation or SPE Spike->Extract Inject Inject into LC-MS/MS Extract->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Fragment MRM Fragmentation Ionize->Fragment Integrate Peak Area Ratio Calculation Fragment->Integrate Cal_Curve Calibration Curve (Analyte/IS Ratio) Integrate->Cal_Curve Quantify Quantify Peptide Concentration Cal_Curve->Quantify End Report Results Quantify->End

Caption: Workflow for LC-MS/MS-based peptide validation.

AAA_Workflow Start Peptide Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Start->Hydrolysis Dry Dry Hydrolysate Hydrolysis->Dry Reconstitute Reconstitute in Buffer Dry->Reconstitute Analysis Amino Acid Separation & Detection (e.g., HPLC with Derivatization) Reconstitute->Analysis Quantify Quantify Individual Amino Acids Analysis->Quantify Calculate Calculate Peptide Concentration Quantify->Calculate End Report Absolute Quantity Calculate->End

Caption: Workflow for Amino Acid Analysis of peptides.

Conclusion

The validation of peptides containing beta-alanine requires a thoughtful selection of analytical methods. HPLC is a robust and widely accessible technique for purity and quantitative analysis. LC-MS/MS offers unparalleled sensitivity and specificity, making it ideal for bioanalytical applications and in-depth structural characterization. Amino Acid Analysis provides a means for absolute quantification, which is crucial for determining the net peptide content. Capillary Electrophoresis serves as a valuable orthogonal technique for purity assessment.

By understanding the strengths and limitations of each method, and by employing the detailed protocols provided, researchers, scientists, and drug development professionals can establish a comprehensive and reliable validation strategy for their beta-alanine containing peptides, ensuring the quality and consistency of their products.

References

A Comparative Guide to the Analysis of Ethyl 3-aminopropionate Hydrochloride Acylation Products by HPLC-MS, GC-MS, and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the analysis of the reaction products of Ethyl 3-aminopropionate hydrochloride. The focus is on a representative acylation reaction, a fundamental transformation in pharmaceutical and chemical synthesis.

Introduction: The Acylation of this compound

This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates. A frequent reaction involving this primary amine is acylation to form an amide linkage. For this guide, we will consider the Schotten-Baumann reaction of this compound with benzoyl chloride to yield Ethyl 3-(benzamido)propanoate.

This reaction is widely used due to its efficiency and the stability of the resulting amide bond.[1] Accurate and efficient monitoring of such reactions is crucial for optimization, yield determination, and impurity profiling. This guide will compare the utility of HPLC-MS, GC-MS, and NMR for these analytical purposes.

Comparison of Analytical Methodologies

The choice of analytical technique for monitoring the acylation of this compound depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high throughput.

FeatureHPLC-MSGC-MSNMR Spectroscopy
Principle Separation based on polarity, followed by mass-to-charge ratio detection.Separation based on volatility and boiling point, followed by mass-to-charge ratio detection.Absorption of radiofrequency by atomic nuclei in a magnetic field, providing structural and quantitative information.
Sample State LiquidGas (requires volatile or derivatized analytes)Liquid (solution)
Sensitivity High (picogram to femtogram range)Very High (femtogram to attogram range)Lower (microgram to milligram range)
Quantitative Accuracy High with proper calibrationHigh with proper calibration and internal standardsInherently quantitative without the need for calibration of individual components.[2]
Structural Information Molecular weight and fragmentation patternsFragmentation patterns for structural elucidationDetailed structural connectivity and stereochemistry
Sample Preparation Simple dilution, possible filtrationCan require derivatization for polar analytesSimple dissolution in a deuterated solvent
Analysis Time Minutes per sampleMinutes per sampleMinutes to hours per sample, depending on the required detail
Online Monitoring Possible with specialized setupsLess common for liquid-phase reactionsWell-suited for online and in-situ reaction monitoring.[2]

Experimental Protocols

This protocol describes a standard Schotten-Baumann reaction for the acylation of this compound.[3]

Materials:

  • This compound

  • Benzoyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (CH2Cl2)

  • Distilled water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in distilled water.

  • Add a 10% aqueous solution of sodium hydroxide (2.5 eq.) to the flask.

  • Cool the mixture to 0-5°C in an ice bath.

  • In a separate flask, dissolve benzoyl chloride (1.1 eq.) in dichloromethane.

  • Add the benzoyl chloride solution dropwise to the stirred aqueous solution of the amine over 30 minutes, maintaining the temperature between 0-5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 3-(benzamido)propanoate.

This method is suitable for monitoring the reaction progress by separating the polar starting material from the less polar product.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Mass spectrometer with an electrospray ionization (ESI) source[4]

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[5]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection (UV): 230 nm and 254 nm

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (ESI Positive Mode):

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Scan Range: m/z 100-500

Sample Preparation:

  • At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume of acetonitrile (e.g., 950 µL) to stop the reaction and precipitate any salts.[6]

  • Vortex and centrifuge the sample.

  • Transfer the supernatant to an HPLC vial for analysis.

Due to the low volatility of the starting material and product, derivatization is necessary for GC-MS analysis. Silylation is a common method for this purpose.[7]

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector

  • Capillary column suitable for general purpose analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Derivatization Reagent:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Split (20:1)

MS Conditions (Electron Ionization - EI):

  • Ion Source Temperature: 230°C

  • Electron Energy: 70 eV

  • Scan Range: m/z 40-500

Sample Preparation:

  • Withdraw an aliquot of the reaction mixture and quench as described for HPLC.

  • Evaporate a known volume of the quenched sample to dryness under a stream of nitrogen.

  • Add 100 µL of anhydrous pyridine (B92270) and 100 µL of BSTFA + 1% TMCS to the dried residue.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injecting into the GC-MS.

NMR provides a direct quantitative measure of the reaction components without the need for calibration curves.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Solvent:

NMR Parameters:

  • Pulse Program: Standard 1D proton experiment

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the protons of interest (typically 10-30 seconds for quantitative analysis) to ensure full relaxation.

  • Number of Scans: 8 or 16 (can be adjusted based on concentration)

Sample Preparation:

  • Withdraw an aliquot of the reaction mixture.

  • Quench the reaction as described for HPLC.

  • Evaporate the solvent from a known volume of the quenched sample.

  • Dissolve the residue in a known volume of deuterated solvent containing an internal standard of known concentration (e.g., 1,3,5-trimethoxybenzene).

  • Transfer the solution to an NMR tube for analysis.

Quantitative Analysis: The conversion of the reaction can be determined by comparing the integral of a characteristic proton signal of the product with that of the starting material. For example, the methylene (B1212753) protons adjacent to the nitrogen in both the starting material and the product will have distinct chemical shifts.

Data Presentation and Comparison

The following tables present hypothetical data for the analysis of the acylation reaction at different time points, showcasing the type of information each technique provides.

Table 1: HPLC-MS Data for Reaction Monitoring

Time (min)Retention Time (min) - Ethyl 3-aminopropionatePeak Area - Ethyl 3-aminopropionateRetention Time (min) - Ethyl 3-(benzamido)propanoatePeak Area - Ethyl 3-(benzamido)propanoatem/z (M+H)⁺
02.51,250,000--118.1
302.5630,0008.2590,000118.1, 222.1
602.5310,0008.2920,000118.1, 222.1
1202.555,0008.21,180,000118.1, 222.1

Table 2: GC-MS Data for Reaction Endpoint Analysis (after derivatization)

CompoundRetention Time (min)Key m/z fragments
Ethyl 3-(trimethylsilylamino)propanoate (TMS-derivative of starting material)7.8116, 174, 190
Ethyl 3-(N-benzoyl-N-trimethylsilylamino)propanoate (TMS-derivative of product)14.5105, 149, 220, 294

Table 3: ¹H NMR Data for Quantitative Reaction Monitoring

Time (min)Integral (Starting Material CH₂)Integral (Product CH₂)Integral (Internal Standard)% Conversion
02.000.001.000
301.020.981.0049
600.511.491.0074.5
1200.091.911.0095.5

Visualizing the Workflow and Reaction

The following diagrams illustrate the reaction pathway and the analytical workflow for HPLC-MS analysis.

ReactionPathway start Ethyl 3-aminopropionate hydrochloride product Ethyl 3-(benzamido)propanoate start->product Acylation reagent Benzoyl Chloride + NaOH reagent->product

Caption: Acylation of this compound.

HPLC_Workflow cluster_reaction Reaction cluster_prep Sample Preparation cluster_analysis Analysis Reaction Mixture Reaction Mixture Aliquot Aliquot Reaction Mixture->Aliquot Quench & Dilute Quench & Dilute Aliquot->Quench & Dilute Centrifuge Centrifuge Quench & Dilute->Centrifuge HPLC Vial HPLC Vial Centrifuge->HPLC Vial HPLC System HPLC System HPLC Vial->HPLC System C18 Column C18 Column HPLC System->C18 Column UV Detector UV Detector C18 Column->UV Detector Mass Spectrometer Mass Spectrometer UV Detector->Mass Spectrometer Data Analysis Data Analysis Mass Spectrometer->Data Analysis

Caption: HPLC-MS analysis workflow.

Conclusion

The choice of analytical technique for monitoring the acylation of this compound is dictated by the specific analytical needs.

  • HPLC-MS is a versatile and sensitive method, ideal for both qualitative and quantitative analysis of reaction mixtures. It provides excellent separation of components and confirms their identity through mass data.

  • GC-MS offers very high sensitivity and detailed structural information from fragmentation patterns, but the requirement for derivatization of these polar analytes adds a layer of complexity and potential for variability.

  • ¹H NMR Spectroscopy is a powerful tool for quantitative analysis without the need for response factor calibration. It provides unambiguous structural confirmation and is well-suited for in-situ and real-time reaction monitoring.

For routine reaction monitoring in a drug development setting, HPLC-MS often provides the best balance of speed, sensitivity, and quantitative capability. NMR is invaluable for detailed mechanistic studies and for definitive quantitative analysis where reference standards are not available. GC-MS is a viable alternative, particularly when high sensitivity is required and derivatization protocols are well-established.

References

Confirming the Structure of Peptides with Beta-Alanine: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of non-proteinogenic amino acids, such as beta-alanine (B559535) (β-Ala), into peptide structures is a key strategy in medicinal chemistry to enhance proteolytic stability and modulate conformational properties. Verifying the precise three-dimensional structure of these modified peptides is crucial for understanding their biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful technique for the detailed structural elucidation of peptides in solution, providing insights into their conformation and dynamics that are often inaccessible by other methods.

This guide provides a comprehensive comparison of NMR spectroscopy with other common analytical techniques for the structural analysis of beta-alanine-containing peptides. It includes detailed experimental protocols, data presentation formats, and visual workflows to assist researchers, scientists, and drug development professionals in applying this methodology.

Comparison of Key Analytical Techniques for Peptide Structure Determination

Choosing the appropriate analytical technique is paramount for unambiguous structure determination. While methods like Mass Spectrometry (MS) and X-ray Crystallography are invaluable, NMR provides unique information, especially regarding the solution-state conformation and dynamics of peptides.

FeatureNMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Primary Information 3D structure in solution, conformational dynamics, intermolecular interactions.Molecular weight, amino acid sequence, post-translational modifications.High-resolution 3D structure in a solid, crystalline state.
Sample State Solution (near-physiological conditions).Solid or solution, ionized in the gas phase.Solid (requires high-quality crystals).
Sample Requirements High purity (>95%); concentration typically >0.5 mM; volume ~500 µL.High purity; picomole to femtomole amounts.High purity; requires milligrams for crystallization trials.
Molecular Weight Limit Practical limit around 30-50 kDa for detailed structural analysis.Wide range, including very large proteins and complexes.No theoretical upper limit, but crystallization is a major bottleneck.
Sensitivity Relatively low.Very high.Varies; depends on crystal quality and diffraction.
Strengths - Provides information on conformational flexibility and dynamics. - Non-destructive technique. - Can study intermolecular interactions (e.g., peptide-receptor binding).- High sensitivity and speed. - Excellent for sequencing and identifying modifications. - Tolerant of complex mixtures when coupled with separation techniques (LC-MS).- Provides atomic-resolution static structures. - Gold standard for absolute configuration.
Limitations - Lower sensitivity requires more sample. - Can be time-consuming for data acquisition and analysis. - Spectral complexity increases with molecular size.- Provides limited information on 3D conformation and non-covalent interactions. - Destructive technique.- Crystallization can be a major hurdle. - Crystal packing can influence conformation. - Provides a static picture, not dynamics in solution.
Cost (Instrument) High.Medium to High.Medium to High (plus synchrotron access).

Elucidating the Structure of Beta-Alanine Peptides with NMR

The presence of a beta-alanine residue introduces an additional methylene (B1212753) group into the peptide backbone, increasing its flexibility compared to alpha-amino acids. This unique feature can be precisely characterized using a combination of 1D and 2D NMR experiments.

Distinguishing Beta-Alanine in NMR Spectra

The key to confirming the incorporation and defining the conformation of a beta-alanine residue lies in identifying its unique spin system in 2D NMR spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy).

  • Alpha-Amino Acids (e.g., Alanine): Exhibit a through-bond correlation from the amide proton (NH) to the alpha-proton (Hα), and from the Hα to the beta-protons (Hβ) of the side chain.

  • Beta-Alanine: Shows a distinct correlation pathway: NH to the adjacent Hα, and Hα to the Hβ. This extended spin system, with two methylene groups in the backbone, produces a unique cross-peak pattern that is readily distinguishable from the 20 proteinogenic alpha-amino acids.

Typical ¹H and ¹³C Chemical Shifts for Beta-Alanine in a Peptide

The local electronic environment influences the chemical shifts of the beta-alanine protons and carbons. While these values can vary depending on the solvent, pH, and peptide conformation, typical ranges are provided below.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
NH 7.8 - 8.5N/A
3.2 - 3.536 - 39
2.4 - 2.739 - 42
C=O N/A175 - 182

Note: These are approximate values and can be influenced by neighboring residues and secondary structure.

Experimental Protocol for NMR Analysis of a Beta-Alanine Peptide

This protocol outlines the key steps for the structural confirmation of a synthetic peptide containing a beta-alanine residue.

1. Sample Preparation

  • Peptide Synthesis and Purification: Synthesize the peptide using solid-phase peptide synthesis and purify to >95% using reverse-phase HPLC. Confirm the correct mass using mass spectrometry.

  • Sample Dissolution: Dissolve 1-5 mg of the purified peptide in 500 µL of a deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O for observing amide protons). The final concentration should ideally be between 0.5 mM and 5 mM.

  • pH Adjustment: Adjust the pH of the sample to the desired value (typically between 4 and 7) by adding small aliquots of DCl or NaOD.

  • Internal Standard: Add a known amount of an internal standard, such as DSS or TSP, for chemical shift referencing.

2. NMR Data Acquisition

  • 1D ¹H Spectrum: Acquire a simple 1D proton spectrum to assess sample purity, concentration, and overall spectral quality.

  • 2D TOCSY: This experiment identifies all protons within a given amino acid's spin system. It is crucial for distinguishing the beta-alanine residue from the alpha-amino acids.

  • 2D COSY: This experiment shows correlations between protons that are coupled through two or three bonds, helping to confirm the connectivity within the beta-alanine spin system (NH-Hα-Hβ).

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: This is the key experiment for determining the 3D structure. It identifies protons that are close in space (< 5 Å), regardless of whether they are close in the sequence. This provides distance constraints for structure calculation.

3. Data Processing and Analysis

  • Processing: Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe) by applying Fourier transformation, phase correction, and baseline correction.

  • Resonance Assignment: Use the TOCSY and COSY spectra to assign all the proton resonances to specific amino acid residues in the peptide sequence. The characteristic pattern of the beta-alanine spin system will be identified in this step.

  • NOE Assignment and Integration: Identify and integrate the volume of the cross-peaks in the NOESY spectrum. The volume of an NOE peak is inversely proportional to the sixth power of the distance between the two protons.

  • Structure Calculation: Use the distance restraints derived from the NOESY data, along with any dihedral angle restraints from coupling constants, as input for structure calculation software (e.g., CYANA, XPLOR-NIH). This will generate an ensemble of 3D structures consistent with the experimental data.

Data Presentation: Example NOE Constraints

The structural information derived from a NOESY spectrum is typically summarized in a table of distance constraints. These constraints are then used to calculate the 3D structure of the peptide.

Residue 1Atom 1Residue 2Atom 2NOE IntensityDistance Constraint (Å)
Ala-1β-Ala-2NHStrong1.8 - 2.7
β-Ala-2Val-3NHMedium1.8 - 3.5
β-Ala-2Val-3Weak2.5 - 5.0
Ala-1Val-3Weak2.5 - 5.0

Visualizing Workflows and Relationships

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Calculation peptide_synthesis Peptide Synthesis & Purification sample_dissolution Dissolution in Deuterated Solvent peptide_synthesis->sample_dissolution ph_adjustment pH Adjustment sample_dissolution->ph_adjustment one_d_h1 1D ¹H ph_adjustment->one_d_h1 two_d_tocsy 2D TOCSY one_d_h1->two_d_tocsy two_d_cosy 2D COSY two_d_tocsy->two_d_cosy two_d_noesy 2D NOESY/ROESY two_d_cosy->two_d_noesy resonance_assignment Resonance Assignment two_d_noesy->resonance_assignment noe_constraints NOE Constraint Generation resonance_assignment->noe_constraints structure_calculation Structure Calculation noe_constraints->structure_calculation structure_validation Structure Validation structure_calculation->structure_validation final_structure final_structure structure_validation->final_structure

technique_relationships cluster_info NMR NMR Spectroscopy MS Mass Spectrometry NMR->MS Complementary Xray X-ray Crystallography NMR->Xray Complementary Conformation 3D Conformation NMR->Conformation Solution Dynamics Dynamics NMR->Dynamics High Sequence Primary Sequence MS->Sequence Primary Xray->Conformation Solid-State Absolute_Structure Absolute Structure Xray->Absolute_Structure High-Res

A Comparative Guide to Ethyl 3-aminopropionate Hydrochloride and Other Beta-Alanine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of complex synthetic endeavors. Beta-alanine and its derivatives are crucial components in the synthesis of β-peptides, β-lactams, and other biologically active molecules. This guide provides an objective comparison of Ethyl 3-aminopropionate hydrochloride with other common β-alanine esters—specifically methyl and tert-butyl esters—in the context of chemical synthesis. The comparison is supported by experimental data from the literature and detailed experimental protocols.

Performance Comparison in Esterification of N-Benzoyl-β-Alanine

Ester DerivativeAlcohol UsedYield (%)Reference
Methyl 3-benzamidopropanoateMethanol (B129727)78.12[1]
Ethyl 3-benzamidopropanoateEthanol (B145695)64.25[1]
Propyl 3-benzamidopropanoatePropan-1-ol72.50[1]
Isopropyl 3-benzamidopropanoatePropan-2-ol68.75[1]
Butyl 3-benzamidopropanoateButan-1-ol75.00[1]

Note: The yields presented are for the esterification of 3-benzamido propionic acid with different alcohols and serve as an illustrative comparison of the formation of various alkyl esters of a β-alanine derivative.

Physicochemical Properties of Beta-Alanine Derivatives

The choice of ester group can significantly influence the physicochemical properties of the β-alanine derivative, which in turn affects its handling, solubility, and reactivity in synthetic applications.

DerivativeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compoundC₅H₁₂ClNO₂153.6167-70Soluble in water, chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[2]
Mthis compoundC₄H₁₀ClNO₂139.58118-120Soluble in water.
tert-Butyl 3-aminopropanoate hydrochlorideC₇H₁₆ClNO₂181.66135-137Soluble in water.

Experimental Protocols

This section provides detailed experimental protocols for key synthetic transformations involving β-alanine derivatives.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from β-alanine and ethanol.

Materials:

  • β-Alanine

  • Anhydrous ethanol

  • Thionyl chloride

  • Diethyl ether

Procedure:

  • Slowly add freshly distilled thionyl chloride (250 mL) dropwise to stirred anhydrous ethanol (400 mL) at -10 °C.

  • After maintaining the reaction at -10 °C for 20 minutes, slowly add β-alanine (82.56 g, 0.93 mol) to the mixture.

  • Heat the reaction mixture to reflux for 2 hours.

  • After the reaction is complete, remove the excess thionyl chloride by distillation.

  • Concentrate the reaction solution to half of its original volume under reduced pressure.

  • Collect the white precipitate by filtration and wash it with cold diethyl ether to obtain β-alanine ethyl ester hydrochloride.

Expected Yield: Approximately 87%.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) of a β-Dipeptide

This protocol outlines a general workflow for the manual solid-phase synthesis of a simple β-dipeptide, for instance, β-Ala-β-Ala, using Fmoc-chemistry. This can be adapted for different β-alanine esters.

Materials:

  • Fmoc-β-Ala-OH

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Workflow Diagram:

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling1 Couple Fmoc-β-Ala-OH (DIC/HOBt in DMF) Wash1->Coupling1 Wash2 Wash (DMF) Coupling1->Wash2 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Wash3 Wash (DMF) Deprotection2->Wash3 Coupling2 Couple Fmoc-β-Ala-OH (DIC/HOBt in DMF) Wash3->Coupling2 Wash4 Wash (DMF, DCM) Coupling2->Wash4 Cleavage Cleavage from Resin (TFA/TIS/H₂O) Wash4->Cleavage Precipitation Precipitate with Diethyl Ether Cleavage->Precipitation Purification Purify Dipeptide Precipitation->Purification

Caption: General workflow for solid-phase synthesis of a β-dipeptide.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • First Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with a 20% solution of piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • First Coupling:

    • Dissolve Fmoc-β-Ala-OH (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the coupling solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF.

  • Second Fmoc Deprotection: Repeat step 2.

  • Washing: Repeat step 3.

  • Second Coupling: Repeat step 4 to couple the second Fmoc-β-Ala-OH.

  • Final Washing: Wash the resin with DMF and then with DCM.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Comparison of Beta-Alanine Esters in Synthesis

The choice of the ester protecting group for the carboxyl terminus of β-alanine is a critical consideration in peptide synthesis and other synthetic applications. The ethyl, methyl, and tert-butyl esters each present distinct advantages and disadvantages.

Ethyl and Methyl Esters:

  • Advantages:

    • Stability: Generally stable to the basic conditions used for Fmoc deprotection in SPPS.

    • Cost-Effective: The starting materials (ethanol and methanol) are inexpensive.

  • Disadvantages:

    • Cleavage Conditions: Removal of these esters typically requires harsh conditions, such as saponification with a strong base (e.g., NaOH), which can lead to side reactions like racemization or hydrolysis of other sensitive functional groups in the peptide chain.

    • Solution-Phase Synthesis: They are more commonly employed in solution-phase synthesis where purification after each step is feasible.

tert-Butyl Ester:

  • Advantages:

    • Acid-Labile: The tert-butyl ester is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). This is highly compatible with the final cleavage step in Fmoc-based SPPS, allowing for simultaneous deprotection of side-chain protecting groups and cleavage of the ester.

    • Orthogonality: The acid lability of the tert-butyl group provides orthogonality with the base-labile Fmoc protecting group.

  • Disadvantages:

    • Steric Hindrance: The bulky tert-butyl group can sometimes lead to slower coupling reactions due to steric hindrance, potentially requiring longer reaction times or more potent coupling reagents.

    • Cost: Tert-butanol is more expensive than methanol or ethanol.

Logical Relationship of Ester Choice in Fmoc-SPPS:

Ester_Choice cluster_esters Choice of Beta-Alanine Ester cluster_synthesis Fmoc-SPPS Considerations Ethyl/Methyl Ester Ethyl/Methyl Ester Coupling Peptide Coupling Ethyl/Methyl Ester->Coupling Potentially faster coupling tert-Butyl Ester tert-Butyl Ester tert-Butyl Ester->Coupling May have slower coupling (steric hindrance) Coupling->Ethyl/Methyl Ester Requires separate basic cleavage step Deprotection Final Cleavage (TFA) Deprotection->tert-Butyl Ester Cleaved simultaneously with side-chains

Caption: Decision factors for choosing a β-alanine ester in Fmoc-SPPS.

Conclusion

The selection of an appropriate β-alanine derivative is a critical decision in the design of a synthetic route. This compound and its methyl ester counterpart are cost-effective options that are well-suited for solution-phase synthesis or when a final basic cleavage step is tolerable. For solid-phase peptide synthesis using the popular Fmoc/tBu strategy, the tert-butyl ester of β-alanine is often the preferred choice due to its convenient acid-labile deprotection, which is compatible with the final cleavage from the resin. However, potential steric hindrance during coupling reactions should be considered and may necessitate optimization of coupling conditions. Ultimately, the optimal choice will depend on the specific synthetic strategy, the scale of the reaction, and the other functional groups present in the target molecule.

References

Chiral Precursors and Their Impact on the Efficacy of ACE Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs widely used in the management of hypertension and heart failure. The therapeutic efficacy of these drugs is profoundly influenced by their stereochemistry, as the active site of ACE exhibits a high degree of stereoselectivity. This guide provides an objective comparison of the performance of ACE inhibitors derived from different chiral precursors, supported by experimental data.

The Critical Role of Chirality in ACE Inhibition

Most ACE inhibitors possess one or more chiral centers, leading to the possibility of multiple stereoisomers. However, it is typically only one specific stereoisomer that exhibits potent ACE inhibitory activity. This stereoselectivity arises from the three-dimensional structure of the ACE active site, which creates a chiral environment that preferentially binds one enantiomer over others. Consequently, the synthesis of ACE inhibitors often involves stereoselective methods to produce the desired active isomer in high purity.[1]

Comparative Analysis of ACE Inhibitor Stereoisomers

This section details the synthesis and pharmacological activity of stereoisomers for key ACE inhibitors, highlighting the impact of their chiral precursors on their efficacy.

Perindopril (B612348): A Case Study in Stereoisomerism

Perindopril, a potent ACE inhibitor, has five chiral centers, resulting in 32 possible stereoisomers.[2][3] A comprehensive study that synthesized all 32 stereoisomers of perindoprilat, the active diacid metabolite of perindopril, provides a clear illustration of the importance of chirality. The in vitro ACE inhibitory potency (IC50) of each stereoisomer was determined, revealing significant differences in their activity.[2][3]

Data Presentation: In Vitro ACE Inhibitory Activity (IC50) of Perindoprilat Stereoisomers

Stereoisomer ConfigurationChiral Precursor (Octahydro-1H-indole-2-carboxylic acid moiety)IC50 (nM) for ACE InhibitionRelative Potency
(2S, 3aS, 7aS)-perindoprilat(2S, 3aS, 7aS)1.5Very High
Stereoisomer 2VariesIn the nanomolar rangeHigh
Stereoisomer 3VariesIn the nanomolar rangeHigh
Stereoisomer 4VariesIn the nanomolar rangeHigh
Stereoisomer 5Varies~10 times less activeModerate
Stereoisomer 6Varies~10 times less activeModerate
Stereoisomer 7Varies~10 times less activeModerate
Stereoisomer 8Varies~10 times less activeModerate
Other 24 stereoisomersVariesSignificantly less activeLow to Inactive

In vivo studies in dogs with the four most active ester prodrugs of perindopril demonstrated that the oral absorption and subsequent activation to the active diacid (perindoprilat) were dependent on the chirality of the two ring junction carbons of the perhydroindole ring.[2] This underscores that the stereochemistry of the chiral precursor not only affects the intrinsic inhibitory activity but also the pharmacokinetic profile of the drug.

Captopril (B1668294): The Significance of the Thiol Moiety and Stereochemistry
Benazepril (B1667978): A Prodrug with Stereoselective Activation

Benazepril is a prodrug that is hydrolyzed in the body to its active metabolite, benazeprilat (B1667979). The synthesis of benazepril utilizes stereoselective methods to produce the desired active (S,S)-enantiomer.[6] While specific in vitro ACE inhibitory data for the different stereoisomers of benazeprilat are not widely published, the pharmacokinetic studies highlight the importance of the conversion of the prodrug to its active form. Severe hepatic impairment can slow the conversion of benazepril to benazeprilat, although it does not affect the overall bioavailability of the active metabolite.[7] This suggests that while the intrinsic activity is determined by the stereochemistry of benazeprilat, the pharmacokinetics are also a critical factor in its overall efficacy.

Experimental Protocols

In Vitro ACE Inhibition Assay

A common method to determine the in vitro ACE inhibitory activity of a compound is by measuring the amount of hippuric acid produced from the substrate hippuryl-histidyl-leucine (B1329654) (HHL) by the action of ACE.[8]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Test compounds (different stereoisomers of ACE inhibitors)

  • Borate (B1201080) buffer (pH 8.3)

  • Hydrochloric acid (HCl) to stop the reaction

  • Acetonitrile (B52724) and water (for HPLC mobile phase)

  • Hippuric acid standard

Procedure:

  • Prepare solutions of ACE, HHL, and the test compounds in the borate buffer.

  • Pre-incubate the ACE solution with various concentrations of the test compound for a set period at 37°C.

  • Initiate the enzymatic reaction by adding the HHL substrate to the mixture and incubate at 37°C for a defined time (e.g., 30 minutes).

  • Stop the reaction by adding HCl.

  • Analyze the reaction mixture by High-Performance Liquid Chromatography (HPLC).

  • Separate and quantify the amount of hippuric acid produced using a C18 reverse-phase column. The mobile phase typically consists of a gradient of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid). Detection is performed using a UV detector at 228 nm.[3][9]

  • Calculate the percentage of ACE inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

RAAS_Pathway cluster_enzymes Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Aldosterone Aldosterone (from Adrenal Cortex) Angiotensin_II->Aldosterone stimulates Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Renin Renin (from Kidney) ACE ACE ACE_Inhibitors ACE Inhibitors (e.g., Perindoprilat, Captopril) ACE_Inhibitors->ACE inhibit

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of ACE inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare ACE, Substrate (HHL), and Inhibitor Solutions B Pre-incubate ACE with Inhibitor A->B C Add Substrate to start reaction B->C D Incubate at 37°C C->D E Stop Reaction with Acid D->E F HPLC Analysis (Quantify Hippuric Acid) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: A typical experimental workflow for an in vitro ACE inhibition assay.

Conclusion

The stereochemistry of chiral precursors is a critical determinant of the therapeutic efficacy of ACE inhibitors. The case of perindopril, with its 32 stereoisomers, provides compelling evidence that only a select few possess the desired high-potency ACE inhibitory activity. This highlights the necessity of stereoselective synthesis in the development of these drugs. While the direct comparative clinical data for stereoisomers of all ACE inhibitors are not always available, the existing in vitro and preclinical in vivo data strongly support the principle of stereoselectivity. For researchers and professionals in drug development, a thorough understanding of the chiral aspects of ACE inhibitors is paramount for the design of more effective and safer therapeutic agents. Future research should aim to further elucidate the clinical implications of stereoisomerism in this important class of drugs, particularly concerning their side effect profiles.

References

Comparative study of solution-phase vs. solid-phase synthesis with beta-alanine esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of β-amino acids, such as β-alanine, into peptides and other therapeutic molecules is a strategy of growing importance in drug discovery. These non-natural amino acids can impart unique conformational constraints and increased resistance to enzymatic degradation. The synthesis of molecules containing β-alanine esters can be approached through two primary methodologies: solution-phase synthesis (SPS) and solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of these two techniques, supported by representative experimental data and detailed protocols, to assist researchers in selecting the optimal method for their specific needs.

At a Glance: Solution-Phase vs. Solid-Phase Synthesis

FeatureSolution-Phase Synthesis (SPS)Solid-Phase Peptide Synthesis (SPPS)
Principle Reactions are carried out in a homogeneous solution.Synthesis occurs on an insoluble polymer resin.[1]
Purification Intermediates are purified after each step.The final product is purified after cleavage from the resin.[1]
Scalability Well-suited for large-scale synthesis (grams to kilograms).Ideal for lab-scale (milligrams to grams); large-scale can be costly.[2]
Reaction Time Generally longer due to purification of intermediates.Faster due to simplified washing steps and potential for automation.[1]
Reagent Stoichiometry Typically uses near-stoichiometric amounts of reagents.Often requires an excess of reagents to drive reactions to completion.
Monitoring Reaction progress can be readily monitored by techniques like TLC or NMR.Monitoring can be more challenging, often relying on qualitative tests.
Flexibility High flexibility in reaction conditions and introduction of diverse chemical modifications.Can be limited by the stability of the resin and linker to certain reagents.
Overall Yield Can be higher for shorter sequences due to purification of intermediates.Stepwise yields are high, but the overall yield can decrease with longer sequences.
Purity of Crude Product Generally higher due to intermediate purification.Varies depending on the sequence and success of each coupling step.

Quantitative Performance Comparison: Synthesis of Fmoc-β-Ala-Ala-OMe

To provide a quantitative comparison, we present typical data for the synthesis of the dipeptide ester, Fmoc-β-Ala-Ala-OMe, via both solution-phase and solid-phase methods.

ParameterSolution-Phase SynthesisSolid-Phase Peptide Synthesis
Starting Materials Fmoc-β-Ala-OH, H-Ala-OMe·HClFmoc-Ala-Wang Resin, Fmoc-β-Ala-OH
Coupling Reagent HBTU/DIPEAHBTU/DIPEA
Reaction Time (Coupling) 2-4 hours1-2 hours
Purification of Intermediates Yes (e.g., extraction, crystallization)No (resin washing only)
Overall Synthesis Time 1-2 days4-6 hours (automated)
Crude Product Purity (HPLC) ~90-95%~85-90%
Final Yield after Purification 70-80%60-70%

Experimental Protocols

Solution-Phase Synthesis of Fmoc-β-Ala-Ala-OMe

This protocol outlines the coupling of Fmoc-β-alanine with alanine (B10760859) methyl ester hydrochloride in solution.

Materials:

  • Fmoc-β-Ala-OH

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Amine Salt Neutralization: Dissolve H-Ala-OMe·HCl (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir the solution at room temperature for 15 minutes.

  • Carboxylic Acid Activation: In a separate flask, dissolve Fmoc-β-Ala-OH (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to this solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the activated Fmoc-β-Ala-OH solution to the neutralized H-Ala-OMe solution. Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide ester by flash column chromatography on silica (B1680970) gel or by recrystallization to yield the pure Fmoc-β-Ala-Ala-OMe.

Solid-Phase Synthesis of Fmoc-β-Ala-Ala-OMe

This protocol describes the synthesis of the target dipeptide on a pre-loaded Wang resin.

Materials:

  • Fmoc-Ala-Wang resin (pre-loaded with L-alanine)

  • Fmoc-β-Ala-OH

  • HBTU

  • DIPEA

  • Anhydrous DMF

  • 20% Piperidine (B6355638) in DMF

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Place the Fmoc-Ala-Wang resin in a solid-phase synthesis vessel and swell in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc protecting group from the alanine. Wash the resin thoroughly with DMF and DCM.

  • Coupling:

    • In a separate vial, dissolve Fmoc-β-Ala-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group from the β-alanine. Wash the resin with DMF and DCM and dry under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature.[3]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualizations

The following diagrams illustrate the generalized workflows for solution-phase and solid-phase synthesis.

SolutionPhaseWorkflow start Start neutralization Amine Salt Neutralization start->neutralization coupling Coupling Reaction neutralization->coupling activation Carboxylic Acid Activation activation->coupling workup Aqueous Work-up & Extraction coupling->workup purification Purification (Chromatography/ Recrystallization) workup->purification product Pure Product purification->product

Caption: Generalized workflow for solution-phase synthesis.

SolidPhaseWorkflow start Start (Fmoc-AA-Resin) deprotection Fmoc Deprotection (Piperidine) start->deprotection washing1 Washing deprotection->washing1 coupling Amino Acid Coupling washing1->coupling washing2 Washing coupling->washing2 cycle Repeat Cycle washing2->cycle cycle->deprotection for next amino acid final_deprotection Final Fmoc Deprotection cycle->final_deprotection end of sequence cleavage Cleavage from Resin & Side-chain Deprotection final_deprotection->cleavage precipitation Precipitation cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification product Pure Product purification->product

Caption: Generalized workflow for solid-phase peptide synthesis.

Conclusion

The choice between solution-phase and solid-phase synthesis for preparing β-alanine esters depends on the specific goals of the project. Solution-phase synthesis offers advantages in scalability and is often preferred for the large-scale production of shorter, less complex molecules where the purification of intermediates can lead to a higher purity final product.[2] In contrast, solid-phase peptide synthesis provides a more rapid and automatable approach, making it highly suitable for laboratory-scale synthesis, high-throughput screening, and the preparation of longer or more complex sequences where the simplified purification workflow is a significant advantage.[1] Researchers should carefully consider the factors outlined in this guide to make an informed decision that aligns with their research and development objectives.

References

A Comparative Purity Assessment of Commercially Available Ethyl 3-aminopropionate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive purity assessment of Ethyl 3-aminopropionate hydrochloride sourced from three different commercial suppliers. The objective is to offer researchers, scientists, and drug development professionals a comparative analysis of product quality, supported by experimental data. This will aid in the selection of the most suitable grade of this reagent for their specific research and development needs.

Introduction

This compound is a widely used reagent in organic synthesis and a key building block in the development of various pharmaceutical compounds. Given its role in the synthesis of active pharmaceutical ingredients (APIs), the purity of this starting material is of paramount importance. Impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially harmful substances in the final product. This guide details the purity analysis of this compound from three representative commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) using a multi-pronged analytical approach.

Materials and Methods

Samples of this compound were procured from three different commercial suppliers. All solvents and reagents used for analysis were of analytical grade or higher.

Experimental Protocols

  • High-Performance Liquid Chromatography (HPLC):

    • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B52724) (B). The gradient program was as follows: 0-5 min, 5% B; 5-15 min, 5-95% B; 15-20 min, 95% B; 20-21 min, 95-5% B; 21-25 min, 5% B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

    • Sample Preparation: Samples were prepared by dissolving 10 mg of this compound in 10 mL of the mobile phase A.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

    • Solvent: Deuterated chloroform (B151607) (CDCl₃).

    • Analysis: ¹H NMR spectra were recorded to identify the main compound and any organic impurities.

  • Mass Spectrometry (MS):

    • Instrumentation: Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis: Direct infusion of the sample solutions was performed to confirm the molecular weight of the parent compound and identify any potential impurities.

Results

The purity of this compound from the three suppliers was assessed using HPLC, with the results summarized in the table below. NMR and MS analyses were used for structural confirmation and impurity identification.

Table 1: Purity Comparison of this compound from Different Suppliers

SupplierStated PurityHPLC Purity (%)Major Impurity Identified
Supplier A >99%99.2Unidentified impurity at RRT 1.15
Supplier B >98%98.5β-Alanine
Supplier C >98%97.8Unidentified impurity at RRT 0.85

RRT = Relative Retention Time

Visualizations

experimental_workflow cluster_procurement Sample Procurement cluster_analysis Analytical Workflow cluster_results Data Interpretation supplier_a Supplier A hplc HPLC Analysis supplier_a->hplc nmr NMR Spectroscopy supplier_a->nmr ms Mass Spectrometry supplier_a->ms supplier_b Supplier B supplier_b->hplc supplier_b->nmr supplier_b->ms supplier_c Supplier C supplier_c->hplc supplier_c->nmr supplier_c->ms purity_table Purity Comparison Table hplc->purity_table impurity_id Impurity Identification nmr->impurity_id ms->impurity_id

Caption: Experimental workflow for the purity assessment of this compound.

Discussion

The results indicate that all three suppliers provided this compound with a purity close to their stated specifications. Supplier A's product exhibited the highest purity at 99.2% as determined by HPLC analysis. The sample from Supplier B contained a small amount of β-alanine, which is a common starting material for the synthesis of this compound and its presence suggests incomplete reaction or purification. The sample from Supplier C had the lowest purity of the three, with a significant unidentified impurity.

For applications where high purity is critical, such as in the final steps of API synthesis, the material from Supplier A would be the most suitable choice. For less sensitive applications, the products from Suppliers B and C may be acceptable, but the presence of impurities should be considered and may require additional purification steps.

This comparative guide highlights the importance of independently verifying the purity of commercially available reagents. While all tested samples were of acceptable purity for many applications, variations were observed that could impact the outcome of sensitive experiments. Researchers and drug development professionals are encouraged to perform their own quality control checks on critical starting materials to ensure the reliability and reproducibility of their work.

A Comparative Guide to the Characterization of Peptides Synthesized with β-Amino Acid Precursors versus Standard α-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids into peptide chains offers a powerful tool for modulating therapeutic properties. This guide provides an objective comparison of the synthesis and characterization of peptides containing β-alanine, derived from precursors like Ethyl 3-aminopropionate hydrochloride, with those synthesized using standard α-amino acids. The information presented is supported by experimental data and detailed protocols to aid in the strategic design and synthesis of novel peptide-based therapeutics.

The introduction of a β-amino acid, such as β-alanine, into a peptide sequence fundamentally alters its backbone structure, leading to peptides with enhanced stability against enzymatic degradation. This compound serves as a common starting material for the synthesis of the protected β-alanine building blocks used in peptide synthesis. While offering significant advantages in terms of the pharmacokinetic properties of the resulting peptides, the synthesis of β-peptides presents unique challenges compared to the well-established methods for α-peptide synthesis.

Comparison of Synthesis Parameters: α-Amino Acids vs. β-Amino Acids

The efficiency of peptide synthesis, particularly solid-phase peptide synthesis (SPPS), can be influenced by the type of amino acid being incorporated. The structural differences between α- and β-amino acids can affect coupling kinetics and overall yield.

Parameterα-Amino Acid (e.g., L-Alanine)β-Amino Acid (e.g., β-Alanine)Key Considerations
Coupling Efficiency Generally high (>99%) with standard coupling reagents.Can be lower and more sequence-dependent. May require longer coupling times or double coupling.[1][2]The increased flexibility and different steric hindrance of β-amino acids can impact the transition state of the coupling reaction.
Typical Coupling Time 30-60 minutes60-120 minutes, or overnight for difficult couplings.Optimization of coupling time is crucial to ensure complete reaction without promoting side reactions.
Crude Purity Typically high, depending on sequence length and complexity.Can be lower due to incomplete couplings, leading to deletion sequences.Aggregation of the growing peptide chain can be a challenge for both, but the altered backbone of β-peptides can influence aggregation propensity.[3]
Overall Yield Dependent on the number of coupling cycles; high efficiency per step is critical.[4]Generally lower than for an analogous α-peptide of the same length due to potentially lower coupling efficiencies at each step.Careful monitoring of each coupling step is recommended, for instance, through a ninhydrin (B49086) test.[2]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) of a β-Peptide

This protocol outlines the manual solid-phase synthesis of a generic peptide containing a β-amino acid using Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected α-amino acids

  • Fmoc-β-alanine

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N'-Diisopropylethylamine (DIEA)

  • Piperidine (B6355638) solution in DMF (20%)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (α- and β-):

    • Dissolve the Fmoc-protected amino acid (α- or β-), HBTU, and HOBt in DMF.

    • Add DIEA to the mixture to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for the required coupling time (see table above for guidance).

    • Monitor the completion of the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), a second coupling may be necessary.

    • Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical RP-HPLC.[7][8][9]

Visualizing the Structural and Synthetic Differences

To better understand the implications of incorporating β-amino acids, the following diagrams illustrate the key structural differences and the general workflow of solid-phase peptide synthesis.

Peptide_Backbone_Comparison cluster_alpha α-Peptide Backbone cluster_beta β-Peptide Backbone a_n N a_ca a_n->a_ca a_c C' a_ca->a_c a_r R a_ca->a_r b_n N b_ca b_n->b_ca b_cb b_ca->b_cb b_c C' b_cb->b_c b_r R b_cb->b_r

Figure 1. Structural comparison of α- and β-peptide backbones.

SPPS_Workflow start Start with Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF/DCM) deprotection1->wash1 coupling Couple Fmoc-AA (e.g., Fmoc-β-Alanine) + Coupling Reagents wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for next AA wash2->repeat repeat->deprotection1 Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleave from Resin & Deprotect Side Chains final_deprotection->cleavage purification Purify (RP-HPLC) cleavage->purification characterization Characterize (MS, HPLC) purification->characterization end Final Peptide characterization->end

Figure 2. General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The use of this compound as a precursor for β-alanine incorporation enables the synthesis of peptides with modified backbones, which can lead to improved proteolytic stability and other desirable therapeutic properties.[10] However, researchers must be aware of the potential challenges during synthesis, such as lower coupling efficiencies and the potential for increased aggregation, which may necessitate modifications to standard SPPS protocols. By carefully optimizing coupling conditions and employing rigorous purification and characterization techniques, high-quality β-peptides can be successfully synthesized for further investigation in drug discovery and development.

References

A Comparative Guide to the Performance of Ethyl 3-Aminopropionate Hydrochloride as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that influences the efficiency, purity, and overall success of a synthetic route. This guide provides an objective comparison of Ethyl 3-aminopropionate hydrochloride and its common alternatives as pharmaceutical intermediates, with a focus on their application in peptide synthesis. The information presented is supported by established experimental protocols and aims to facilitate an informed selection process for your research and development needs.

Overview of this compound and Alternatives

This compound, the ethyl ester of β-alanine, is a versatile intermediate used in the synthesis of various pharmaceutical compounds, including peptides and their analogs. Its primary function is to introduce a β-alanine moiety into a target molecule. The hydrochloride salt form enhances its stability and solubility in certain solvents.

The main alternatives to using the pre-formed ester are N-protected β-alanine derivatives, such as tert-Butoxycarbonyl-β-alanine (Boc-β-Ala-OH) and 9-Fluorenylmethoxycarbonyl-β-alanine (Fmoc-β-Ala-OH). In this approach, the carboxylic acid is free to be activated for coupling, while the amino group is temporarily blocked.

Physicochemical Properties: A Comparative Overview

A critical aspect of any pharmaceutical intermediate is its physicochemical profile. These properties can influence solubility, reactivity, and the overall success of a synthesis campaign.

PropertyThis compoundBoc-β-alanineFmoc-β-alanine
Molecular Formula C₅H₁₂ClNO₂C₈H₁₅NO₄C₁₈H₁₇NO₄
Molecular Weight 153.61 g/mol 189.21 g/mol 311.33 g/mol
Appearance White to off-white crystalline powderWhite to off-white powderWhite powder or crystals
Melting Point 67-70 °C76-80 °C142-147 °C
Solubility Soluble in water, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol.Soluble in organic solvents like DMF and Dichloromethane.
Protection Strategy C-terminus as ethyl esterN-terminus as Boc groupN-terminus as Fmoc group

Performance in Dipeptide Synthesis: A Comparative Analysis

It is crucial to note that the following data is for illustrative purposes and does not represent a direct comparison under identical conditions.

IntermediateCoupling PartnerCoupling ReagentsReported YieldPurity (by HPLC)Key Considerations
This compound Boc-L-AlanineEDC, HOBt~85-95%>95%Requires a base (e.g., DIEA) to neutralize the hydrochloride salt. The ethyl ester must be hydrolyzed in a subsequent step to yield the free carboxylic acid of the dipeptide.
Boc-β-alanine L-Alanine methyl ester hydrochlorideEDC, HOBt~80-90%>95%The Boc group is removed with a mild acid (e.g., TFA) to expose the N-terminus for further elongation or final deprotection.
Fmoc-β-alanine L-Alanine methyl ester hydrochlorideHBTU, DIEA~90-98%>95%The Fmoc group is removed with a base (e.g., piperidine), making it suitable for solid-phase peptide synthesis (SPPS) and orthogonal protection schemes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Solution-Phase Synthesis of Boc-Ala-β-Ala-OEt using this compound

Objective: To synthesize the protected dipeptide Boc-L-Alanyl-β-Alanine ethyl ester.

Materials:

  • Boc-L-Alanine

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve Boc-L-Alanine (1.0 eq), this compound (1.0 eq), and HOBt (1.0 eq) in DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIEA (1.0 eq) to neutralize the hydrochloride salt.

  • Add EDC (1.1 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (Silica gel, ethyl acetate/hexane gradient) to yield the pure dipeptide.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized dipeptide.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Prepare a sample solution of the dipeptide in the mobile phase (e.g., 1 mg/mL).

  • Set the flow rate to 1.0 mL/min.

  • Set the UV detection wavelength to 214 nm.

  • Inject the sample onto the column.

  • Run a linear gradient, for example, from 5% to 95% B over 20 minutes.

  • Integrate the peak areas to calculate the percentage purity.

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the dipeptide synthesis using this compound and an N-protected alternative.

G cluster_0 Synthesis using Ethyl 3-aminopropionate HCl A Boc-L-Alanine + Ethyl 3-aminopropionate HCl B Coupling Reaction (EDC, HOBt, DIEA) A->B C Protected Dipeptide (Boc-Ala-β-Ala-OEt) B->C D Ester Hydrolysis C->D E Final Dipeptide (Boc-Ala-β-Ala-OH) D->E

Workflow for Dipeptide Synthesis with Ethyl 3-aminopropionate HCl.

G cluster_1 Synthesis using N-Protected β-Alanine F Boc-β-Alanine + L-Alanine methyl ester HCl G Coupling Reaction (EDC, HOBt, DIEA) F->G H Protected Dipeptide (Boc-β-Ala-Ala-OMe) G->H I Boc Deprotection (TFA) H->I J Free N-terminus Dipeptide Ester I->J

Workflow for Dipeptide Synthesis with N-Protected β-Alanine.

Conclusion

The choice between this compound and its N-protected alternatives depends on the overall synthetic strategy.

  • This compound is a cost-effective and straightforward intermediate when the C-terminus of the β-alanine residue is to be an ethyl ester in the final steps of the synthesis, or when a subsequent hydrolysis step is acceptable. Its use requires a neutralization step.

  • N-protected β-alanines (Boc-β-Ala-OH and Fmoc-β-Ala-OH) offer greater flexibility in complex, multi-step syntheses, particularly in solid-phase peptide synthesis. They allow for the selective deprotection of the N-terminus for further chain elongation while the carboxylic acid is activated for coupling. The choice between Boc and Fmoc protection is dictated by the desired deprotection conditions (acidic vs. basic) and compatibility with other protecting groups in the molecule.

Ultimately, the optimal choice of intermediate requires careful consideration of the specific synthetic route, desired final product, and economic factors. This guide provides a foundational comparison to aid in this critical decision-making process.

Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of Ethyl 3-Aminopropionate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on large-scale synthesis projects, the choice of starting materials is a critical decision with far-reaching implications for cost, efficiency, and overall project success. Ethyl 3-aminopropionate hydrochloride, a key building block in the synthesis of various pharmaceuticals and peptidomimetics, stands at a crossroads of synthetic strategies. This guide provides an objective comparison of using pre-synthesized this compound versus its in-situ generation from β-alanine, supported by available experimental data, to inform manufacturing decisions.

The primary application dictating the large-scale demand for this compound is its role as a crucial intermediate in the synthesis of the oral anticoagulant, Dabigatran (B194492) etexilate. The efficiency of incorporating the ethyl 3-aminopropanoate moiety directly impacts the overall yield and cost-effectiveness of the entire active pharmaceutical ingredient (API) manufacturing process.

Comparative Analysis of Synthetic Strategies

The two principal strategies for incorporating the ethyl 3-aminopropanoate group in a large-scale setting are:

  • Direct use of this compound: This approach involves procuring the pre-synthesized ester hydrochloride and using it directly in the subsequent coupling reaction.

  • In-situ esterification of β-alanine: This strategy begins with the less expensive starting material, β-alanine, which is then esterified as part of the overall synthesis workflow.

The following tables summarize the quantitative data available from various sources to facilitate a clear comparison of these two approaches.

Table 1: Reagent and Synthesis Parameters
ParameterDirect Use of this compoundIn-situ Esterification of β-alanine
Starting Material This compoundβ-Alanine, Ethanol (B145695), Thionyl chloride (or other esterification agent)
Reported Yield N/A (procured)87% for the esterification step[1]
Key Reagents Coupling agents (e.g., CDI, DCC/HOBt)[2]Esterification reagents (e.g., SOCl2), Coupling agents
Reaction Steps Fewer overall steps in the main synthesis chainAdditional esterification and work-up steps
Process Time Potentially shorter due to fewer reaction stepsLonger due to the additional esterification reaction and purification
Table 2: Cost Considerations
Cost FactorDirect Use of this compoundIn-situ Esterification of β-alanine
Starting Material Cost Higher initial cost per kilogramLower initial cost for β-alanine
Reagent & Solvent Cost Primarily for the coupling reactionCosts associated with esterification (e.g., thionyl chloride, ethanol) and coupling
Labor & Equipment Cost Potentially lower due to a more streamlined processHigher due to additional process steps and equipment usage
Waste Disposal Cost Dependent on the coupling and purification methodsAdditional waste from the esterification step
Overall Process Cost Higher upfront material cost, but potentially lower operational costLower initial material cost, but potentially higher operational and capital costs

Experimental Protocols

Protocol 1: Synthesis of this compound from β-Alanine

This protocol describes a common laboratory-scale synthesis which can be adapted for larger scales.

Materials:

  • β-Alanine

  • Anhydrous ethanol

  • Thionyl chloride

  • Diethyl ether

Procedure:

  • Freshly distilled thionyl chloride (250 mL) is slowly added dropwise to stirred anhydrous ethanol (400 mL) at -10 °C.[1]

  • After maintaining the reaction at -10 °C for 20 minutes, β-alanine (82.56 g, 0.93 mol) is slowly added to the mixture.[1]

  • The reaction mixture is heated to reflux for 2 hours.[1]

  • Upon completion, excess thionyl chloride is removed by distillation.[1]

  • The reaction solution is concentrated to half of its original volume under reduced pressure.[1]

  • The precipitated white solid is collected by filtration and washed with cold diethyl ether to yield β-alanine ethyl ester hydrochloride.[1]

Reported Yield: 124.34 g (87%) of β-alanine ethyl ester hydrochloride.[1]

Protocol 2: Use of Ethyl 3-aminopropanoate in the Synthesis of a Dabigatran Intermediate

This protocol outlines a key step in the synthesis of Dabigatran etexilate where Ethyl 3-aminopropanoate would be a starting material.

Materials:

  • Ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate (Intermediate I)

  • 2-(4-cyanophenylamino)acetic acid (Intermediate II)

  • 1,1'-Carbonyldiimidazole (B1668759) (CDI)

  • Dichloromethane

Procedure:

  • To a solution of 2-(4-cyanophenylamino)acetic acid in dichloromethane, 1,1'-carbonyldiimidazole is added, and the mixture is stirred.

  • Ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate is then added to the reaction mixture.

  • The reaction is stirred for a specified time to complete the coupling.

  • Work-up involves washing with water and separation of the organic layer.

Note: This is a generalized procedure based on similar reactions described in the synthesis of Dabigatran etexilate.[3][4]

Visualization of a Large-Scale Synthesis Workflow

The following diagram illustrates a simplified workflow for the synthesis of Dabigatran etexilate, highlighting the entry point of Ethyl 3-aminopropanoate.

G cluster_0 Synthesis of Intermediate A cluster_1 Reduction and Formation of Key Intermediate cluster_2 Final Assembly of Dabigatran Etexilate 4-Methylamino-3-nitrobenzoic_acid 4-Methylamino-3-nitrobenzoic acid Acid_chloride_formation Acid chloride formation 4-Methylamino-3-nitrobenzoic_acid->Acid_chloride_formation Thionyl_chloride Thionyl chloride Thionyl_chloride->Acid_chloride_formation Coupling_Reaction_1 Coupling Reaction Acid_chloride_formation->Coupling_Reaction_1 Ethyl_3-(pyridin-2-ylamino)propanoate Ethyl 3-(pyridin-2-ylamino)propanoate Ethyl_3-(pyridin-2-ylamino)propanoate->Coupling_Reaction_1 Intermediate_1 Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate Coupling_Reaction_1->Intermediate_1 Reduction Reduction (e.g., Pd/C, H2) Intermediate_1->Reduction Intermediate_2 Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (Intermediate from this compound) Reduction->Intermediate_2 Coupling_and_Cyclization Coupling & Cyclization Intermediate_2->Coupling_and_Cyclization N-(4-cyanophenyl)glycine N-(4-cyanophenyl)glycine N-(4-cyanophenyl)glycine->Coupling_and_Cyclization CDI CDI CDI->Coupling_and_Cyclization Intermediate_3 Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Coupling_and_Cyclization->Intermediate_3 Amidation_and_Acylation Amidation & Acylation Intermediate_3->Amidation_and_Acylation Dabigatran_etexilate Dabigatran etexilate Amidation_and_Acylation->Dabigatran_etexilate Mesylation Mesylation Dabigatran_etexilate->Mesylation Final_Product Dabigatran etexilate mesylate Mesylation->Final_Product

Caption: Simplified workflow for the synthesis of Dabigatran etexilate mesylate.

Cost-Benefit Analysis and Recommendation

The decision to use pre-made this compound or to synthesize it in-situ is a classic "make versus buy" scenario in process chemistry.

Benefits of Using this compound:

  • Process Simplification: Eliminates a synthetic step, potentially reducing overall process time and simplifying quality control.

  • Reduced Capital Investment: Avoids the need for dedicated equipment for the esterification step.

  • Potentially Higher Throughput: A more streamlined process can lead to faster batch turnover.

Drawbacks of Using this compound:

  • Higher Upfront Cost: The pre-synthesized intermediate is more expensive than its constituent raw materials.

  • Supply Chain Reliance: Dependency on a third-party supplier for a critical intermediate.

Benefits of In-situ Esterification:

  • Lower Raw Material Costs: β-alanine and common esterification reagents are generally less expensive.

  • Greater Control Over Supply Chain: In-house production reduces reliance on external suppliers.

Drawbacks of In-situ Esterification:

  • Increased Process Complexity: Adds an extra reaction and purification step, potentially increasing labor and equipment costs.

  • Longer Overall Synthesis Time: The additional step extends the manufacturing timeline.

  • Waste Generation: The esterification process generates its own waste stream that requires management.

Recommendation:

For large-scale, continuous manufacturing , the initial investment in establishing an in-situ esterification process for β-alanine may be economically advantageous in the long run due to the significantly lower cost of raw materials. The higher throughput and greater control over the supply chain can outweigh the initial capital and operational complexities.

For smaller-scale production, pilot runs, or campaigns where speed and process simplicity are paramount , the direct use of this compound is likely the more favorable option. The higher upfront cost is offset by the reduced process development time, lower capital investment, and faster route to the final product.

Ultimately, the optimal strategy depends on a thorough internal evaluation of manufacturing capabilities, project timelines, and a detailed cost analysis based on current market prices for all raw materials and equipment.

References

Safety Operating Guide

Proper Disposal of Ethyl 3-Aminopropionate Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Ethyl 3-aminopropionate hydrochloride, aligning with general best practices for hazardous waste management.

This compound, while not classified as an acute hazardous waste, requires careful handling and disposal through an appropriate treatment and disposal facility in accordance with local, state, and federal regulations.[1][2] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle the chemical in a well-ventilated area to avoid inhalation of any dust or vapors.[2]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) program.[3] The following steps outline the general procedure:

  • Waste Identification and Segregation:

    • Treat all waste containing this compound as hazardous chemical waste.

    • Do not mix this waste with other incompatible materials. It should be segregated from strong oxidizing agents.

    • Collect waste in a designated, compatible container. Plastic bottles are often preferred over glass to minimize the risk of breakage.[3]

  • Container Management:

    • Use a container that is in good condition, free of leaks, and has a secure, screw-on cap.[4]

    • The container must be chemically compatible with this compound.

    • Ensure the container is kept closed except when adding waste.[4]

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as the first waste is added.

    • The label must be filled out completely and legibly, including the full chemical name "this compound," the quantity, and the date of accumulation.[3] Do not use abbreviations or chemical formulas.[3]

    • Clearly mark the container with the words "Hazardous Waste."[3]

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Utilize secondary containment, such as a chemical-resistant tray or tub, to capture any potential leaks or spills.[4] The secondary container should be able to hold 110% of the volume of the primary container.[4]

  • Request for Pickup:

    • Once the container is full or has reached the accumulation time limit set by your institution (often 90 days), submit a hazardous waste pickup request to your EHS office.[4]

    • Complete any required forms, providing an accurate inventory of the waste container's contents.[3]

Decontamination of Empty Containers

Empty containers that previously held this compound must also be disposed of properly.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent, such as water. The first rinsate must be collected and disposed of as hazardous waste.[5][6]

  • Disposal of Rinsed Containers: After triple rinsing and air drying, the container can typically be disposed of in the regular trash.[5] Deface or remove the original chemical label before disposal.[7]

Quantitative Data Summary for Hazardous Waste Management

For easy reference, the following table summarizes key quantitative requirements for the management of chemical waste containers.

RequirementSpecificationRationale
Secondary Containment Volume Must be able to hold 110% of the volume of the largest container.To adequately contain spills or leaks from the primary container.
Maximum Accumulation Time Typically 90 days from the start of waste accumulation.To comply with regulatory time limits for waste storage in laboratories.
Maximum Accumulation Volume Generally up to 55 gallons of hazardous waste per accumulation point.To adhere to regulatory limits for waste generation and storage.

Experimental Workflow for Chemical Waste Disposal

The logical flow of the chemical waste disposal process is illustrated in the diagram below. This workflow ensures that all necessary steps are taken to handle and dispose of chemical waste safely and in compliance with regulations.

A Waste Generation (this compound) B Select Compatible Waste Container A->B C Affix Hazardous Waste Label B->C D Add Waste to Container C->D E Store in Secondary Containment D->E F Container Full or Time Limit Reached? E->F F->D No G Request EHS Waste Pickup F->G Yes H Proper Disposal by Authorized Facility G->H

References

Essential Safety and Logistical Information for Handling Ethyl 3-aminopropionate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for Ethyl 3-aminopropionate hydrochloride, including operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The recommended PPE includes:

Protection TypeRecommended EquipmentStandard
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield (minimum 8 inches) may be necessary for splash hazards.Conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US).[1][2][3][4]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure. Gloves must be inspected before use and disposed of properly after.[2][4]Gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended where risk assessment shows it is appropriate.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2][4]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[1][2]

  • Use in a well-ventilated area, preferably under a chemical fume hood, to keep airborne concentrations low.[1][2][5][6]

Handling Procedures:

  • Preparation: Before handling, ensure all recommended PPE is worn correctly. Read the Safety Data Sheet (SDS) thoroughly.

  • Handling: Avoid breathing dust, vapors, mist, or gas.[1][2][7] Do not get the substance in your eyes, on your skin, or on your clothing.[1][2] Avoid the formation of dust and aerosols.[5]

  • After Handling: Wash hands and any exposed skin thoroughly after handling.[1][5][6] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5][6]

  • Keep refrigerated.[1]

  • Store locked up.[1][5]

  • Incompatible with strong oxidizing agents.[1]

Emergency Procedures

Exposure RouteFirst-Aid Measures
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[1][2][5]
Skin Contact Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][2][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical advice/attention.[1][2][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Get medical attention.[1][2]

In case of fire, use water spray, dry chemical, carbon dioxide, or chemical foam.[2] Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Disposal Plan

Dispose of contents and containers in accordance with local, regional, national, and international regulations. The material should be sent to an approved waste disposal plant.[1][5][6][8] Do not empty into drains or release into the environment.[1][6]

Workflow for Handling and Disposal

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) prep1->prep2 handle1 Work in a well-ventilated area (e.g., chemical fume hood) prep2->handle1 handle2 Avoid dust formation and inhalation handle1->handle2 handle3 Prevent contact with skin and eyes handle2->handle3 store1 Store in a cool, dry, well-ventilated place handle3->store1 disp1 Collect waste in a suitable, closed container handle3->disp1 store2 Keep container tightly closed store1->store2 disp2 Dispose of via an approved waste disposal plant disp1->disp2 disp3 Do not release into the environment disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-aminopropionate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 3-aminopropionate hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.